9H-Hexadecafluorononanoyl chloride
Description
The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HClF16O/c10-1(27)3(13,14)5(17,18)7(21,22)9(25,26)8(23,24)6(19,20)4(15,16)2(11)12/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYUFWDUKZUCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HClF16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195124 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423-95-0 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 9H-Hexadecafluorononanoyl Chloride for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of 9H-Hexadecafluorononanoyl Chloride, a highly reactive perfluorinated acyl chloride. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this compound in their work. This document delves into its chemical and physical characteristics, reactivity, handling protocols, and potential applications, with a focus on providing practical insights and methodologies.
Core Chemical and Physical Properties
This compound, with the CAS Number 423-95-0, is a specialized chemical reagent notable for its highly fluorinated carbon chain.[1] This high degree of fluorination imparts significant and unique chemical properties to the molecule. An overview of its fundamental properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 423-95-0 | [1] |
| Molecular Formula | C₉HClF₁₆O | [2] |
| Molecular Weight | 464.53 g/mol | [2] |
| Boiling Point | 166 °C | [2] |
| Density | 1.803 g/cm³ | [2] |
| Flash Point | 58.8 °C | [2] |
| Refractive Index | 1.322 | [2] |
| Vapor Pressure | 1.26 mmHg at 25°C | [2] |
The structure of this compound is characterized by a C8 perfluorinated chain with a terminal hydrogen and an acyl chloride functional group. This structure is the source of its high reactivity and utility as a chemical building block.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is highly susceptible to nucleophilic attack, leading to a nucleophilic addition-elimination reaction. The general mechanism is depicted below.
Caption: Generalized nucleophilic addition-elimination mechanism for acyl chlorides.
Hydrolysis
In the presence of water, this compound readily hydrolyzes to form the corresponding carboxylic acid, 9H-Hexadecafluorononanoic acid, and hydrochloric acid. This reaction is typically vigorous and exothermic. Due to this moisture sensitivity, the compound must be handled under anhydrous conditions.
Reaction with Alcohols
With alcohols, this compound undergoes esterification to yield the corresponding perfluorinated ester.[3][4][5] This reaction is generally rapid and proceeds via the nucleophilic addition-elimination mechanism, where the alcohol acts as the nucleophile.[3][6] The reaction is an effective method for introducing the perfluorononanyl moiety into molecules.
Reaction with Amines
Amines react rapidly with this compound to form N-substituted amides.[7] The reaction is highly favorable due to the high nucleophilicity of amines.[7] This reaction is a cornerstone for the synthesis of a variety of specialty chemicals and pharmaceutical precursors.[2]
Synthesis and Handling
Synthesis
This compound is typically synthesized from its corresponding carboxylic acid, 9H-Hexadecafluorononanoic acid. A common laboratory-scale method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis from 9H-Hexadecafluorononanoic Acid
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases, add 9H-Hexadecafluorononanoic acid.
-
Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 80°C for thionyl chloride) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using IR spectroscopy (loss of the broad O-H stretch).
-
Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be further purified by fractional distillation under vacuum.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Work in a well-ventilated fume hood is mandatory.[8]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[8]
-
Spill Management: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills, as this will lead to a violent reaction and the release of corrosive hydrochloric acid gas.
Applications in Research and Development
The unique properties of this compound make it a valuable reagent in several areas of research and development.
Synthesis of Specialty Polymers and Surfactants
The incorporation of the perfluorinated chain can impart desirable properties such as thermal stability, chemical resistance, and low surface energy to polymers.[2] It is also a key precursor in the synthesis of fluorosurfactants, which are used in a variety of industrial applications.[2]
Pharmaceutical and Agrochemical Synthesis
In the pharmaceutical and agrochemical sectors, the introduction of fluorine atoms into a molecule can significantly alter its biological activity, metabolic stability, and lipophilicity. This compound serves as a building block for creating novel fluorinated compounds with potential therapeutic or pesticidal properties.[2]
Experimental Protocol: General Procedure for Acylation of a Primary Amine
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Conclusion
This compound is a highly versatile and reactive reagent with significant potential in materials science, specialty chemicals, and the life sciences. Its utility stems from the unique properties conferred by its perfluorinated structure. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in research and development. This guide provides a foundational understanding to enable scientists and researchers to explore the full potential of this valuable chemical building block.
References
An In-Depth Technical Guide to 9H-Hexadecafluorononanoyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Hexadecafluorononanoyl chloride, a prominent member of the perfluorinated compounds family, is a highly reactive acyl chloride that serves as a critical building block in the synthesis of advanced materials and complex molecules. Its unique properties, imparted by the extensive fluorination, make it a valuable reagent in diverse fields, including pharmaceuticals, polymer science, and surface chemistry. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, and key applications, with a focus on its role in research and development.
Core Identifiers and Chemical Properties of this compound
Accurate identification and understanding of the physicochemical properties of a reagent are fundamental to its effective and safe use in a laboratory setting.
| Identifier | Value |
| CAS Number | 423-95-0[1] |
| Molecular Formula | C₉HClF₁₆O[2] |
| Molecular Weight | 464.53 g/mol [2] |
| EINECS Number | 207-033-1[2] |
| Synonyms | 9H-Perfluorononanoyl chloride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride[2] |
Physical and Chemical Properties:
| Property | Value |
| Boiling Point | 166 °C[2] |
| Density | 1.803 g/cm³[2] |
| Refractive Index | 1.322[2] |
The Chemistry of a Highly Reactive Acyl Chloride
The reactivity of this compound is dominated by the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it highly susceptible to nucleophilic attack, leading to a wide range of substitution reactions.
Caption: General reaction scheme for nucleophilic acyl substitution of this compound.
Synthesis of this compound: A Step-by-Step Protocol
The most common laboratory-scale synthesis of this compound involves the reaction of its corresponding carboxylic acid, 9H-Hexadecafluorononanoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis from 9H-Hexadecafluorononanoic Acid
Materials:
-
9H-Hexadecafluorononanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9H-Hexadecafluorononanoic acid.
-
Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride to the flask. The reaction is typically performed in an anhydrous solvent to facilitate the reaction and subsequent workup.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After the reaction is complete, carefully distill off the excess thionyl chloride and the solvent.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for researchers. Its high reactivity allows for the introduction of the hexadecafluorononanoyl moiety into a variety of molecules, thereby modifying their physical and biological properties.
Synthesis of Fluorinated Amides and Esters
This compound readily reacts with amines and alcohols to form the corresponding amides and esters. This is a fundamental transformation in organic synthesis and is particularly relevant in drug discovery, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[3][4]
Experimental Protocol: General Procedure for Amide Synthesis
-
Reactant Preparation: In a reaction vessel, dissolve the desired amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Addition of Acyl Chloride: Cool the solution in an ice bath and slowly add a stoichiometric amount of this compound.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.
-
Reaction and Workup: Allow the reaction to proceed to completion at room temperature. The reaction mixture is then typically washed with water and brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude amide, which can be further purified by chromatography or recrystallization.
Experimental Protocol: General Procedure for Ester Synthesis
-
Reactant Preparation: Dissolve the alcohol in an appropriate anhydrous solvent.
-
Reaction: Slowly add this compound to the alcohol solution. The reaction is often carried out in the presence of a base to scavenge the generated HCl.
-
Workup: Similar to the amide synthesis, the reaction mixture is worked up by washing with aqueous solutions to remove impurities and byproducts, followed by drying and solvent evaporation. The final ester is then purified.
Surface Modification for Biomedical Applications
The lipophobic and hydrophobic nature of the perfluoroalkyl chain makes this compound an excellent reagent for surface modification.[5] By covalently attaching this molecule to the surface of materials, their surface energy can be significantly lowered, imparting properties such as water and oil repellency. This is of particular interest in the development of biomedical devices to reduce biofouling and improve biocompatibility.
Caption: General workflow for surface modification using this compound.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a highly valuable and reactive chemical intermediate. Its utility in synthesizing a wide array of fluorinated molecules makes it an indispensable tool in the fields of medicinal chemistry, materials science, and beyond. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in the development of novel drugs and advanced materials.
References
An In-Depth Technical Guide to 9H-Hexadecafluorononanoyl Chloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9H-Hexadecafluorononanoyl chloride, a pivotal fluorinated building block in modern chemistry. With its unique combination of a reactive acyl chloride group and a long-chain perfluorinated tail, this compound serves as a critical intermediate in the synthesis of a wide array of specialty chemicals. This document delves into its molecular structure, physicochemical properties, a detailed synthesis protocol, and its significant applications, particularly in the development of advanced materials and its potential role in pharmaceutical sciences. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.
Introduction: The Significance of Perfluorinated Acyl Chlorides
This compound, a member of the perfluorinated acyl chloride family, is a highly reactive chemical intermediate valued for its ability to introduce the hexadecafluorononyl group into various molecular scaffolds. The presence of a long perfluorinated chain imparts unique properties, such as high thermal and chemical stability, hydrophobicity, and lipophobicity, to the resulting molecules. These characteristics are highly sought after in the design of advanced polymers, surfactants, and potentially, in the modification of bioactive molecules to enhance their pharmacokinetic profiles.[1][2] The acyl chloride functional group provides a reactive handle for a variety of nucleophilic substitution reactions, making it a versatile tool for organic synthesis.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a nine-carbon chain where sixteen of the hydrogen atoms have been replaced by fluorine atoms, with a terminal acyl chloride group. The "9H" designation indicates the presence of a single hydrogen atom at the 9th carbon position.
Molecular Formula and IUPAC Name
-
Molecular Formula: C₉HClF₁₆O[3]
-
IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride[4]
Diagram of Molecular Structure
Caption: Molecular structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 423-95-0 | [3][4] |
| Molecular Weight | 464.53 g/mol | [4] |
| Boiling Point | 166 °C | [4][5] |
| Density | 1.803 g/cm³ | [4][5] |
| Flash Point | 58.8 °C | [4] |
| Refractive Index | 1.322 | [4] |
| Appearance | Not specified, likely a liquid | |
| Solubility | Not specified, likely soluble in organic solvents |
Synthesis of this compound
The most common and direct method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. For this compound, the precursor is 9H-Hexadecafluorononanoic acid. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to their efficacy and the formation of gaseous byproducts that are easily removed from the reaction mixture.[6][7][8]
Reaction Principle
The reaction proceeds via the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur or carbon atom of the chlorinating agent. This is followed by the elimination of a leaving group and subsequent collapse of the intermediate to form the acyl chloride, with the concomitant release of gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).
Experimental Protocol: Synthesis from 9H-Hexadecafluorononanoic Acid and Thionyl Chloride
This protocol is a representative procedure based on established methods for the synthesis of acyl chlorides from carboxylic acids.[2][6]
Materials:
-
9H-Hexadecafluorononanoic acid
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 9H-Hexadecafluorononanoic acid.
-
Solvent and Catalyst Addition: Add an anhydrous solvent (e.g., toluene) to dissolve or suspend the acid, followed by a catalytic amount of anhydrous DMF (1-2 drops).
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred mixture at room temperature. The addition should be done in a well-ventilated fume hood as HCl and SO₂ gases will evolve.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC) after quenching an aliquot with methanol to form the methyl ester.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. A trap containing a basic solution (e.g., NaOH) should be used to neutralize the acidic vapors.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
-
Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
The purity and identity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic signal for the single proton at the 9-position is expected.
-
¹⁹F NMR: The spectrum will show a complex pattern of signals corresponding to the different fluorine environments along the perfluorinated chain. This is a powerful tool for confirming the structure of fluorinated compounds.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon and the carbons of the perfluorinated chain, with characteristic splitting patterns due to C-F coupling.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretching vibration of an acyl chloride. The C-F stretching vibrations will appear as strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.[9]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and fragmentation of the perfluorinated chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.[10]
Applications in Research and Development
This compound is a valuable reagent for introducing perfluorinated moieties into organic molecules, thereby modifying their physical and chemical properties.
Synthesis of Fluorinated Surfactants and Polymers
A primary application of this compound is in the synthesis of fluorinated surfactants. These surfactants exhibit exceptional surface activity and are used in a variety of applications, including as emulsifiers in polymerization processes and in fire-fighting foams.[1] The reaction of the acyl chloride with appropriate hydrophilic head groups allows for the creation of a diverse range of anionic, cationic, and non-ionic surfactants.
In polymer science, this compound can be used to modify the surface properties of polymers or as a monomer in the synthesis of specialty fluoropolymers. These materials often exhibit low surface energy, high thermal stability, and excellent chemical resistance.
Role in Drug Development and Medicinal Chemistry
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. Fluorination can improve metabolic stability by blocking sites of enzymatic oxidation, increase lipophilicity to enhance membrane permeability, and modulate the pKa of nearby functional groups to improve binding affinity to biological targets.
This compound serves as a key building block for introducing a perfluorinated tail into potential drug candidates. This modification can significantly alter the pharmacokinetic and pharmacodynamic profile of a molecule. For instance, the high lipophilicity of the perfluorinated chain can be exploited to enhance the delivery of drugs to lipid-rich environments or to improve their oral bioavailability.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.
-
Moisture Sensitivity: The compound reacts with water to produce hydrochloric acid. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for hazardous chemical waste.
Conclusion
This compound is a versatile and highly reactive intermediate that plays a crucial role in the synthesis of a wide range of fluorinated compounds. Its unique molecular structure, combining a reactive acyl chloride with a stable perfluorinated chain, makes it an invaluable tool for researchers in materials science, surfactant chemistry, and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in advancing scientific research and technological innovation.
References
- 1. 20.210.105.67 [20.210.105.67]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. CN1225449C - Method for producing acid chlorides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Lauroyl chloride(112-16-3) 1H NMR [m.chemicalbook.com]
- 6. US5723704A - Process for the preparation of alkyl chlorides - Google Patents [patents.google.com]
- 7. Structures and infrared spectra of perfluoroaldehyde and perfluoroacetaldehyde for Journal of Physical Chemistry - IBM Research [research.ibm.com]
- 8. CN102068937A - Method for preparing fluorocarbon surfactant - Google Patents [patents.google.com]
- 9. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 10. youtube.com [youtube.com]
physical properties like boiling and melting point of 9H-Hexadecafluorononanoyl chloride
An In-Depth Technical Guide to the Physical Properties of 9H-Hexadecafluorononanoyl Chloride
Introduction
This compound (CAS No. 423-95-0) is a highly fluorinated, reactive chemical intermediate of significant interest in materials science, specialty chemicals, and pharmaceutical development.[1] As a member of the per- and polyfluoroalkyl substances (PFAS) family, it possesses unique properties conferred by its extensive fluorination, including thermal stability and oleophobicity.[1] However, its acyl chloride functional group also imparts high reactivity, making it a valuable building block for synthesis while demanding stringent handling protocols.[1][2]
This guide provides a comprehensive examination of the core physical properties of this compound, with a particular focus on its boiling and melting points. It is designed for researchers and drug development professionals, offering not just data, but also the underlying scientific principles and field-proven experimental methodologies required for accurate characterization and safe handling.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent experimental work.
-
Chemical Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride[3]
-
Synonyms: 9H-Perfluorononanoyl chloride[1]
The structure consists of a C8 perfluorinated carbon chain capped by a terminal hydrogen, with a reactive acyl chloride group at the other end. This highly electronegative fluorine "sheath" dramatically influences its intermolecular forces and, consequently, its physical properties.
Core Physical Properties: A Quantitative Overview
The defining physical constants for this compound are summarized below. These values are critical for predicting its behavior in various experimental and industrial settings.
| Physical Property | Value | Source(s) |
| Boiling Point | 166 °C | [1][3][4] |
| Melting Point | Not Available (Liquid at STP) | [1] |
| Density | 1.803 g/cm³ | [1][3] |
| Refractive Index | 1.322 | [1][3][4] |
| Flash Point | 58.8 °C | [1][4] |
Notably, a melting point is not typically reported for this compound. Given its boiling point of 166 °C, it exists as a liquid under standard temperature and pressure (STP).[1][5] Therefore, the relevant property for its solid-liquid phase transition is its freezing point , which is thermodynamically identical to the melting point.
The Boiling Point in Context: Causality and Expectations
A boiling point of 166 °C is relatively high for a molecule of its size. This can be attributed to several factors:
-
High Molecular Weight: At 464.53 g/mol , the molecule is large, leading to significant London dispersion forces, which require more energy to overcome for the liquid-to-gas phase transition.[6]
-
Strong Dipole-Dipole Interactions: The acyl chloride group (-COCl) is highly polar. Furthermore, the extensive C-F bonds create strong dipoles throughout the perfluorinated chain. These dipoles contribute to intermolecular attractions, elevating the boiling point.
-
Molecular Shape: The linear nature of the fluorinated chain allows for efficient packing and surface area contact between molecules, maximizing intermolecular forces.
The high degree of fluorination is key. While fluorine is the most electronegative element, the symmetrical arrangement of C-F bonds around the carbon chain results in a molecule that is less polar overall than might be expected, but with very strong, localized dipoles.
Experimental Determination of Physical Properties
Accurate determination of physical properties for a reactive compound like this compound requires meticulous technique and an unwavering commitment to safety.
Critical Safety and Handling Protocols
Before any experimental work, the dual hazards of this compound—its corrosivity as an acyl chloride and its classification as a PFAS—must be addressed.
-
Hazard Profile: Classified as Skin Corrosion, Sub-category 1B.[4] It reacts violently with water and moisture to release corrosive hydrogen chloride (HCl) gas and 9H-Hexadecafluorononanoic acid.[2][7][8]
-
Containment: All handling must be performed within a certified chemical fume hood to prevent inhalation of vapors and potential environmental release.[9]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[9][10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[10]
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.[10]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are standard. For larger quantities, a liquid-tight chemical suit may be appropriate.[9][10]
-
-
Waste Disposal: All contaminated materials (gloves, pipette tips, glassware) must be collected as hazardous waste according to institutional and EHS protocols for PFAS compounds.[9]
Protocol for Boiling Point Determination (Micro-Reflux Method)
The micro-reflux method is ideal for determining the boiling point of small quantities of a liquid, minimizing waste and exposure. This technique identifies the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure.[11][12]
Methodology:
-
Apparatus Preparation: Assemble a micro-reflux apparatus in a fume hood. This consists of a small test tube (or a specialized boiling tube) fitted with a thermometer and a cold-finger condenser. Ensure all glassware is scrupulously dried in an oven to remove any trace moisture, which would cause the sample to decompose.
-
Sample Introduction: Place a few milliliters of this compound into the test tube along with a small magnetic stir bar or a few boiling chips to ensure smooth boiling and prevent bumping.[11]
-
Apparatus Assembly: Position the thermometer bulb just above the surface of the liquid. The bulb must be bathed in the vapor of the refluxing liquid to obtain an accurate reading of the boiling point, not the temperature of the liquid itself.[13]
-
Heating: Gently heat the apparatus using a sand bath or heating mantle. Do not heat directly with a flame.
-
Observation and Equilibration: As the liquid heats, it will begin to boil and its vapor will condense on the thermometer and the condenser, flowing back into the tube. Observe the "reflux ring"—the upper limit of the condensing vapor.[11] The temperature will rise and then stabilize.
-
Data Recording: Record the temperature once it has remained constant for at least one minute while the reflux ring is stable between the liquid surface and the top of the thermometer bulb. This stable temperature is the boiling point.[12]
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point may need to be corrected using a nomograph or the Clausius-Clapeyron equation.
Protocol for Freezing Point Determination
The freezing point is determined by cooling the liquid sample until it solidifies. For a pure compound, the melting and freezing points are identical.[14] Impurities will lower the freezing point and broaden the transition range.
Methodology:
-
Sample Preparation: Place a small sample (1-2 mL) of this compound into a clean, dry test tube.
-
Apparatus Setup: Insert a thermometer into the center of the liquid. The apparatus should be set up in a cooling bath (e.g., an ice-salt bath or a cryocooler for lower temperatures).
-
Cooling and Agitation: Slowly cool the sample while gently stirring with the thermometer or a magnetic stirrer. This prevents supercooling and ensures uniform temperature throughout the sample.
-
Observation: Record the temperature at regular intervals (e.g., every 30 seconds). The temperature will drop steadily and then plateau as the first crystals begin to form.
-
Data Recording: The constant temperature observed during the liquid-to-solid phase transition is the freezing point. Continue recording until the entire sample has solidified and the temperature begins to drop again.
-
Purity Assessment: A sharp, well-defined freezing point plateau is indicative of a pure compound. A gradual, sloping transition over a range of several degrees suggests the presence of impurities.[14]
Visualization of Experimental Workflow
The following diagram outlines the logical workflow for the characterization of the physical properties of this compound, emphasizing the integration of safety and analytical rigor.
Caption: Workflow for determining the physical properties of this compound.
Conclusion
This compound is a specialty chemical defined by its dual nature: the stability of its perfluorinated backbone and the high reactivity of its acyl chloride head. Its key physical properties—a boiling point of 166 °C and a liquid state at room temperature—are direct consequences of its molecular structure and weight.[1][3] Accurate experimental characterization of these properties is fundamental to its application in research and development. However, such work must be predicated on a thorough understanding of its hazards and the implementation of rigorous safety protocols to protect both the researcher and the environment. The methodologies outlined in this guide provide a framework for achieving both accurate data and safe operation.
References
- 1. lookchem.com [lookchem.com]
- 2. ACETYL CHLORIDE [training.itcilo.org]
- 3. parchem.com [parchem.com]
- 4. echemi.com [echemi.com]
- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. nj.gov [nj.gov]
- 8. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 9. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. vernier.com [vernier.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. athabascau.ca [athabascau.ca]
Introduction: The Role of Fluorination in Acyl Chloride Chemistry
An In-Depth Technical Guide to the Reactivity and Stability of 9H-Hexadecafluorononanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 423-95-0) is a highly fluorinated acyl chloride that serves as a critical building block in the synthesis of advanced materials and complex molecules.[1] Its structure, featuring a long perfluoroalkyl chain capped with a reactive acyl chloride group, imparts unique properties that are highly sought after in various fields, including polymer science, surfactant production, and pharmaceutical development.[1] The intense electron-withdrawing effect of the sixteen fluorine atoms dramatically influences the electrophilicity of the carbonyl carbon, rendering the molecule exceptionally reactive towards nucleophiles. This guide provides a comprehensive analysis of the reactivity, stability, and handling of this compound, offering field-proven insights for its effective and safe utilization in research and development.
Physicochemical Properties
A clear understanding of the physical properties of this compound is fundamental to its proper handling, storage, and application in experimental design. Key quantitative data are summarized below.
| Property | Value | Reference |
| CAS Number | 423-95-0 | [1][2] |
| Molecular Formula | C₉HClF₁₆O | [1] |
| Molecular Weight | 464.53 g/mol | [1][2] |
| Boiling Point | 166 °C | [1][2] |
| Density | 1.803 g/cm³ | [1][2] |
| Refractive Index | 1.322 | [1][2] |
| Flash Point | 58.8 °C | [1] |
| Hazard Codes | C (Corrosive) | [1][3] |
Reactivity Profile: A Highly Electrophilic Carbonyl Center
The reactivity of this compound is dominated by the acyl chloride functional group. However, its behavior is significantly amplified by the attached hexadecafluoroalkyl chain. The strong inductive effect (-I) of the fluorine atoms withdraws electron density along the carbon chain, making the carbonyl carbon exceptionally electron-deficient and thus, a potent electrophile. This heightened electrophilicity makes it highly susceptible to attack by a wide range of nucleophiles.
The general mechanism for these transformations is a nucleophilic addition-elimination reaction .[4] A nucleophile first attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[5]
Caption: General mechanism of nucleophilic acyl substitution.
Reaction with Water (Hydrolysis)
Like most acyl chlorides, this compound reacts vigorously with water.[6] This reaction, known as hydrolysis, is often instantaneous and highly exothermic, producing the corresponding carboxylic acid (9H-Hexadecafluorononanoic acid) and steamy, corrosive fumes of hydrogen chloride (HCl) gas.[6][7] This high sensitivity to moisture is a critical factor in the compound's stability and dictates strict anhydrous handling and storage conditions.[8][9]
Reaction: C₈F₁₆H-COCl + H₂O → C₈F₁₆H-COOH + HCl
Reaction with Alcohols (Esterification)
The reaction with alcohols is a cornerstone of its synthetic utility, yielding highly fluorinated esters.[6] These esters are valuable as specialty solvents, lubricants, and precursors for fluorinated polymers and surfactants. The reaction proceeds rapidly, often at room temperature, and is accompanied by the evolution of HCl gas.[4] The use of a non-nucleophilic base, such as pyridine or triethylamine, is common in experimental setups to neutralize the HCl byproduct, driving the reaction to completion.[5]
Caption: A typical experimental workflow for ester synthesis.
Reaction with Amines (Amidation)
Amidation reactions with primary or secondary amines proceed very readily to form the corresponding amides. These fluorinated amides are of significant interest in medicinal chemistry and materials science. The high reactivity of the acyl chloride often allows these reactions to occur under mild conditions. Similar to esterification, a base is typically used to scavenge the generated HCl.
Stability and Storage
The stability of this compound is intrinsically linked to its high reactivity. Its primary vulnerability is its susceptibility to hydrolysis.
-
Moisture Sensitivity: The compound is highly sensitive to moisture and will readily decompose upon contact with water or even atmospheric humidity.[8] This necessitates storage in tightly sealed containers under an inert atmosphere, such as nitrogen or argon.[9]
-
Thermal Stability: While more stable than some non-fluorinated analogs, prolonged exposure to high temperatures can lead to decomposition, potentially releasing toxic fumes like HCl and phosgene.[7] It is recommended to store the compound in a cool, dry, and well-ventilated area.[10]
-
Incompatibilities: It must be segregated from water, alcohols, bases, and strong oxidizing agents to prevent violent reactions.[7][10]
Experimental Protocol: Synthesis of Ethyl 9H-Hexadecafluorononanoate
This protocol provides a representative method for the esterification of this compound. It is designed as a self-validating system where careful execution under anhydrous conditions is key to success.
Objective: To synthesize a fluorinated ester for use as a synthetic intermediate.
Materials:
-
This compound
-
Anhydrous Ethanol (absolute)
-
Anhydrous Pyridine
-
Anhydrous Diethyl Ether (or other suitable solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
System Preparation: Assemble the glassware and flame-dry under vacuum or oven-dry overnight. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Setup: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Alcohol and Base: In the dropping funnel, prepare a solution of anhydrous ethanol (1.1 eq) and anhydrous pyridine (1.1 eq) in anhydrous diethyl ether.
-
Reaction: Cool the reaction flask to 0 °C using an ice bath. Add the ethanol/pyridine solution dropwise to the stirred solution of the acyl chloride over 30 minutes. A precipitate of pyridinium hydrochloride will form.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure complete reaction.
-
Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude ester by vacuum distillation to obtain the final product.
Handling and Safety Precautions
This compound is a corrosive and hazardous chemical that requires stringent safety measures.[3]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[3]
-
Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite or sand) for containment. Do not use water.[11]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Due to its reactivity with water, waste should be handled by qualified personnel.[8]
Conclusion
This compound is a powerful synthetic tool, whose high reactivity is both its greatest asset and its most significant challenge. The strong electron-withdrawing nature of the perfluoroalkyl chain creates a highly electrophilic center, enabling rapid and efficient reactions with a host of nucleophiles. For researchers and drug development professionals, mastering the anhydrous handling techniques and understanding the compound's reactivity profile are paramount to leveraging its unique properties for the creation of novel fluorinated molecules and advanced materials.
References
- 1. lookchem.com [lookchem.com]
- 2. parchem.com [parchem.com]
- 3. echemi.com [echemi.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acid chlorides and acid anhydrides react with alcohols to make esters [ns1.almerja.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. download.basf.com [download.basf.com]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide on the Safe Handling of 9H-Hexadecafluorononanoyl Chloride for Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on the Safety of a Novel Reagent
9H-Hexadecafluorononanoyl chloride, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a highly reactive compound with significant potential in the synthesis of specialized chemicals, including surfactants, polymers, and pharmaceuticals.[1] Its unique properties, stemming from the strong carbon-fluorine bonds, also necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is intended to provide researchers, scientists, and drug development professionals with the in-depth technical knowledge required to handle this compound responsibly, ensuring both personal safety and the integrity of your research. Given the limited specific toxicological data for this particular compound, we will adopt a precautionary principle, drawing on the established knowledge of similar corrosive, water-reactive, and perfluorinated substances.
Section 1: Understanding the Hazard Profile of this compound
A thorough understanding of the inherent risks associated with a chemical is the foundation of safe laboratory practice. This compound presents a multi-faceted hazard profile that demands careful consideration.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 423-95-0 | --INVALID-LINK--[1] |
| Molecular Formula | C9HClF16O | --INVALID-LINK--[1] |
| Molecular Weight | 464.53 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 166 °C | --INVALID-LINK--[1] |
| Density | 1.803 g/cm³ | --INVALID-LINK--[1] |
| Hazard Codes | C (Corrosive) | --INVALID-LINK--[1] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | --INVALID-LINK--[2] |
| Water Reactivity | Reacts with water | Inferred from acyl chloride functionality |
Corrosivity and Water Reactivity
As an acyl chloride, this compound is corrosive and will react with water, including moisture in the air, to produce hydrochloric acid (HCl) and the corresponding carboxylic acid.[3] This reaction is exothermic and can be vigorous, posing a significant risk of thermal and chemical burns. The generated HCl is also highly corrosive to skin, eyes, and the respiratory tract. Therefore, all handling procedures must be conducted in a moisture-free environment.
The "Forever Chemical" Concern: Perfluorinated Nature
Section 2: Proactive Safety Measures: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when working with this compound.
Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of this compound must be performed within a certified and properly functioning chemical fume hood to control the inhalation of corrosive vapors.[5]
-
Glove Box: For procedures requiring a strictly inert atmosphere, a glove box is the preferred engineering control.[6]
-
Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The following PPE is required for all personnel handling this compound.
Section 3: Standard Operating Procedure for Handling this compound
Adherence to a well-defined Standard Operating Procedure (SOP) is critical for minimizing the risks associated with this compound.
Preparation and Pre-Handling Checks
-
Review the Safety Data Sheet (SDS): Before any new procedure, thoroughly review the SDS for this compound.
-
Ensure Engineering Controls are Functional: Verify that the chemical fume hood or glove box is operating correctly.
-
Assemble all Necessary Materials: Have all required reagents, equipment, and waste containers prepared and within the fume hood.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in Section 2.2.
Handling and Dispensing
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize reaction with atmospheric moisture.
-
Use Appropriate Tools: Use clean, dry, and compatible tools (e.g., glass or stainless steel) for transferring the liquid.
-
Slow and Controlled Addition: When adding this compound to a reaction mixture, do so slowly and in a controlled manner to manage any exothermic reactions.[3]
-
Keep Containers Tightly Sealed: When not in use, ensure the primary container is tightly sealed to prevent the ingress of moisture.
Section 4: Emergency Procedures: Spill and Exposure Response
A swift and correct response to an emergency is crucial to mitigate harm.
Spill Management
A minor spill of this compound can be managed by trained laboratory personnel, provided the appropriate spill kit is available. For any major spill (larger than 1 liter), evacuate the laboratory immediately and contact emergency services.[8]
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[9]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection.[10]
-
Containment: Create a dike around the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials.[10]
-
Neutralization (with caution): For small spills, cautiously apply a neutralizing agent like sodium bicarbonate or soda ash, working from the outside of the spill inwards. Be aware that this may generate heat and gas.[10]
-
Collection: Once the spill is absorbed, carefully collect the material using non-sparking tools and place it in a clearly labeled, compatible waste container.[10]
-
Decontamination: Decontaminate the spill area thoroughly. For PFAS, a high-emulsifying, anionic-surfactant-containing cleaner is recommended.[11]
-
Waste Disposal: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Personnel Exposure
In the event of personnel exposure, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Section 5: Decontamination and Waste Disposal
Proper decontamination of equipment and disposal of waste are essential to prevent the spread of this persistent chemical.
Equipment Decontamination
Glassware and equipment that have come into contact with this compound should be decontaminated using a validated procedure. A recommended method involves washing with a high-emulsifying, anionic-surfactant-containing detergent, followed by thorough rinsing with hot water.[11] For PFAS decontamination, it is crucial to use detergents that do not contain fluoro-surfactants.[14]
Waste Disposal
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be collected in designated, labeled, and sealed containers.[15] Disposal must be handled through a certified hazardous waste management provider in accordance with all applicable regulations.
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. Firefighters’ exposure to per-and polyfluoroalkyl substances (PFAS) as an occupational hazard: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 6. uh.edu [uh.edu]
- 7. synquestlabs.com [synquestlabs.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. westlab.com [westlab.com]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. technotes.alconox.com [technotes.alconox.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 14. epa.gov [epa.gov]
- 15. ehs.utk.edu [ehs.utk.edu]
Spectroscopic Characterization of 9H-Hexadecafluorononanoyl Chloride: A Technical Guide
Introduction to 9H-Hexadecafluorononanoyl Chloride
This compound is a perfluorinated derivative of nonanoyl chloride.[1] It is a reactive chemical intermediate used in the synthesis of specialty chemicals, including surfactants, polymers, and pharmaceuticals.[1] Its high degree of fluorination imparts properties such as thermal stability, chemical resistance, and unique surface characteristics.[1] Accurate spectroscopic analysis is paramount for its identification, purity assessment, and for understanding its reactivity in downstream applications.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉HClF₁₆O |
| Molecular Weight | 464.53 g/mol [1] |
| Boiling Point | 166 °C[1][2] |
| Density | 1.803 g/cm³[1][2] |
| Refractive Index | 1.322[1][2] |
| CAS Number | 423-95-0[1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms in this compound are numbered as follows:
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the terminal proton at the C9 position.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H on C9 | 5.8 - 6.8 | Triplet of triplets (tt) | ²JHF ≈ 50-55 Hz, ³JHF ≈ 5-7 Hz |
The significant downfield shift is due to the strong electron-withdrawing effect of the adjacent perfluorinated chain. The multiplicity arises from coupling to the two fluorine atoms on C8 (²JHF) and the two fluorine atoms on C7 (³JHF).
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is the most informative technique for this molecule. The chemical shifts are predicted based on known values for similar perfluoroalkyl chains.
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |
| F on C2 | -120 to -125 | Triplet |
| F on C3 | -128 to -132 | Multiplet |
| F on C4 | -122 to -126 | Multiplet |
| F on C5 | -122 to -126 | Multiplet |
| F on C6 | -122 to -126 | Multiplet |
| F on C7 | -122 to -126 | Multiplet |
| F on C8 | -135 to -140 | Multiplet |
The fluorine atoms on C2 are expected to be the most deshielded due to their proximity to the electron-withdrawing acyl chloride group. The terminal CF₂H group will exhibit a characteristic upfield shift. The complexity of the multiplets for the central CF₂ groups arises from extensive ²JFF and ³JFF couplings.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show nine distinct resonances, each significantly influenced by the attached fluorine atoms.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C1 (C=O) | 155 - 165 | Triplet | ²JCF ≈ 30-40 Hz |
| C2 | 105 - 115 | Triplet | ¹JCF ≈ 250-270 Hz |
| C3-C7 | 108 - 120 | Triplet | ¹JCF ≈ 250-270 Hz |
| C8 | 108 - 118 | Triplet | ¹JCF ≈ 240-260 Hz |
| C9 | 105 - 115 | Triplet | ¹JCF ≈ 230-250 Hz |
The carbonyl carbon (C1) will appear as a triplet due to coupling with the fluorine atoms on C2. All other carbons in the fluorinated chain will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), resulting in triplets. The terminal C9 carbon will also show a large ¹JCF coupling.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A wider spectral width may be necessary due to the large chemical shift dispersion of fluorinated compounds.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.
-
2D NMR (Optional but Recommended): Perform 2D correlation experiments such as ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HETCOR to unambiguously assign the resonances and determine coupling constants.[3]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2980 - 3020 | C-H stretch (on C9) | Weak |
| 1780 - 1815 | C=O stretch (acyl chloride) | Strong |
| 1100 - 1350 | C-F stretches | Very Strong, Broad |
| 700 - 850 | C-Cl stretch | Medium to Strong |
The most prominent features in the IR spectrum will be the very strong and broad absorption band corresponding to the C-F stretching vibrations of the perfluoroalkyl chain and the strong absorption of the acyl chloride carbonyl group at a characteristically high wavenumber.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As a liquid, the IR spectrum can be obtained by placing a thin film of the neat compound between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates prior to sample analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Predicted Mass Spectrum and Fragmentation Pattern
Electron ionization (EI) is a common technique for the analysis of relatively small, volatile molecules. The fragmentation of perfluoroacyl compounds is known to proceed through characteristic pathways.
| m/z | Proposed Fragment |
| 464 | [M]⁺ (Molecular Ion) |
| 429 | [M - Cl]⁺ |
| 413 | [M - COCl]⁺ |
| 319 | [C₇F₁₃]⁺ |
| 219 | [C₅F₉]⁺ |
| 169 | [C₄F₇]⁺ |
| 119 | [C₃F₅]⁺ |
| 69 | [CF₃]⁺ |
The fragmentation of perfluoroalkyl anions often involves fluorine migration, leading to a complex series of daughter ions.[4][5]
Caption: Predicted major fragmentation pathway of this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide has provided a detailed predictive analysis of the spectroscopic data (NMR, IR, and MS) for this compound. While experimental data is not currently available in the public domain, the principles outlined here, based on the known behavior of similar fluorinated compounds, offer a solid foundation for the identification and characterization of this important chemical intermediate. Researchers working with this compound are encouraged to use this guide as a reference for interpreting their own experimental data.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | CAS#:423-95-0 | Chemsrc [chemsrc.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 9H-Hexadecafluorononanoyl Chloride for Researchers and Drug Development Professionals
Introduction: The Strategic Role of Perfluorinated Moieties in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and perfluoroalkyl groups into molecular scaffolds has become a cornerstone of drug design and development. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and modulation of pKa—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] Within this context, highly reactive, perfluorinated building blocks are invaluable tools for the synthetic chemist. 9H-Hexadecafluorononanoyl chloride (CAS No. 423-95-0), a nine-carbon acyl chloride with a substantial perfluorinated chain, represents one such critical reagent.
This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its key suppliers and applications. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors. While its direct application is often as a precursor in the synthesis of more complex molecules, its reactivity makes it a versatile tool for creating novel surfactants, polymers, and, most importantly, potential therapeutic agents.[2] The perfluoroalkyl chain it introduces can be instrumental in creating compounds with unique properties for biological applications.[2]
Chemical Properties and Synthesis
This compound is a highly reactive perfluorinated compound.[2] Its utility as a synthetic building block stems from the electrophilic nature of the acyl chloride group, which readily reacts with a variety of nucleophiles.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 423-95-0 | [2][3][4] |
| Molecular Formula | C₉HClF₁₆O | [3][4] |
| Molecular Weight | 464.53 g/mol | [2][4] |
| Boiling Point | 166 °C | [2][5] |
| Density | 1.803 g/cm³ | [2][5] |
| Refractive Index | 1.322 | [2][5] |
| Flash Point | 58.8 °C | [2] |
| Hazard Codes | C (Corrosive) | [2][5] |
Synthesis Pathway and Exemplary Protocol
The diagram below illustrates the general synthesis pathway.
Caption: General synthesis of this compound.
Detailed Experimental Protocol (Adapted from a general procedure for acyl chloride synthesis):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas outlet (bubbler), add 9H-hexadecafluorononanoic acid (1.0 eq). The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid. To this solution, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.02 eq).
-
Addition of Oxalyl Chloride: Charge the dropping funnel with oxalyl chloride (2.0 eq). Add the oxalyl chloride dropwise to the stirred solution at room temperature over a period of 5-10 minutes. Effervescence (evolution of CO and CO₂) will be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution and by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and analyzing for the disappearance of the starting carboxylic acid.
-
Work-up and Isolation: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is often of sufficient purity for subsequent steps. If further purification is required, distillation under reduced pressure can be performed.
Key Suppliers and Manufacturers
A number of chemical suppliers specialize in fluorinated compounds and list this compound in their catalogs. When selecting a supplier, researchers should consider not only the price but also the purity of the compound, the availability of analytical data (e.g., Certificate of Analysis, NMR spectra), and the supplier's reputation for quality and consistency.
The following table provides a comparative overview of some of the key suppliers.
| Supplier | Typical Purity | Analytical Data Provided | Notes |
| Oakwood Chemical | Not specified on the website, inquire for details. | Catalog number, CAS, molecular formula, and weight are provided.[3] | A well-known US-based supplier of a wide range of fluorine-containing compounds.[6][7] |
| Alachem Co., Ltd. | 97% | COA, SDS, Route of Synthesis (ROS), and Method of Analysis (MOA) are available.[4] | A supplier with a focus on fluorine compounds for R&D to industrial use.[4] |
| XIAMEN EQUATION CHEMICAL CO.,LTD. | Not specified on the website, inquire for details. | Basic product information is available.[8] | A China-based manufactory of bulk specialty chemicals for industry and life sciences.[9][10][11] |
Applications in Research and Drug Development
This compound is a versatile reagent for introducing a long-chain perfluoroalkyl moiety into a target molecule. This is particularly relevant in drug discovery, where such modifications can enhance a drug candidate's therapeutic potential.[2]
Role as a Synthetic Intermediate
The primary application of this compound is as a reactive intermediate in the synthesis of a variety of molecules, including:
-
Specialty Polymers and Surfactants: The perfluoroalkyl chain imparts unique properties such as thermal stability and hydrophobicity.[2]
-
Coatings and Materials: It is used to create water and oil repellent surfaces.[2]
-
Pharmaceuticals: It serves as a precursor for creating derivatives with potential medicinal properties.[2]
Workflow for N-Acylation of an Amine
A common and critical reaction in pharmaceutical synthesis is the formation of an amide bond. This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is a straightforward way to introduce the 9H-hexadecafluorononanoyl group into a molecule of interest.
The diagram below illustrates the N-acylation workflow.
Caption: General workflow for N-acylation using this compound.
Detailed Experimental Protocol (General procedure for N-acylation):
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the stirred solution. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the stirred amine solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling to avoid contact with skin and eyes.[5][9][12] It is also moisture-sensitive and will react with water to release hydrochloric acid.
Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Use non-sparking tools and prevent fire caused by electrostatic discharge.[9]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as water and strong bases.[9]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
This compound is a valuable and highly reactive building block for the introduction of perfluoroalkyl chains in organic synthesis. Its utility in creating specialty materials and its potential as a precursor in the development of novel pharmaceuticals make it a compound of significant interest to researchers in both academia and industry. A thorough understanding of its chemical properties, synthesis, and handling, as well as a careful selection of suppliers, are crucial for its successful application in the laboratory.
References
- 1. equationchemical.com [equationchemical.com]
- 2. lookchem.com [lookchem.com]
- 3. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 4. 423-95-0 | 9H-Perfluorononanoyl chloride - Alachem Co., Ltd. [alachem.co.jp]
- 5. This compound CAS#: 423-95-0 [m.chemicalbook.com]
- 6. Chemistry [oakwoodchemical.com]
- 7. Custom Synthesis [oakwoodchemical.com]
- 8. equationchemical.com [equationchemical.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. equationchemical.com [equationchemical.com]
- 12. This compound price,buy this compound - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 9H-Hexadecafluorononanoyl Chloride in Polymer Synthesis for Advanced Drug Delivery
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 9H-Hexadecafluorononanoyl Chloride in the synthesis of advanced fluorinated polymers for drug delivery applications. This document offers in-depth scientific insights, detailed experimental protocols, and a thorough examination of the rationale behind the methodological choices.
Introduction: The Strategic Advantage of Fluorinated Polymers in Drug Delivery
The unique physicochemical properties of fluorine-containing polymers make them highly attractive materials for sophisticated drug delivery systems. The incorporation of the 9H-hexadecafluorononanoyl moiety, with its long perfluorinated tail, into a polymer backbone imparts a unique combination of hydrophobicity, lipophobicity, and chemical inertness. These characteristics can be strategically leveraged to enhance drug encapsulation, modulate release kinetics, and improve the stability of drug formulations.[1][2]
The highly fluorinated chain of this compound serves as a powerful building block for creating polymers with low surface energy, high thermal stability, and resistance to chemical degradation.[3] In the context of drug delivery, these properties can translate to:
-
Enhanced Drug Stability: The inert nature of the fluorinated segments can protect sensitive therapeutic agents from degradation.
-
Controlled Drug Release: The hydrophobic and lipophobic character of the polymer can be tuned to control the diffusion and release of encapsulated drugs.[1]
-
Improved Biocompatibility: While requiring thorough evaluation, the low surface energy of fluorinated polymers can minimize non-specific protein adsorption and cellular adhesion.
-
Novel Formulation Opportunities: The unique solubility characteristics of fluorinated polymers open avenues for the development of novel drug carriers such as nanoparticles and specialized coatings.
This guide will focus on the practical application of this compound in the synthesis of fluorinated polyamides and polyesters, two classes of polymers with significant potential in drug delivery.
Physicochemical Properties of this compound
A thorough understanding of the reactant's properties is paramount for successful and safe polymer synthesis.
| Property | Value | Reference |
| CAS Number | 423-95-0 | [4] |
| Molecular Formula | C₉HClF₁₆O | [3] |
| Molecular Weight | 464.53 g/mol | [3] |
| Boiling Point | 166 °C | [3] |
| Density | 1.803 g/cm³ | [3] |
| Refractive Index | 1.322 | [3] |
Safety and Handling: this compound is a corrosive and reactive compound. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is sensitive to moisture and will react with water to produce hydrochloric acid. Therefore, all reactions should be conducted under anhydrous conditions.
Synthesis of Fluorinated Polyamides via Interfacial Polymerization
Interfacial polymerization is a powerful technique for the rapid synthesis of high molecular weight polyamides at the interface of two immiscible liquids. The high reactivity of the acyl chloride group in this compound makes it an ideal candidate for this method.
Rationale and Mechanistic Insight
In this process, the this compound is dissolved in an organic solvent that is immiscible with water. A diamine, the co-monomer, is dissolved in an aqueous phase, often with an acid scavenger such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid byproduct. The polymerization occurs instantaneously at the liquid-liquid interface. The choice of diamine is critical as it will significantly influence the properties of the resulting fluorinated polyamide, such as its flexibility, solubility, and thermal stability.
Caption: Interfacial polymerization of this compound.
Detailed Protocol: Synthesis of a Fluorinated Polyamide
This protocol provides a representative method for the synthesis of a fluorinated polyamide using 1,6-hexamethylenediamine as the co-monomer.
Materials:
-
This compound
-
1,6-Hexamethylenediamine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Acetone
-
Methanol
Equipment:
-
Beaker (100 mL)
-
Glass rod or tweezers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Prepare the Aqueous Phase: In a 100 mL beaker, dissolve 0.58 g (5.0 mmol) of 1,6-hexamethylenediamine and 0.40 g (10.0 mmol) of sodium hydroxide in 50 mL of deionized water. Stir until all solids are dissolved.
-
Prepare the Organic Phase: In a separate, dry beaker, dissolve 2.32 g (5.0 mmol) of this compound in 50 mL of anhydrous dichloromethane.
-
Initiate Polymerization: Carefully and slowly pour the organic phase onto the surface of the aqueous phase, minimizing mixing of the two layers. A polymeric film will form instantly at the interface.
-
Isolate the Polymer: Using a glass rod or tweezers, gently grasp the center of the polymer film and continuously pull it out of the beaker. A continuous "rope" of the fluorinated polyamide can be drawn.
-
Wash and Purify: Wash the collected polymer rope thoroughly with deionized water to remove unreacted monomers and salts. Subsequently, wash with acetone and then methanol to remove oligomers and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.
Expected Outcome and Characterization:
The resulting fluorinated polyamide is expected to be a white, fibrous solid. Key characterization techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide bonds (characteristic peaks around 1650 cm⁻¹ for C=O stretch and 3300 cm⁻¹ for N-H stretch) and the presence of C-F bonds (strong absorptions in the 1100-1300 cm⁻¹ region).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to elucidate the polymer structure.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. Fluorinated polymers are expected to exhibit high decomposition temperatures.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's morphology.
Synthesis of Fluorinated Polyesters via Solution Polymerization
Solution polymerization offers a homogeneous reaction environment, allowing for better control over the polymer's molecular weight and structure compared to interfacial polymerization.
Rationale and Mechanistic Insight
In this method, both the this compound and a diol co-monomer are dissolved in a suitable anhydrous organic solvent. A tertiary amine, such as triethylamine or pyridine, is typically added as an acid scavenger. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl groups of the diol attack the carbonyl carbon of the acyl chloride, leading to the formation of an ester linkage and the elimination of HCl. The choice of diol will influence the flexibility, hydrophilicity/hydrophobicity balance, and degradation characteristics of the resulting polyester.
Caption: Workflow for solution polymerization of a fluorinated polyester.
Detailed Protocol: Synthesis of a Fluorinated Polyester
This protocol describes the synthesis of a fluorinated polyester using Bisphenol A as the diol co-monomer.
Materials:
-
This compound
-
Bisphenol A
-
Pyridine, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a condenser, a magnetic stirrer, and a dropping funnel. Purge the entire system with argon or nitrogen gas to ensure an inert atmosphere.
-
Dissolve Diol: In the flask, dissolve 2.28 g (10.0 mmol) of Bisphenol A and 1.74 mL (22.0 mmol) of anhydrous pyridine in 50 mL of anhydrous THF.
-
Add Acyl Chloride: Dissolve 4.65 g (10.0 mmol) of this compound in 20 mL of anhydrous THF and add it to the dropping funnel.
-
Reaction: While stirring the diol solution, add the acyl chloride solution dropwise over a period of 30 minutes. After the addition is complete, heat the reaction mixture to 60 °C and maintain for 24 hours.
-
Isolate the Polymer: After cooling to room temperature, pour the viscous polymer solution into 500 mL of vigorously stirring methanol. The fluorinated polyester will precipitate as a white solid.
-
Purify and Dry: Collect the polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 70 °C to a constant weight.
Expected Outcome and Characterization:
The resulting fluorinated polyester should be a white to off-white powder. Characterization should be performed using similar techniques as described for the polyamide (FTIR, NMR, TGA, DSC), with the expectation of observing characteristic ester carbonyl peaks in the FTIR spectrum (around 1720-1740 cm⁻¹).
Applications in Drug Delivery
Polymers synthesized from this compound can be formulated into various drug delivery platforms.
Fluorinated Polymer Nanoparticles for Drug Encapsulation
The amphiphilic nature that can be imparted by creating block copolymers, or the inherent hydrophobicity of the homopolymers, makes these materials suitable for forming nanoparticles for the encapsulation of hydrophobic drugs.
Protocol for Nanoparticle Formulation by Nanoprecipitation:
-
Dissolve 100 mg of the synthesized fluorinated polymer and 10 mg of the hydrophobic drug in 10 mL of a water-miscible organic solvent (e.g., acetone or THF).
-
Under moderate stirring, add the polymer-drug solution dropwise to 20 mL of an aqueous solution (which may contain a surfactant for stabilization, such as Pluronic F127).
-
Continue stirring for several hours to allow for the evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove unencapsulated drug and excess surfactant.
The resulting nanoparticles can be characterized for their size, size distribution, zeta potential, drug loading efficiency, and in vitro drug release profile.[5]
Fluorinated Polymer Coatings for Controlled Release
The hydrophobicity and oleophobicity of these polymers make them excellent candidates for coating drug-eluting stents or other implantable devices to control the release of therapeutic agents.
Protocol for Dip-Coating:
-
Dissolve the synthesized fluorinated polymer in a suitable volatile solvent (e.g., a fluorinated solvent or a specific organic solvent in which it is soluble).
-
Incorporate the drug into the polymer solution to form a homogeneous mixture.
-
Dip the device to be coated into the solution for a defined period.
-
Withdraw the device at a controlled rate to ensure a uniform coating.
-
Dry the coated device in an oven to remove the solvent.
The coating thickness and drug loading can be controlled by adjusting the polymer concentration, withdrawal speed, and the number of coating cycles.
Conclusion
This compound is a versatile and highly reactive monomer for the synthesis of a wide range of fluorinated polymers. The protocols outlined in these application notes for the synthesis of polyamides and polyesters provide a solid foundation for researchers to explore the potential of these materials in advanced drug delivery systems. The unique properties imparted by the perfluorinated chain offer significant advantages in terms of drug stability, controlled release, and the formulation of novel drug carriers. Further research into the biocompatibility and in vivo performance of these polymers will be crucial for their translation into clinical applications.
References
Application Notes and Protocols for Surface Modification Using 9H-Hexadecafluorononanoyl Chloride
Introduction: Engineering Low-Energy Surfaces with Fluorinated Acyl Chlorides
In the realm of materials science and drug development, the precise control of surface properties is paramount. The ability to tailor a material's interaction with its environment can dictate its performance, longevity, and biocompatibility. 9H-Hexadecafluorononanoyl chloride (HFNC) is a highly reactive organofluorine compound that serves as a powerful tool for creating low-energy, hydrophobic, and oleophobic surfaces.[1] Its perfluorinated carbon chain, coupled with a reactive acyl chloride headgroup, enables the covalent attachment of a dense, stable, and well-ordered self-assembled monolayer (SAM) onto a variety of substrates.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and a detailed protocol for the use of this compound in surface modification. We will delve into the underlying chemical mechanisms, provide step-by-step instructions for a robust modification procedure, and outline the essential characterization techniques to validate the successful creation of a fluorinated surface.
Chemical Properties and Reactivity of this compound
This compound is a perfluorinated derivative of nonanoyl chloride. The presence of the highly electronegative fluorine atoms along the carbon chain imparts unique properties to the molecule, including exceptional chemical and thermal stability.[2] The key to its utility in surface modification lies in the reactivity of the acyl chloride functional group.
| Property | Value |
| CAS Number | 423-95-0[1][4][5][6] |
| Molecular Formula | C9HClF16O[1] |
| Molecular Weight | 464.53 g/mol [5][6] |
| Boiling Point | 166 °C[1][5] |
| Density | 1.803 g/cm³[1][5] |
| Appearance | Colorless to light-colored liquid |
| Reactivity | Highly reactive with nucleophiles, moisture sensitive[7][8] |
The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[8] This makes it highly susceptible to nucleophilic attack, which is the foundational principle of its surface modification chemistry.[7][9]
Mechanism of Surface Modification: Nucleophilic Acyl Substitution
The covalent attachment of this compound to a surface proceeds via a nucleophilic addition-elimination reaction.[8][10] For this to occur, the substrate surface must possess nucleophilic functional groups, most commonly hydroxyl (-OH) groups. Many substrates, such as glass, silicon wafers, and various metal oxides, naturally have a surface layer of hydroxyl groups or can be treated to generate them (e.g., through plasma oxidation or piranha solution treatment).
The reaction mechanism can be summarized as follows:
-
Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a surface hydroxyl group attacks the electrophilic carbonyl carbon of the this compound.[10]
-
Formation of a Tetrahedral Intermediate: This addition breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The carbon-oxygen double bond reforms, and in the process, the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: The protonated ester intermediate is then deprotonated, often by a base present in the reaction mixture (such as pyridine or triethylamine) or by another surface hydroxyl group, to yield the final covalently attached fluorinated monolayer and hydrochloric acid as a byproduct.[7][9]
Caption: Mechanism of surface modification with this compound.
Detailed Protocol for Surface Modification of a Hydroxylated Substrate
This protocol provides a general method for the surface modification of a hydroxylated substrate, such as a glass slide or a silicon wafer. Researchers should adapt this protocol based on the specific nature of their substrate and experimental goals.
I. Materials and Reagents
-
Substrate: Glass microscope slides or silicon wafers
-
This compound (HFNC): (CAS: 423-95-0)
-
Anhydrous Toluene: (or other anhydrous, non-protic solvent such as hexane or dichloromethane)
-
Anhydrous Triethylamine or Pyridine: (as an acid scavenger)
-
Acetone: (for cleaning)
-
Isopropanol: (for cleaning)
-
Deionized Water: (for cleaning)
-
Nitrogen Gas: (for drying)
-
Piranha Solution (optional, for substrate hydroxylation): 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide. EXTREME CAUTION IS ADVISED.
-
Plasma Cleaner (optional, for substrate hydroxylation)
-
Glassware: Reaction vessel, beakers, graduated cylinders (all oven-dried)
II. Safety Precautions
This compound is corrosive and causes severe skin burns and eye damage.[11][12] It is also highly reactive with water and will release hydrochloric acid upon hydrolysis.[7][13]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Handle piranha solution with extreme care. It is a strong oxidizer and can react violently with organic materials. Always add the hydrogen peroxide to the sulfuric acid slowly.
-
Ensure all glassware is thoroughly dried to prevent unwanted hydrolysis of the HFNC.
III. Experimental Workflow
Caption: Step-by-step workflow for surface modification.
IV. Step-by-Step Procedure
1. Substrate Cleaning:
-
Sonciate the substrates in a beaker with acetone for 15 minutes.
-
Decant the acetone and sonicate with isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrates under a stream of nitrogen gas.
2. Substrate Hydroxylation (Choose one method):
-
Piranha Etching (for robust substrates like glass and silicon):
-
Immerse the cleaned substrates in freshly prepared piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with deionized water.
-
Dry under a stream of nitrogen gas and then in an oven at 110 °C for at least 1 hour.
-
-
Plasma Treatment:
-
Place the cleaned substrates in a plasma cleaner and treat with oxygen or air plasma according to the manufacturer's instructions (typically 1-5 minutes).
-
3. Preparation of the Reaction Solution:
-
In the fume hood, prepare a 1-10 mM solution of this compound in anhydrous toluene in an oven-dried reaction vessel.
-
Add an equimolar amount of anhydrous triethylamine or pyridine to the solution to act as an acid scavenger. For example, for a 5 mM HFNC solution, add 5 mM triethylamine.
4. Surface Modification Reaction:
-
Immerse the cleaned and hydroxylated substrates in the reaction solution.
-
Seal the reaction vessel under a nitrogen or argon atmosphere to prevent moisture from entering.
-
Allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation. Reaction time can be optimized based on the substrate and desired surface coverage.
5. Post-Reaction Cleaning:
-
Remove the substrates from the reaction solution.
-
Rinse with fresh anhydrous toluene to remove any unreacted HFNC.
-
Sonciate the substrates in acetone for 10 minutes to remove physisorbed molecules.
-
Sonciate in isopropanol for 10 minutes.
6. Drying:
-
Dry the modified substrates under a stream of nitrogen gas.
-
For optimal monolayer ordering, the substrates can be annealed in an oven at a temperature below the degradation temperature of the monolayer (e.g., 100-120 °C) for 1-2 hours.
Characterization of the Modified Surface
To confirm the successful modification of the surface with a fluorinated monolayer, several characterization techniques should be employed.
| Characterization Technique | Principle | Expected Outcome for Successful Modification |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface, indicating wettability. | A significant increase in the water and hexadecane contact angles, indicating a hydrophobic and oleophobic surface. Water contact angles greater than 110° are common for well-formed fluorinated SAMs.[2] |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that provides elemental and chemical state information. | The appearance of strong fluorine (F 1s) and carbon (C 1s) peaks corresponding to the perfluorinated alkyl chain. The underlying substrate signal will be attenuated.[14][15] |
| Atomic Force Microscopy (AFM) | Provides topographical information of the surface at the nanoscale. | A smooth and uniform surface morphology. It can also be used to measure the thickness of the monolayer by scratching a portion of it away. |
| Fourier-Transform Infrared Spectroscopy (FTIR) - Attenuated Total Reflectance (ATR) | Measures the vibrational modes of molecules on the surface. | The appearance of characteristic C-F stretching vibrations in the range of 1100-1300 cm⁻¹. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Contact Angle | Incomplete monolayer formation, presence of contaminants. | Ensure the substrate was properly cleaned and hydroxylated. Use fresh, anhydrous solvents. Increase reaction time or concentration of HFNC. |
| Inconsistent Surface Properties | Uneven reaction, moisture contamination. | Ensure the substrate is fully immersed in the reaction solution and that the reaction is carried out under an inert atmosphere. |
| No Evidence of Fluorine in XPS | Reaction did not occur. | Verify the presence of hydroxyl groups on the substrate before modification. Check the purity and reactivity of the HFNC. |
Conclusion
This compound is a highly effective reagent for the creation of low-energy, fluorinated surfaces. By following the detailed protocol and safety precautions outlined in this guide, researchers can reliably modify a variety of hydroxylated substrates. The resulting fluorinated self-assembled monolayers offer exceptional hydrophobicity, oleophobicity, and chemical stability, making them suitable for a wide range of applications in materials science, microfluidics, and drug delivery.[15][16]
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. This compound | CAS#:423-95-0 | Chemsrc [chemsrc.com]
- 5. This compound CAS#: 423-95-0 [m.chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. echemi.com [echemi.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Analytes using 9H-Hexadecafluorononanoyl Chloride for GC Analysis
Introduction: Enhancing Analytical Insight through Derivatization
In the realm of gas chromatography (GC), the analysis of polar and non-volatile compounds presents a significant challenge. These molecules often exhibit poor peak shapes, long retention times, and thermal instability, compromising the accuracy and reliability of analytical results. Derivatization, the chemical modification of an analyte, is a powerful technique to overcome these limitations.[1][2] By converting polar functional groups, such as hydroxyls, amines, and thiols, into less polar and more volatile moieties, derivatization enhances the chromatographic performance and detectability of a wide range of compounds.
This application note provides a comprehensive guide to the use of 9H-Hexadecafluorononanoyl chloride as a robust derivatization agent for GC analysis. As a highly fluorinated acylating agent, it offers significant advantages, including increased volatility of the derivatives and enhanced sensitivity, particularly for electron capture detection (ECD).[1] This guide is intended for researchers, scientists, and drug development professionals seeking to develop sensitive and reliable GC-based analytical methods.
The Power of Fluorination: Why Choose this compound?
This compound (HFNC) is a reactive acyl chloride that readily forms stable ester and amide derivatives with a variety of analytes. Its long, highly fluorinated carbon chain imparts several desirable properties to the resulting derivatives:
-
Increased Volatility: The replacement of active hydrogens with the bulky, non-polar 9H-hexadecafluorononanoyl group significantly reduces intermolecular hydrogen bonding, leading to a substantial increase in volatility. This allows for the analysis of otherwise non-volatile compounds by GC.
-
Enhanced Detector Response: The presence of a large number of fluorine atoms in the derivative structure makes it highly responsive to electron capture detectors (ECD), enabling ultra-trace level detection of analytes. This is particularly beneficial in environmental monitoring and clinical diagnostics.
-
Improved Chromatographic Performance: Derivatization with HFNC leads to the formation of thermally stable derivatives with excellent chromatographic properties, resulting in sharp, symmetrical peaks and improved resolution.
-
Structural Confirmation: The significant mass increase upon derivatization provides a clear indication of the number of reactive functional groups in the analyte molecule, aiding in structural elucidation by mass spectrometry (MS).
Reaction Mechanism: The Chemistry of Acylation
The derivatization reaction with this compound is a nucleophilic acyl substitution. The lone pair of electrons on the heteroatom (oxygen in alcohols and phenols, nitrogen in amines) of the analyte attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable ester or amide and hydrochloric acid (HCl) as a byproduct.
Caption: General reaction scheme for the derivatization of an analyte (R-XH) with this compound.
To drive the reaction to completion, a base such as pyridine or triethylamine is often added to neutralize the HCl byproduct.[1]
Detailed Experimental Protocol: A General Guideline
This protocol provides a general starting point for the derivatization of analytes with this compound. Optimization of the reaction conditions is crucial for achieving the desired derivatization efficiency and analytical performance.
Materials:
-
This compound (CAS No: 423-95-0)
-
Analyte of interest
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate, toluene)
-
Base catalyst (e.g., pyridine, triethylamine)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen evaporator
-
GC-MS or GC-ECD system
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the analyte into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reagent Addition:
-
Add 100-200 µL of an anhydrous solvent to the dried analyte.
-
Add a 1.5 to 2-fold molar excess of this compound relative to the analyte.
-
Add a small amount of a base catalyst (e.g., 10-20 µL of pyridine).
-
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal temperature and time will depend on the reactivity of the analyte.
-
-
Work-up:
-
Cool the reaction vial to room temperature.
-
(Optional) To remove excess reagent and HCl, add 500 µL of deionized water and 500 µL of a non-polar solvent (e.g., hexane). Vortex and centrifuge. Collect the organic layer.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate, hexane) to the desired concentration for GC analysis.
-
Inject an appropriate volume of the derivatized sample into the GC system.
-
Safety Precautions: this compound is a corrosive and moisture-sensitive compound.[3][4] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Method Development and Optimization
The efficiency of the derivatization reaction is influenced by several factors. For optimal results, a systematic approach to method development is recommended.
Caption: Logical workflow for method development using this compound.
Key Parameters for Optimization:
-
Reagent Concentration: A molar excess of the derivatizing agent is necessary to drive the reaction to completion. A starting point of 1.5 to 2-fold molar excess is recommended.
-
Solvent: The choice of solvent can significantly impact the reaction rate and efficiency. Aprotic solvents such as acetonitrile, ethyl acetate, and toluene are commonly used.
-
Catalyst: The addition of a base like pyridine or triethylamine can accelerate the reaction by neutralizing the HCl byproduct.
-
Temperature and Time: The optimal reaction temperature and time are analyte-dependent. Less reactive functional groups may require higher temperatures and longer reaction times.
Application Examples and Starting Conditions
While specific published protocols for this compound are limited, the following table provides recommended starting conditions for different classes of analytes based on the principles of acylation and data from similar fluorinated reagents.
| Analyte Class | Example | Solvent | Catalyst | Temperature (°C) | Time (min) |
| Alcohols (Primary) | 1-Octanol | Acetonitrile | Pyridine | 60 | 30 |
| Alcohols (Secondary) | Cyclohexanol | Toluene | Triethylamine | 70 | 45 |
| Phenols | Phenol, Bisphenol A | Ethyl Acetate | Pyridine | 60 | 30 |
| Amines (Primary) | Aniline | Acetonitrile | None/Pyridine | Room Temp - 60 | 15-30 |
| Amines (Secondary) | N-Methylaniline | Toluene | Triethylamine | 70 | 60 |
| Thiols | 1-Dodecanethiol | Ethyl Acetate | Pyridine | 60 | 30 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Derivatization | Insufficient reagent, time, or temperature. Presence of moisture. | Increase reagent concentration, reaction time, or temperature. Ensure anhydrous conditions. |
| Multiple Peaks for a Single Analyte | Side reactions, degradation of derivative. | Optimize reaction conditions to minimize side products. Check thermal stability of the derivative. |
| Poor Peak Shape | Active sites in the GC system, incompatible solvent. | Use a deactivated liner and column. Ensure the final sample solvent is compatible with the GC phase. |
| Low Detector Response | Inefficient derivatization, incorrect detector settings. | Optimize derivatization conditions. Ensure ECD is properly configured and sensitive to fluorinated compounds. |
Conclusion
This compound is a highly effective derivatization agent for the GC analysis of a wide range of polar compounds. The formation of stable, volatile, and highly fluorinated derivatives significantly enhances chromatographic performance and detector sensitivity. By following the detailed protocols and method development guidelines presented in this application note, researchers can develop robust and reliable analytical methods for trace-level quantification in complex matrices. The principles and starting conditions provided herein offer a solid foundation for the successful application of this powerful derivatization chemistry.
References
Versatile Synthesis of Novel Fluorinated Surfactants from 9H-Hexadecafluorononanoyl Chloride
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis of diverse classes of fluorinated surfactants utilizing 9H-Hexadecafluorononanoyl chloride as a key building block. Fluorinated surfactants are distinguished by their exceptional chemical and thermal stability and their ability to drastically reduce surface tension.[1][2] These properties make them invaluable in advanced applications, including drug delivery systems, high-performance coatings, and specialized analytical techniques.[3][4][5] This note details the synthesis of cationic, anionic, and non-ionic fluorinated surfactants, offering field-proven protocols, mechanistic insights, and characterization methodologies for researchers in materials science and pharmaceutical development.
Introduction: The Strategic Importance of Fluorinated Surfactants
Fluorinated surfactants, characterized by a hydrophobic tail that is partially or fully fluorinated, exhibit unique physicochemical properties compared to their hydrocarbon counterparts.[6] The high electronegativity and stability of the carbon-fluorine bond impart both hydrophobicity and lipophobicity to the fluorinated segment, leading to superior surface activity.[1] This allows for the formation of stable micelles and emulsions, which are critical for encapsulating and delivering poorly water-soluble drugs.[2][3]
This compound (C₉HClF₁₆O) is a highly reactive perfluorinated acyl chloride that serves as an ideal starting material for creating tailored surfactants.[7] Its terminal acyl chloride group allows for straightforward derivatization via nucleophilic acyl substitution reactions with a wide range of hydrophilic head groups. This versatility enables the synthesis of cationic, anionic, and non-ionic surfactants from a single, readily accessible precursor, allowing researchers to fine-tune surfactant properties for specific applications.
Critical Safety and Handling Protocols
This compound is a corrosive chemical that causes severe skin burns and eye damage and reacts with moisture.[8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear a flame-retardant lab coat, chemical-resistant gloves (e.g., butyl rubber or Viton), and splash-proof safety goggles with a face shield.[8]
-
Handling: Use in a well-ventilated area. Avoid breathing vapors or mists.[8] Keep the container tightly closed and store it in a cool, dry place away from incompatible materials such as water, bases, and alcohols.[8] All glassware must be thoroughly dried before use to prevent hydrolysis of the acyl chloride.
-
Spill & Disposal: In case of a spill, collect with an inert, liquid-absorbent material and dispose of it as hazardous chemical waste. Do not allow the product to enter drains. Dispose of all waste in accordance with local, state, and federal regulations.[8]
Synthetic Strategy: A Modular Approach
The core of the synthetic approach is the reaction of the electrophilic acyl chloride group of this compound with a suitable nucleophile that will become the hydrophilic head of the surfactant. This modular strategy is illustrated below.
Caption: Modular synthesis of surfactant classes from a common fluorinated precursor.
Protocol I: Synthesis of a Cationic Fluorinated Surfactant
Cationic surfactants possess a positively charged headgroup, making them useful for interacting with negatively charged cell membranes or nucleic acids.[9] This protocol describes a two-step synthesis: an initial esterification followed by quaternization.
Principle & Reaction Scheme
Step 1: Esterification. this compound is reacted with N,N-dimethylethanolamine (DMAE) in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the HCl byproduct.
Step 2: Quaternization. The tertiary amine of the resulting ester is quaternized using an alkylating agent, such as methyl iodide, to install a permanent positive charge.
Experimental Protocol
Step 1: Synthesis of 2-(Dimethylamino)ethyl 9H-hexadecafluorononanoate
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add N,N-dimethylethanolamine (1.0 eq) and triethylamine (1.1 eq) to anhydrous dichloromethane (DCM) in the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Step 2: Quaternization
-
Dissolve the crude ester from the previous step in acetonitrile.
-
Add methyl iodide (1.5 eq) to the solution.
-
Heat the mixture to reflux and stir overnight.
-
Cool the solution to room temperature. The cationic surfactant product may precipitate.
-
If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Wash the crude product with cold diethyl ether to remove unreacted starting material and impurities.
-
Dry the final product under vacuum.
Purification & Characterization
-
Purification: The final product is often pure enough after washing. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.
-
Characterization:
-
¹H NMR: Confirm the presence of protons from the headgroup and the single proton from the C₈F₁₆H tail.
-
¹⁹F NMR: The characteristic signals of the C₈F₁₆H- chain should be observed.[10][11] This is a powerful tool for confirming the fluorinated structure.[11]
-
LC-MS: Determine the molecular weight of the final product to confirm its identity and assess purity.[12]
-
Caption: Experimental workflow for cationic fluorinated surfactant synthesis.
Protocol II: Synthesis of an Anionic Fluorinated Surfactant
Anionic surfactants, containing a negatively charged headgroup, are widely used as detergents and emulsifiers.[13] This protocol adapts the Schotten-Baumann reaction to synthesize an N-acyl amino acid-based fluorinated surfactant.
Principle & Reaction Scheme
This compound is reacted with an amino acid, such as taurine (2-aminoethanesulfonic acid), in an aqueous solution under basic conditions. The base (e.g., NaOH) deprotonates the amino group, increasing its nucleophilicity, and neutralizes the HCl byproduct.
Experimental Protocol
-
Dissolve taurine (1.0 eq) in a 1 M sodium hydroxide solution (2.2 eq) in a flask and cool to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve this compound (1.0 eq) in a water-miscible solvent like tetrahydrofuran (THF) to facilitate its addition to the aqueous phase.
-
Add the acyl chloride solution dropwise to the vigorously stirred taurine solution, maintaining the temperature below 10 °C.
-
Simultaneously, add a 4 M NaOH solution dropwise via a second dropping funnel to maintain the pH of the reaction mixture between 10 and 11.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Acidify the reaction mixture to pH 1-2 with concentrated HCl. The N-acyl taurine product will precipitate.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
To obtain the sodium salt, resuspend the solid in water and neutralize with a stoichiometric amount of NaOH solution.
-
Lyophilize (freeze-dry) the solution to obtain the final anionic surfactant as a powder.
Purification & Characterization
-
Purification: The precipitation/filtration steps provide significant purification. For higher purity, techniques like dialysis or ion-exchange chromatography can be employed.[14]
-
Characterization:
-
¹H & ¹⁹F NMR: Confirm the covalent linkage and the integrity of the fluorinated tail.
-
FT-IR Spectroscopy: Look for the characteristic amide C=O stretch (around 1640 cm⁻¹) and sulfonate (SO₃⁻) stretches.
-
Elemental Analysis: Can be used to confirm the fluorine content and overall purity.[13]
-
Protocol III: Synthesis of a Non-ionic Fluorinated Surfactant
Non-ionic surfactants lack a charged headgroup, which often results in lower toxicity and makes them compatible with a wider range of formulations.[15][16] This protocol describes the synthesis of a PEGylated fluorinated surfactant.
Principle & Reaction Scheme
This synthesis involves the amidation reaction between this compound and an amino-terminated polyethylene glycol monomethyl ether (mPEG-NH₂). A non-nucleophilic base is used to scavenge the HCl byproduct.
Experimental Protocol
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve mPEG-NH₂ (1.0 eq, choose desired molecular weight) and triethylamine (1.2 eq) in anhydrous toluene.
-
Dissolve this compound (1.0 eq) in anhydrous toluene and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred mPEG-NH₂ solution at room temperature over 30-45 minutes.
-
Heat the reaction mixture to 50 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate.
-
Filter off the salt and wash it with a small amount of toluene.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding it to a large volume of cold diethyl ether.
-
Repeat the precipitation step 2-3 times to ensure high purity.
-
Dry the final white solid product under high vacuum.
Purification & Characterization
-
Purification: Purification is achieved primarily through repeated precipitations. For very high purity, size exclusion chromatography (SEC) can be used.
-
Characterization:
-
¹H NMR: Verify the presence of signals from both the PEG backbone and the fluorinated tail. Integration of the signals can confirm the successful conjugation.
-
¹⁹F NMR: Confirm the structure of the fluorinated tail.[10]
-
GPC/SEC: Determine the molecular weight distribution and confirm the increase in molecular weight from the starting mPEG-NH₂.
-
Data Summary Tables
Table 1: Reactant Quantities and Molar Equivalents
| Surfactant Type | Fluorinated Precursor | Nucleophile | Base/Reagent | Molar Ratio (Precursor:Nucleophile:Base) |
|---|---|---|---|---|
| Cationic | This compound | N,N-Dimethylethanolamine | Triethylamine | 1 : 1 : 1.1 |
| (Intermediate Ester) | Methyl Iodide | - | 1 : 1.5 | |
| Anionic | This compound | Taurine | Sodium Hydroxide | 1 : 1 : 3.2 (total) |
| Non-ionic | this compound | mPEG-NH₂ | Triethylamine | 1 : 1 : 1.2 |
Table 2: Recommended Reaction Conditions
| Surfactant Type | Solvent | Temperature | Duration | Key Monitoring Technique |
|---|---|---|---|---|
| Cationic (Ester.) | Dichloromethane | 0 °C to RT | 4 hours | TLC |
| Cationic (Quat.) | Acetonitrile | Reflux | 12-18 hours | TLC / LC-MS |
| Anionic | Water / THF | 0 °C to RT | 3-4 hours | pH monitoring |
| Non-ionic | Toluene | 50 °C | 12-18 hours | TLC / LC-MS |
Conclusion
This compound is a powerful and versatile precursor for the synthesis of a broad spectrum of fluorinated surfactants. The protocols detailed in this application note provide robust and reproducible methods for creating cationic, anionic, and non-ionic variants. By leveraging fundamental organic chemistry principles, researchers can effectively design and produce tailored surfactants with unique properties, paving the way for innovations in drug delivery, advanced materials, and biomedical research. The analytical techniques described are essential for ensuring the structural integrity and purity of these novel compounds.
References
- 1. orion-fire.com [orion-fire.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. echemi.com [echemi.com]
- 9. Cationic Fluorosurfactants Suppliers from India [geoconproducts.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of perfluorinated surfactants in surface water samples by two independent analytical techniques: liquid chromatography/tandem mass spectrometry and 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. FluoSurf-C Nonionic Surfactant in Fluorinated Oil - Darwin Microfluidics [darwin-microfluidics.com]
- 16. merckmillipore.com [merckmillipore.com]
experimental setup for reactions involving 9H-Hexadecafluorononanoyl chloride
Application Notes & Protocols for 9H-Hexadecafluorononanoyl Chloride
A Senior Application Scientist's Guide to Experimental Setups for Reactions Involving Highly Fluorinated Acyl Chlorides
Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides an in-depth exploration of the experimental considerations, protocols, and safety measures required for the successful use of this compound in synthesis.
Foreword: Understanding the Reagent
This compound (C₉HClF₁₆O) is a highly reactive acyl chloride distinguished by its substantial perfluorinated alkyl chain. This structural feature imparts unique properties, such as high thermal and chemical resistance to the resulting products, while also rendering the acyl chloride group exceptionally electrophilic.[1] Its primary utility lies in its function as a powerful building block for introducing a long, fluorinated moiety into a target molecule. This is highly desirable in the synthesis of specialty polymers, advanced surfactants, durable coatings with water and oil repellent properties, and as a precursor in the development of certain pharmaceuticals.[1]
The high reactivity, however, necessitates a thorough understanding of its handling, material compatibility, and reaction mechanisms to ensure safe and effective outcomes. This document serves as a comprehensive guide to that end.
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 423-95-0 | [1] |
| Molecular Formula | C₉HClF₁₆O | [1] |
| Molecular Weight | 464.53 g/mol | [1] |
| Boiling Point | 166 °C | [1] |
| Density | 1.803 g/cm³ | [1] |
| Flash Point | 58.8 °C | [1] |
Health, Safety, and Handling: A Non-Negotiable Prerequisite
The paramount consideration when working with this compound is safety. Its classification as a corrosive substance (Hazard Code: C) and its specific hazard statement—H314: Causes severe skin burns and eye damage—demand stringent safety protocols.[2]
-
Personal Protective Equipment (PPE): Always use this chemical inside a certified chemical fume hood. Mandatory PPE includes:
-
Chemical splash goggles and a full-face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™). Standard nitrile gloves may offer insufficient protection for prolonged contact.
-
A flame-resistant lab coat.
-
-
Storage and Handling: The compound is highly sensitive to moisture. Atmospheric water can readily hydrolyze the acyl chloride to the corresponding carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas.[3][4]
-
Store containers under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.
-
Keep containers tightly sealed and away from heat or ignition sources.
-
Handle all transfers and manipulations using anhydrous techniques and inert atmosphere gloveboxes or Schlenk lines.
-
-
Spill Management:
-
Minor Spills: Absorb with a chemically inert material such as vermiculite or sand. Do not use water.[5] Collect the material in a sealed, labeled container for hazardous waste disposal.
-
Major Spills: Evacuate the area immediately. Alert emergency personnel.[5] Do not attempt to clean up without appropriate respiratory protection (self-contained breathing apparatus) and protective clothing.[5]
-
-
Disposal: Dispose of unused reagent and reaction waste in accordance with local, state, and federal regulations for corrosive and hazardous chemical waste.
Material Compatibility: Selecting Your Reaction Vessel and Apparatus
The aggressive nature of fluorinated compounds and the corrosive HCl byproduct generated during reactions necessitate careful selection of all materials that will come into contact with the reagent.
| Material Class | Recommended | Use with Caution | Not Recommended | Rationale |
| Glassware | Borosilicate Glass (Pyrex®) | - | - | Standard for most chemical reactions; inert to acyl chlorides and common organic solvents. |
| Polymers | PTFE (Teflon®), PFA, FEP | PEEK | Polycarbonate, PVC, Nylon | Fluoropolymers like PTFE offer excellent chemical inertness.[6] Other polymers can be attacked by the reagent or solvents. |
| Metals | Stainless Steel (316), Hastelloy®, Monel® | Copper, Brass | Aluminum, Zinc, Magnesium | Highly alloyed metals are resistant to corrosion from both fluorinated compounds and HCl. Less noble metals will be readily attacked. |
| Grease/Seals | Fluorinated Grease (Krytox®), PTFE Sleeves | - | Hydrocarbon-based Grease | Hydrocarbon greases will react and degrade. Fluorinated alternatives are required for joints and seals. |
Core Reactivity and Mechanistic Rationale
The chemistry of this compound is dominated by the nucleophilic acyl substitution mechanism. The powerful electron-withdrawing effect of the C₈F₁₆H- chain makes the carbonyl carbon exceptionally electrophilic and susceptible to attack by nucleophiles.
The general mechanism proceeds via a tetrahedral intermediate. The chloride ion is an excellent leaving group, which drives the reaction forward.[4]
A crucial experimental choice is the addition of a non-nucleophilic base, such as pyridine or triethylamine (TEA). This base acts as a scavenger for the HCl produced, preventing it from protonating the nucleophile (rendering it unreactive) or catalyzing unwanted side reactions.[3][4]
Experimental Protocols
The following protocols are representative examples of common transformations. All operations should be performed in a fume hood using anhydrous techniques.
Protocol 1: Synthesis of a Perfluorinated Ester
This protocol details the esterification of an alcohol, a fundamental reaction for creating fluorinated esters used in specialty lubricants and monomers.
Workflow Diagram: Esterification
Step-by-Step Methodology:
-
Setup: Under a nitrogen or argon atmosphere, add the alcohol (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum.
-
Base Addition: Add a non-nucleophilic base, such as pyridine (1.2 eq.), to the flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirring reaction mixture over 15-30 minutes.
-
Causality Insight: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.
-
Workup:
-
Cool the flask back to 0 °C and slowly quench the reaction by adding dilute aqueous HCl (e.g., 1 M) to neutralize excess pyridine.
-
Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of a Perfluorinated Amide
This protocol describes the amidation of an amine, a reaction often referred to as the Schotten-Baumann reaction, which is vital for creating fluorinated polyamides and pharmaceutical intermediates.[7]
Step-by-Step Methodology:
-
Setup: To an oven-dried flask under an inert atmosphere, add the primary or secondary amine (1.0 eq.), a suitable aprotic solvent (e.g., THF or DCM, ~0.2 M), and a tertiary amine base like triethylamine (TEA, 1.5 eq.).[7]
-
Expertise Note: If the starting amine is inexpensive, a 2.2 equivalent excess can be used, with the amine itself acting as the HCl scavenger, eliminating the need for TEA.
-
-
Cooling: Cool the stirring solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add this compound (1.1 eq.) dropwise via syringe or dropping funnel. A precipitate (triethylammonium chloride) will likely form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-12 hours. The reaction is often rapid.
-
Monitoring: Check for the disappearance of the starting amine using TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
If a precipitate is present, it can be removed by filtration. Otherwise, proceed to liquid-liquid extraction.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts and wash with dilute acid (optional, to remove residual amines), saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
-
Purification: The crude amide is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or flash column chromatography.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive reagent due to hydrolysis. 2. Nucleophile protonated by HCl (insufficient base). 3. Sterically hindered nucleophile. | 1. Use a fresh bottle of the acyl chloride; ensure all glassware and solvents are scrupulously dry. 2. Increase the amount of base to 1.5-2.0 equivalents. 3. Increase reaction temperature and/or time; consider using a more potent acylation catalyst like DMAP (in catalytic amounts). |
| Formation of Symmetric Anhydride | Contamination of the acyl chloride with the corresponding carboxylic acid (from hydrolysis). | The carboxylic acid can react with the acyl chloride to form an anhydride.[3] Purify the starting acyl chloride by distillation before use or use a fresh bottle. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low reaction temperature. | 1. Allow the reaction to stir for a longer period, monitoring periodically. 2. Gently heat the reaction mixture (e.g., to 40 °C), ensuring solvent will not boil. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the stoichiometry to ensure one of the starting materials is completely consumed. Improve the efficiency of the aqueous workup to remove as many impurities as possible before chromatography. |
Conclusion
This compound is a potent reagent for the synthesis of advanced materials and complex molecules. Its high reactivity, while beneficial, demands a methodical and safety-conscious approach. By understanding the core principles of its reactivity, ensuring stringent anhydrous conditions, selecting compatible materials, and following robust protocols, researchers can effectively harness its synthetic potential.
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 7. Amide Synthesis [fishersci.co.uk]
creating water and oil repellent coatings with 9H-Hexadecafluorononanoyl chloride
An Application Guide to the Formulation of Omniphobic Coatings Using 9H-Hexadecafluorononanoyl Chloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the creation of robust water and oil repellent (omniphobic) coatings using this compound. Moving beyond a simple recitation of steps, this guide delves into the fundamental principles of surface chemistry and physics that govern the formation and function of these high-performance surfaces. We will explore the mechanism of covalent surface modification, provide detailed, field-tested protocols for substrate preparation and coating application, discuss critical characterization techniques for performance validation, and address essential safety and handling considerations.
The Science of Repellency: Beyond the Lotus Leaf
The creation of surfaces that repel both water (hydrophobic) and oils (oleophobic) is a significant challenge in materials science. While nature provides examples of superhydrophobicity, such as the lotus leaf, achieving robust oleophobicity requires a more nuanced approach. The key lies in minimizing the surface energy of the coating. Fluorinated compounds are exceptionally effective in this regard due to the unique properties of the carbon-fluorine bond, which is highly polar yet has low polarizability, resulting in weak intermolecular forces.[1]
This compound, with its long perfluorinated carbon chain (C8F17), is an ideal precursor for creating such low-energy surfaces. The terminal acyl chloride group (-COCl) is a highly reactive functional group that can form strong covalent bonds with various nucleophilic groups present on a substrate's surface, such as hydroxyl (-OH) or amine (-NH2) groups. This process grafts the fluorinated molecules onto the surface, creating a dense, ordered, and chemically stable self-assembled monolayer (SAM).[2][3] This architecture, combining low surface energy chemistry with, ideally, a micro/nanostructured surface, is the foundation of modern water and oil repellent coatings.[4][5]
Mechanism of Surface Functionalization
The primary mechanism involves a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen of a surface hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a stable ester linkage, covalently bonding the fluorinated tail to the substrate and releasing hydrochloric acid (HCl) as a byproduct.
Caption: Covalent modification workflow using this compound.
Experimental Protocols: From Theory to Practice
The success of the coating process is critically dependent on meticulous attention to detail, particularly in substrate preparation and the maintenance of anhydrous conditions.
Materials and Equipment
| Category | Item | Purpose/Specification |
| Chemicals | This compound | Primary coating precursor. Must be handled with care.[6][7] |
| Anhydrous Solvent | Toluene, heptane, or a fluorinated solvent (e.g., HFE-7100). Must have <50 ppm water. | |
| Cleaning Solvents | Acetone, Isopropanol (reagent grade). | |
| Surface Activation Reagents | Oxygen plasma cleaner, or Piranha solution (H₂SO₄/H₂O₂ mix - EXTREME CAUTION ). | |
| Rinsing Solvents | The same anhydrous solvent used for the reaction. | |
| Equipment | Schlenk Line or Glovebox | To maintain an inert and anhydrous atmosphere. |
| Ultrasonic Bath | For substrate cleaning. | |
| Spin Coater or Dip Coater | For controlled application of the coating solution. | |
| Oven or Hotplate | For curing/annealing the coated substrates. | |
| Contact Angle Goniometer | For coating performance characterization. | |
| Safety | Chemical Fume Hood | Mandatory for all steps involving the acyl chloride. |
| Personal Protective Equipment | Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat. |
Protocol 1: Substrate Preparation and Activation
The goal of this step is to produce a clean surface populated with reactive hydroxyl groups. The choice of method depends on the substrate material.
Step 1: Initial Cleaning
-
Place the substrates (e.g., silicon wafers, glass slides, aluminum plates) in a beaker.
-
Add acetone and sonicate for 15 minutes.
-
Decant the acetone, replace with isopropanol, and sonicate for another 15 minutes.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen gas.
Step 2: Surface Activation (Choose one)
-
Method A: Oxygen Plasma Treatment (Recommended)
-
Place the cleaned, dried substrates into the chamber of a plasma cleaner.
-
Treat with oxygen plasma according to the manufacturer's instructions (e.g., 50-100 W for 3-5 minutes). This process etches away organic contaminants and generates a high density of surface hydroxyl groups.
-
Use the activated substrates immediately for the coating step.
-
-
Method B: Piranha Etch (For Silicon/Glass - Use with Extreme Caution)
-
WORK IN A FUME HOOD. WEAR APPROPRIATE PPE.
-
Prepare the Piranha solution by slowly and carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Warning: The solution is highly corrosive, exothermic, and can be explosive if mixed with organic solvents.
-
Immerse the substrates in the still-warm solution for 15-30 minutes.
-
Carefully remove the substrates and rinse extensively with deionized water.
-
Dry the substrates in an oven at 120 °C for at least 1 hour and allow them to cool before use.
-
Protocol 2: Coating Application via Solution Deposition
This entire protocol must be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent premature hydrolysis of the acyl chloride.[8]
Step 1: Prepare the Coating Solution
-
In the inert atmosphere, dispense the required volume of anhydrous solvent into a clean, dry flask.
-
Using a syringe, carefully add this compound to the solvent to create a solution with a concentration between 1 and 10 mM. A common starting point is a 2 mM solution.
-
Stir the solution gently for a few minutes to ensure it is homogenous.
Step 2: Substrate Coating (Dip-Coating Method)
-
Immerse the freshly activated substrates into the coating solution.
-
Allow the substrates to remain in the solution for a period ranging from 30 minutes to 12 hours. A longer immersion time generally ensures more complete surface coverage. An initial trial of 2 hours is recommended.
-
The reaction vessel can be gently agitated or left static.
Step 3: Rinsing and Curing
-
Remove the substrates from the coating solution and immediately immerse them in a beaker of fresh, anhydrous solvent. Agitate gently for 2-3 minutes.
-
Repeat the rinse step with a second beaker of fresh anhydrous solvent to thoroughly remove any unreacted physisorbed molecules.
-
Dry the coated substrates with a stream of inert gas (nitrogen or argon).
-
Place the substrates in an oven and cure (anneal) at 120-140 °C for 1 hour. This step helps to drive the reaction to completion and promotes the ordering of the fluorinated chains.[9]
Performance Validation and Characterization
A successful coating must be rigorously tested. The following techniques are standard for evaluating water and oil repellent surfaces.
Wettability Analysis
Contact angle goniometry is the primary tool for quantifying repellency.
| Parameter | Description | Typical Value for Success |
| Static Water Contact Angle (WCA) | The angle a droplet of water makes with the surface. | > 110° (Hydrophobic)[10] |
| Static Oil Contact Angle (OCA) | The angle a droplet of a low surface tension liquid (e.g., hexadecane) makes with the surface. | > 60° (Oleophobic)[10] |
| Contact Angle Hysteresis | The difference between the advancing and receding contact angles. A low value indicates low adhesion and a high likelihood that droplets will roll off easily. | < 10° |
Surface Chemistry Confirmation
X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the chemical composition of the surface. A successful coating will show a strong F 1s signal and a C 1s spectrum with a significant peak at ~292 eV, corresponding to the -CF₂- groups of the perfluoroalkyl chain.[11]
Durability Assessment
Real-world applications require robust coatings.
-
Tape Test: A piece of standard adhesive tape (e.g., 3M Scotch tape) is firmly applied to the surface and then rapidly peeled away. The contact angles should be re-measured to assess any degradation in performance.[9]
-
Chemical Stability: The coated substrate can be immersed in solutions of varying pH or in different solvents for extended periods, followed by re-measurement of contact angles to test the stability of the covalent bond.
Safety and Handling: A Critical Overview
This compound and the reagents used in surface preparation are hazardous. Strict adherence to safety protocols is non-negotiable.
-
Corrosivity: this compound is corrosive and causes severe skin burns and eye damage.[12] It reacts with moisture (e.g., on skin, in the eyes, or in the respiratory tract) to form hydrochloric acid.[8]
-
Reactivity: It reacts violently with water. All reactions must be conducted under anhydrous conditions, and spills should not be exposed to water.[13][14]
-
Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves.[15]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[12]
-
Disposal: Dispose of all waste materials, including unused reagent and contaminated solvents, in accordance with local, state, and federal regulations for hazardous chemical waste.[15]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Contact Angles / Poor Repellency | Incomplete surface cleaning or activation. | Re-optimize the cleaning/activation protocol. Ensure plasma cleaner is functioning correctly or Piranha solution is fresh. |
| Hydrolysis of the acyl chloride due to moisture. | Ensure all glassware is oven-dried. Use fresh, high-quality anhydrous solvents. Perform the reaction in a glovebox or under a positive pressure of inert gas. | |
| Insufficient reaction time or concentration. | Increase the immersion time or the concentration of the acyl chloride in the coating solution. | |
| High Contact Angle Hysteresis | Physisorbed (non-covalently bonded) molecules on the surface. | Improve the post-reaction rinsing step. Use an ultrasonic bath during rinsing (in anhydrous solvent) for a short period. |
| Poor monolayer ordering. | Ensure the post-coating annealing step is performed at the correct temperature and for a sufficient duration. | |
| Inconsistent Coating Across Surface | Uneven surface activation. | Ensure uniform exposure to plasma or chemical etchant. |
| Contamination during handling. | Use clean, dedicated tweezers for handling substrates at all stages. |
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. Formation of superhydrophobic surfaces by biomimetic silicification and fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lookchem.com [lookchem.com]
- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. Toward Water and Oil Repellent Coating: Synthesis of Fluorinated Methacrylate-Glycidyl Methacrylate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward Water and Oil Repellent Coating: Synthesis of Fluorinated Methacrylate-Glycidyl Methacrylate Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9H-Hexadecafluorononanoyl Chloride
Welcome to the technical support center for the synthesis of 9H-Hexadecafluorononanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and improve the final yield of this valuable fluorinated building block.
Introduction
This compound (C₉HClF₁₆O) is a highly reactive intermediate used in the synthesis of a variety of specialty chemicals, including surfactants, polymers, and pharmaceuticals.[1] Its successful synthesis is crucial for downstream applications. The most common laboratory method for its preparation is the reaction of its parent carboxylic acid, 9H-Hexadecafluorononanoic acid, with a chlorinating agent. This guide focuses on the widely used thionyl chloride (SOCl₂) method, addressing common challenges to help you achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for synthesizing this compound?
A1: Several reagents can convert carboxylic acids to acyl chlorides.[2] The most common are:
-
Thionyl chloride (SOCl₂): Highly effective and often the preferred reagent. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[3][4]
-
Oxalyl chloride ((COCl)₂): A milder and more selective reagent, often used with a catalytic amount of N,N-dimethylformamide (DMF). It is more expensive than thionyl chloride.[5][6]
-
Phosphorus pentachloride (PCl₅): A strong chlorinating agent, but it produces a liquid byproduct, phosphorus oxychloride (POCl₃), which must be separated from the product, often by fractional distillation.[3]
-
Phosphorus trichloride (PCl₃): Another option, though it requires an excess of the reagent to be effective.[7]
For this specific synthesis, thionyl chloride is an excellent and cost-effective choice.
Q2: What is the reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride?
A2: The reaction proceeds through a nucleophilic acyl substitution. The carboxylic acid's hydroxyl group is converted into a better leaving group. The key steps are:
-
The carboxylic acid attacks the sulfur atom of thionyl chloride.
-
A chloride ion is eliminated, forming a highly reactive chlorosulfite intermediate.
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
This leads to the reformation of the carbonyl double bond and the departure of the leaving group, which decomposes into gaseous SO₂ and HCl.[4][8]
A proposed mechanism is detailed in the diagram below.
Reaction Pathway Overview
Caption: General mechanism for acyl chloride formation using thionyl chloride.
Q3: Are there any specific safety precautions I should take?
A3: Yes. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). This compound is also reactive and likely an irritant. Always perform this reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure all glassware is completely dry before use to prevent vigorous side reactions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve your reaction yield and product quality.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Issue 1: Low or No Yield of this compound
-
Potential Cause A: Presence of Water
-
Explanation: Thionyl chloride reacts vigorously and preferentially with water. Any moisture in the reaction flask, starting material, or solvent will consume the reagent, preventing it from reacting with the carboxylic acid.
-
Solution:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of dry nitrogen or in a desiccator before use.
-
Ensure the 9H-Hexadecafluorononanoic acid is completely dry. If necessary, dry it under a high vacuum for several hours.
-
Use a fresh, unopened bottle of thionyl chloride or distill it before use to ensure its purity and anhydrous nature.
-
-
-
Potential Cause B: Incomplete Reaction
-
Explanation: The conversion may be incomplete if the reaction time is too short or the temperature is too low. The high electron-withdrawing nature of the fluoroalkyl chain can decrease the nucleophilicity of the carboxylic acid, potentially slowing the reaction compared to non-fluorinated analogs.
-
Solution:
-
Increase Reaction Time: Monitor the reaction by TLC (if applicable) or by observing the cessation of gas evolution (HCl and SO₂). Extend the reflux time if necessary.
-
Increase Temperature: Gently reflux the reaction mixture. The boiling point of thionyl chloride is 76°C. Heating ensures the reaction proceeds to completion. A temperature of 75-80°C is typically sufficient.[6]
-
-
-
Potential Cause C: Loss of Product During Workup
-
Explanation: this compound has a boiling point of 166°C.[1][9] Aggressive removal of excess thionyl chloride under a high vacuum, especially with heating, can lead to co-distillation and loss of the product.
-
Solution:
-
Remove the excess thionyl chloride by distillation at atmospheric pressure first.
-
Follow this with careful distillation of the product under reduced pressure (vacuum distillation). This lowers the required temperature and prevents thermal decomposition.
-
-
Issue 2: Product is Impure (Contaminated with Starting Material or Side Products)
-
Potential Cause A: Unreacted Starting Material
-
Explanation: This indicates an incomplete reaction. The cause could be insufficient chlorinating agent or inadequate reaction conditions (time/temperature).
-
Solution:
-
Use a Stoichiometric Excess of SOCl₂: Employ a 1.2 to 1.5 molar excess of thionyl chloride to ensure all the carboxylic acid is consumed.
-
Confirm Reaction Completion: Ensure gas evolution has completely stopped before proceeding with the workup.
-
Purify Carefully: Separate the higher-boiling starting material (9H-Hexadecafluorononanoic acid) from the product via fractional distillation.
-
-
-
Potential Cause B: Formation of Symmetric Anhydride
-
Explanation: The newly formed, highly reactive acyl chloride can react with a molecule of the starting carboxylic acid to form a symmetric anhydride.[5] This is more likely if the thionyl chloride is added too slowly or if there are localized areas of high carboxylic acid concentration.
-
Solution:
-
Ensure efficient stirring throughout the reaction.
-
Consider adding the carboxylic acid portion-wise to a solution of thionyl chloride to maintain an excess of the chlorinating agent at all times.
-
-
Issue 3: The Reaction is Sluggish or Fails to Initiate
-
Potential Cause A: Low Reactivity of the Starting Material
-
Explanation: As mentioned, the heavily fluorinated chain of 9H-Hexadecafluorononanoic acid reduces its reactivity.
-
Solution:
-
Use a Catalyst: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more powerful acylating agent and can significantly accelerate the reaction.[5]
-
Ensure Proper Temperature: A cold reaction mixture will be very slow. Gently heat the mixture to initiate the reaction, as evidenced by gas evolution.
-
-
Recommended Experimental Protocol
This protocol details the synthesis of this compound from 9H-Hexadecafluorononanoic acid using thionyl chloride.
Materials and Equipment
-
9H-Hexadecafluorononanoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, optional catalyst)
-
Round-bottom flask, oven-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus (for purification)
Step-by-Step Procedure
-
Preparation:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.
-
In the flask, place 9H-Hexadecafluorononanoic acid (1.0 eq).
-
-
Reaction:
-
Under a fume hood, carefully add thionyl chloride (1.5 eq) to the flask. The addition can be done at room temperature.
-
(Optional) Add one drop of DMF to catalyze the reaction.
-
Stir the mixture at room temperature. You should observe gas evolution (HCl and SO₂).
-
Once the initial vigorous reaction subsides, slowly heat the mixture to a gentle reflux (approximately 75-80°C) using a heating mantle.
-
Maintain the reflux for 2-4 hours, or until the gas evolution ceases completely. The solution should become clear.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Arrange the apparatus for simple distillation to remove the excess thionyl chloride (boiling point: 76°C).
-
After removing the excess SOCl₂, switch to a vacuum distillation setup.
-
Carefully distill the crude product under reduced pressure. Collect the fraction corresponding to this compound.
-
Data for Synthesis
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 464.54[10] | 166[1][9] | 1.803[1][9] |
| Thionyl chloride (SOCl₂) | 118.97 | 76 | 1.636 |
| 9H-Hexadecafluorononanoic acid | 446.08 | ~205-210 (est.) | N/A |
References
- 1. lookchem.com [lookchem.com]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 9. parchem.com [parchem.com]
- 10. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
common side reactions and byproducts with 9H-Hexadecafluorononanoyl chloride
Welcome to the technical support resource for 9H-Hexadecafluorononanoyl Chloride (CAS 423-95-0). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common experimental issues, and answer frequently asked questions related to the handling and reactivity of this versatile fluorinated building block.
Introduction to this compound
This compound is a highly reactive acyl chloride functionalized with a long, electron-withdrawing perfluorinated alkyl chain.[1] This unique structure makes it a valuable reagent for introducing perfluoroalkyl moieties into a wide range of molecules, thereby imparting properties such as chemical and thermal resistance, hydrophobicity, and lipophobicity.[1] However, its high reactivity also necessitates careful handling and a thorough understanding of potential side reactions to ensure successful and reproducible outcomes.
This guide is structured to address the most common challenges encountered when working with this reagent, from initial reaction setup to final product purification.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the use of this compound.
Q1: What is the primary cause of low yield when reacting this compound with my nucleophile (alcohol, amine, etc.)?
A1: The most frequent cause of low yield is the premature hydrolysis of the acyl chloride. This compound is extremely sensitive to moisture.[2] Any trace amounts of water in your reaction solvent, on your glassware, or in your starting materials will rapidly convert the acyl chloride to the unreactive 9H-Hexadecafluorononanoic acid. This carboxylic acid will not participate in the desired acylation reaction and represents a direct loss of your limiting reagent.
Q2: My reaction with an amine substrate is giving a white precipitate that is not my desired amide product. What is it?
A2: The white precipitate is almost certainly the hydrochloride salt of your amine substrate. The acylation reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of acyl chloride consumed.[3] This HCl byproduct will immediately react with any basic amine present in the reaction mixture to form an ammonium salt, which is often insoluble in common aprotic organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[4]
To avoid this, it is standard practice to use at least two equivalents of the amine substrate (one to act as the nucleophile and one to act as an HCl scavenger) or to include a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), in stoichiometric amounts.[5]
Q3: Can I use this compound in a Friedel-Crafts acylation reaction? What are the potential pitfalls?
A3: Yes, it can be used in Friedel-Crafts acylations. However, there are key considerations. The reaction requires a strong Lewis acid catalyst (e.g., AlCl₃), and you will need to use at least a stoichiometric amount of it.[6][7] This is because the ketone product formed will complex with the Lewis acid, effectively sequestering the catalyst.[7] A major advantage over Friedel-Crafts alkylation is that the acylium ion does not undergo rearrangement, and the resulting highly deactivated ketone product prevents polyacylation.[8] A significant challenge can be the reaction's sensitivity to substrate activity; highly deactivated aromatic rings may not react effectively.[9]
Q4: How should I store this compound to ensure its longevity?
A4: Strict anhydrous and inert conditions are mandatory. The vial should be tightly sealed with a high-quality cap and Parafilm®. It is best stored in a desiccator, preferably within a freezer to slow down any potential degradation pathways. Before opening, the vial must be allowed to warm to room temperature completely to prevent condensation of atmospheric moisture onto the cold reagent.
Part 2: Troubleshooting Guide for Common Side Reactions & Byproducts
This section provides a systematic approach to identifying and mitigating common issues during your experiments.
Issue 1: Identification of 9H-Hexadecafluorononanoic Acid as a Major Byproduct
-
Symptom: Your crude NMR or LC-MS analysis shows a significant peak corresponding to the mass of the hydrolyzed acyl chloride (C₉H₂F₁₆O₂), and your desired product yield is low.
-
Root Cause Analysis: This is a clear indication of moisture contamination. The reactivity of acyl chlorides with water is rapid and often exothermic.[2] The strong electron-withdrawing effect of the perfluoroalkyl chain enhances the electrophilicity of the carbonyl carbon, making it particularly susceptible to nucleophilic attack by water.[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis.
Issue 2: Incomplete Reaction and Difficulty in Purification
-
Symptom: TLC or LC-MS analysis shows the presence of both starting material (nucleophile) and unreacted this compound, in addition to the desired product. The high polarity of the starting material and the non-polar nature of the product make chromatography challenging.
-
Root Cause Analysis:
-
Insufficient Reactivity: The nucleophile may be sterically hindered or electronically poor, leading to a sluggish reaction.
-
Inadequate Temperature: Many acylation reactions proceed readily at room temperature, but some may require gentle heating.
-
Poor Stoichiometry: Inaccurate measurement of reagents can lead to an excess of one starting material.
-
-
Mitigation Strategies:
-
Increase Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.
-
Use a Catalyst: For less reactive nucleophiles, consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP), which acts as a potent acylation catalyst.
-
Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours).
-
Purification Tip: A fluorous solid-phase extraction (F-SPE) can be an effective alternative to traditional silica gel chromatography for separating highly fluorinated products from non-fluorinated starting materials and byproducts.
-
Quantitative Data Summary: Impact of Reaction Conditions
While specific data for this compound is proprietary, the following table illustrates general trends observed for acyl chloride reactions.
| Condition | Potential Side Product/Issue | Mitigation Strategy | Expected Outcome |
| Presence of Water | 9H-Hexadecafluorononanoic acid | Use anhydrous solvents/reagents and inert atmosphere. | Minimizes hydrolysis, maximizes yield. |
| No Base (Amine Rxn) | Amine Hydrochloride Salt | Add 1 eq. of non-nucleophilic base (e.g., TEA). | Prevents loss of nucleophile, improves yield. |
| No Base (Alcohol Rxn) | HCl-mediated side reactions | Add 1 eq. of pyridine or TEA. | Scavenges HCl, protects sensitive groups.[2] |
| Low Temperature | Incomplete Reaction | Gentle heating (40-50 °C). | Drives sluggish reactions to completion. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Acylation of an Alcohol
This protocol provides a robust starting point for the esterification of a primary or secondary alcohol.
-
Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours. Cool to room temperature under a stream of dry nitrogen.
-
Reagent Setup: To the flask, add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Add a non-nucleophilic base such as pyridine (1.1 eq).
-
Addition of Acyl Chloride: Slowly add this compound (1.05 eq) dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or F-SPE as required.
Reaction Workflow Diagram
Caption: General workflow for acylation of an alcohol.
References
- 1. lookchem.com [lookchem.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
Technical Support Center: 9H-Hexadecafluorononanoyl Chloride Purification
Welcome to the comprehensive technical support guide for the purification of 9H-Hexadecafluorononanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to ensure you can achieve the highest possible purity for your compound, leading to more reliable and reproducible experimental outcomes.
Introduction
This compound (CAS No. 423-95-0) is a highly reactive perfluorinated acyl chloride, making it a valuable building block in the synthesis of specialty chemicals, polymers, and pharmaceuticals.[1] Its high reactivity also necessitates careful handling and purification to remove impurities that can interfere with downstream applications. The primary impurity of concern is its hydrolysis product, 9H-Hexadecafluorononanoic acid, along with residual starting materials or solvents from its synthesis.
This guide will focus on the most effective purification technique for this high-boiling point compound: fractional vacuum distillation . We will also cover essential analytical techniques for purity assessment and provide detailed troubleshooting protocols.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide for Fractional Vacuum Distillation
-
Protocols
-
Purity Assessment by FT-IR Spectroscopy
-
Step-by-Step Fractional Vacuum Distillation
-
Safe Quenching of this compound
-
-
Diagrams
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The most prevalent impurity is 9H-Hexadecafluorononanoic acid, which forms upon hydrolysis from exposure to atmospheric moisture. Other potential impurities include residual reagents from its synthesis, such as thionyl chloride or oxalyl chloride, and the starting carboxylic acid.
Q2: Why is fractional vacuum distillation the recommended purification method?
This compound has a high boiling point (166 °C at atmospheric pressure).[2][3] Distillation at this temperature can lead to decomposition. Vacuum distillation lowers the boiling point, allowing for purification at a lower, safer temperature. Fractional distillation is necessary to efficiently separate the acyl chloride from impurities with close boiling points, such as the corresponding carboxylic acid.
Q3: How can I confirm the purity of my this compound?
A combination of analytical techniques is recommended:
-
FT-IR Spectroscopy: Provides a quick assessment. The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) indicates the presence of the carboxylic acid impurity. A sharp, strong carbonyl (C=O) peak around 1800 cm⁻¹ is characteristic of the acyl chloride.[3][4][5]
-
¹⁹F NMR Spectroscopy: Offers detailed structural information and can be used for quantification.[6][7][8][9]
-
GC-MS: Can separate and identify volatile impurities. Derivatization may be necessary for the carboxylic acid.[1][2][3][10]
Q4: What are the critical safety precautions when handling this compound?
This compound is corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][13] Ensure all glassware is scrupulously dried before use. Have a quenching agent, such as a dilute solution of a non-nucleophilic base or an alcohol, readily available in case of spills.
Q5: How should I store purified this compound?
Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated place away from moisture.
Troubleshooting Guide for Fractional Vacuum Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping or Unstable Boiling | - Insufficient nucleation sites. - Vacuum is too high for the heating temperature. | - Use a magnetic stir bar for vigorous stirring. - Add inert boiling chips (Teflon-coated are ideal for fluorinated compounds). - Gradually increase the heat or slightly decrease the vacuum. |
| No Distillate Collected | - Vacuum is too low (pressure too high). - Heating temperature is too low. - Condenser temperature is too high. - Leak in the vacuum system. | - Ensure your vacuum pump is adequate and the system is well-sealed. - Gradually increase the heating mantle temperature. - Ensure a good flow of coolant through the condenser. - Check all joints and seals for leaks. |
| "Flooding" of the Fractionating Column | - Heating rate is too high, causing excessive vapor generation. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column. |
| Poor Separation of Impurities | - Inefficient fractionating column. - Distillation rate is too fast. - Unstable vacuum. | - Use a Vigreux column or a packed column for better separation efficiency. - Slow down the distillation rate to one drop every 1-2 seconds. - Use a vacuum regulator for precise and stable pressure control.[14] |
| Product is Contaminated with Hydrolysis Product | - Moisture in the distillation apparatus. - Leak in the system allowing atmospheric moisture to enter. | - Thoroughly dry all glassware in an oven before assembly. - Assemble the apparatus while hot and flush with an inert gas (nitrogen or argon) as it cools. - Re-check all seals and joints for leaks. |
Protocols
Protocol 1: Purity Assessment by FT-IR Spectroscopy
This protocol provides a rapid qualitative assessment of the purity of this compound, primarily to detect the presence of the hydrolyzed product, 9H-Hexadecafluorononanoic acid.
Materials:
-
FT-IR spectrometer
-
Salt plates (e.g., NaCl or KBr) or ATR accessory
-
Sample of this compound
-
Pasteur pipette
Procedure:
-
In a fume hood, carefully place a small drop of the this compound sample onto a salt plate using a Pasteur pipette.
-
Gently place the second salt plate on top to create a thin film.
-
Place the salt plates in the FT-IR spectrometer.
-
Acquire the spectrum according to the instrument's operating procedure.
-
Analyze the spectrum for key peaks:
-
Acyl Chloride (C=O stretch): A sharp, intense peak around 1800 cm⁻¹ .[3][4][5]
-
Carboxylic Acid (O-H stretch): A broad peak in the region of 2500-3300 cm⁻¹ . The presence of this peak indicates hydrolysis.
-
Carboxylic Acid (C=O stretch): A peak around 1700-1725 cm⁻¹ . This will appear as a shoulder or a separate peak to the acyl chloride carbonyl stretch if the acid is present.
-
Protocol 2: Step-by-Step Fractional Vacuum Distillation
This protocol details the purification of this compound using fractional vacuum distillation.
Materials:
-
Round-bottom flask
-
Magnetic stir bar
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and vacuum adapter
-
Thermometer and adapter
-
Receiving flasks (multiple, round-bottom)
-
Vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)
-
Vacuum gauge/manometer
-
Inert gas source (Nitrogen or Argon)
-
All glassware must be oven-dried and free of moisture.
Procedure:
-
Setup:
-
Assemble the distillation apparatus in a fume hood. Ensure all joints are well-greased (using fluorinated grease) and sealed.
-
Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Insert the thermometer so that the bulb is just below the side arm of the distillation head.
-
Connect the condenser to a coolant source.
-
Connect the vacuum adapter to the cold trap and then to the vacuum pump.
-
-
Inert Atmosphere:
-
Flush the entire system with an inert gas for several minutes to remove air and moisture.
-
-
Distillation:
-
Turn on the stirrer to ensure smooth boiling.
-
Slowly and carefully apply the vacuum.
-
Once the desired pressure is reached and stable, begin to heat the distillation flask gently.
-
Observe the mixture for boiling and the vapor rising up the fractionating column.
-
Collect any initial low-boiling fractions in a separate receiving flask. These may contain residual solvents or reagents.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the pure product. The distillation rate should be slow and steady (1-2 drops per second).
-
Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.
-
Turn off the heating and allow the system to cool completely before slowly and carefully releasing the vacuum and introducing the inert gas.
-
-
Storage:
-
Transfer the purified product to a clean, dry, and labeled storage container under an inert atmosphere.
-
Protocol 3: Safe Quenching of this compound
This protocol describes how to safely neutralize and dispose of residual or waste this compound.
Materials:
-
Residual this compound
-
A suitable quenching agent (e.g., isopropanol or a dilute solution of sodium bicarbonate)
-
A beaker or flask larger than the volume of the residue
-
Stir bar and stir plate
-
Ice bath
Procedure:
-
Perform this procedure in a fume hood.
-
Place the quenching agent in the beaker/flask and cool it in an ice bath.
-
Slowly and dropwise, add the this compound to the cold, stirred quenching agent. The reaction is exothermic and will generate HCl gas if water or alcohol is used.
-
Control the rate of addition to prevent excessive heat and gas evolution.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature while stirring.
-
Neutralize the resulting solution with a base (e.g., sodium bicarbonate) if necessary, before disposing of it according to your institution's hazardous waste guidelines.
Diagrams
Workflow for Purification and Purity Assessment
Caption: Workflow for the purification and analysis of this compound.
Troubleshooting Decision Tree for Distillation
Caption: Decision tree for troubleshooting common distillation problems.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. shimadzu.com.sg [shimadzu.com.sg]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. questron.ca [questron.ca]
- 12. download.basf.com [download.basf.com]
- 13. What are the safety precautions when handling the compound with CAS 118-41-2? - Blog [m.chichengbiotech.com]
- 14. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
Technical Support Center: Optimizing Derivatization with 9H-Hexadecafluorononanoyl Chloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for derivatization reactions using 9H-Hexadecafluorononanoyl chloride. As a highly reactive, fluorinated acylating agent, it is an excellent choice for enhancing the volatility and detectability of analytes with active hydrogen groups (e.g., alcohols, amines, phenols, and thiols) for analysis by Gas Chromatography (GC) and Liquid Chromatography (LC), particularly with mass spectrometric detection (MS). However, its high reactivity also necessitates careful optimization and troubleshooting.
This guide is designed to provide you with the causal logic behind experimental choices, empowering you to resolve common issues and maximize the success of your derivatization workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for derivatization?
This compound (C₉HClF₁₆O) is a potent acylating agent.[1] Its primary function in derivatization is to replace active hydrogens on functional groups like hydroxyls (-OH) and amines (-NH₂) with a large, fluorinated acyl group. This chemical modification achieves several critical analytical goals:
-
Increases Volatility: The bulky, non-polar fluoroalkyl chain masks the polar functional groups that cause strong intermolecular hydrogen bonding, thereby increasing the analyte's volatility for GC analysis.[2]
-
Enhances Thermal Stability: The resulting amide or ester derivatives are often more thermally stable than the parent compounds, preventing degradation in the hot GC injector port.[2]
-
Improves Chromatographic Peak Shape: By reducing the polarity and eliminating active hydrogens, derivatization minimizes interactions with active sites on the GC column and liner, leading to sharper, more symmetrical peaks.[3]
-
Boosts Detection Sensitivity: The presence of numerous fluorine atoms makes the derivatives highly sensitive to Electron Capture Detection (ECD). For Mass Spectrometry (MS), the high mass and specific fragmentation patterns of the fluorinated tag provide excellent sensitivity and selectivity.[4]
Q2: What functional groups will this compound react with?
This reagent readily reacts with nucleophiles containing active hydrogens. The general order of reactivity is: Primary Alcohols > Secondary Alcohols > Phenols > Primary Amines > Secondary Amines > Thiols > Amides [5] Tertiary alcohols and highly sterically hindered functional groups react very slowly or not at all under standard conditions. Carboxylic acids can also be derivatized, but the reaction is often less efficient than with alcohols or amines.
Q3: What are the primary safety concerns when handling this reagent?
This compound is classified as corrosive.[1][6] It causes severe skin burns and eye damage. The reagent is also highly sensitive to moisture and will react with water in the air to release hydrochloric acid (HCl), which is also corrosive and a respiratory irritant. Mandatory Precautions:
-
Always handle the reagent inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile is often insufficient; check manufacturer compatibility data), a lab coat, and splash-proof safety goggles.
-
Keep the reagent container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[7][8]
-
Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate or a basic alcohol like isopropanol) and spill kit readily available.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format to help you quickly diagnose and resolve experimental hurdles.
Q1: I am observing a very small or no peak for my derivatized analyte. What is the cause?
This is the most common issue and typically points to an incomplete or failed reaction. A systematic approach is required to identify the root cause.
-
Cause 1: Reagent Degradation. this compound is extremely sensitive to moisture.[7][8] If it has been exposed to ambient air, it will hydrolyze, rendering it inactive.
-
Cause 2: Inactive Analyte (Protonation). If your analyte is an amine and the reaction medium is acidic, the amine's lone pair of electrons will be protonated.[7] A protonated amine is no longer a nucleophile and cannot attack the acyl chloride.
-
Solution: Add a non-nucleophilic organic base, such as pyridine or triethylamine (TEA), to the reaction mixture. The base will act as an HCl scavenger, preventing the buildup of acid, and ensure the amine remains in its free, nucleophilic state.[7] A slight excess of the base (e.g., 1.2-2.0 equivalents) is recommended.
-
-
Cause 3: Suboptimal Reaction Conditions. Acylation reactions require sufficient energy and time to overcome the activation barrier, especially for less reactive or sterically hindered analytes.[5][7]
-
Solution: Optimize the reaction temperature and time. While many reactions with primary amines/alcohols proceed quickly at room temperature, others may require gentle heating (e.g., 60-80°C).[8][9] Monitor the reaction's progress by analyzing aliquots at different time points (e.g., 15 min, 30 min, 60 min) to determine the optimal duration.[9][10]
-
-
Cause 4: Insufficient Reagent. To drive the reaction to completion, the derivatizing agent should be present in stoichiometric excess.
Q2: My chromatogram shows multiple unexpected peaks. How do I identify and eliminate them?
Extraneous peaks can originate from the reagent, side reactions, or the sample matrix.
-
Cause 1: Reagent Byproducts. Excess this compound can hydrolyze to form 9H-Hexadecafluorononanoic acid. This acid itself, or its silylated artifact if using GC, can appear as a large peak in the chromatogram.
-
Solution 1 (Quenching): After the reaction is complete, add a quenching agent to consume the excess acyl chloride. A simple alcohol like methanol or isopropanol works well; it will react to form a volatile ester that typically elutes early and does not interfere.
-
Solution 2 (Cleanup): Implement a sample cleanup step. A simple liquid-liquid extraction or passing the sample through a small silica or Florisil plug can remove the more polar acid byproduct. For more complex samples, Solid-Phase Extraction (SPE) is highly effective.[11][12]
-
-
Cause 2: Diacylation or Other Side Reactions. If the analyte has multiple reactive sites, or if reaction conditions are too harsh, di- or poly-derivatization can occur.[7]
-
Solution: Use milder reaction conditions (lower temperature, shorter time) and avoid a large excess of the acylating reagent. Stoichiometric control is key to preventing over-derivatization.[7]
-
-
Cause 3: Matrix Interferences. Components in complex biological or environmental samples (e.g., lipids, sugars) can also be derivatized, leading to a complex chromatogram.[9]
Q3: My derivative peak is broad or tailing. How can I improve the peak shape?
Poor peak shape is often a sign of active sites in the GC system or incomplete derivatization.
-
Cause 1: Incomplete Derivatization. As discussed in Q1, any remaining underivatized analyte will be polar and interact strongly with the GC system, causing severe peak tailing.
-
Solution: Re-optimize the reaction conditions (time, temperature, reagent excess) to ensure the reaction goes to completion.[5]
-
-
Cause 2: Active Sites in the GC System. The GC inlet liner, column, or detector can have active silanol groups that interact with even slightly polar compounds.
-
Solution: Use a deactivated inlet liner specifically designed for trace analysis. Regularly condition your GC column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters from the column inlet.
-
-
Cause 3: Derivative Instability. While generally stable, some fluoroacyl derivatives can be susceptible to hydrolysis, especially if exposed to trace amounts of water before or during analysis.
Optimizing Reaction Conditions
Achieving reproducible and quantitative derivatization requires careful control of several key parameters.
Table 1: Recommended Starting Conditions for Derivatization
| Parameter | Primary Amines & Alcohols | Secondary/Hindered Amines & Alcohols | Phenols |
| Solvent | Aprotic (Acetonitrile, Ethyl Acetate, Dichloromethane) | Aprotic (Acetonitrile, Dichloromethane) | Aprotic (Acetonitrile, Tetrahydrofuran) |
| Base/Catalyst | Pyridine or Triethylamine (1.5-2 eq.) | 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq.) + TEA (1.5 eq.) | Pyridine or Triethylamine (1.5-2 eq.) |
| Reagent Excess | 1.5 - 5 equivalents | 3 - 10 equivalents | 2 - 5 equivalents |
| Temperature | 25 - 60 °C | 60 - 100 °C | 40 - 70 °C |
| Reaction Time | 15 - 30 minutes | 30 - 120 minutes | 20 - 60 minutes |
Note: These are starting points and must be optimized for each specific analyte.
Causality Behind Parameter Choices
-
Solvent Selection: Aprotic solvents are crucial because they do not have active hydrogens to compete with the analyte.[3] The solvent must be of the highest purity and strictly anhydrous.[2]
-
Role of Base/Catalyst:
-
HCl Scavenger: For every mole of analyte that reacts, one mole of HCl is produced. A base like pyridine or TEA is required to neutralize this acid, preventing it from protonating and deactivating the analyte (especially amines).[7]
-
Catalysis: For less reactive analytes, a catalyst is often necessary.[16][17] 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that works by forming a more reactive intermediate with the acyl chloride.[16] It is used in sub-stoichiometric (catalytic) amounts.
-
-
Temperature and Time: These parameters are interdependent. Higher temperatures accelerate the reaction but can also promote side reactions or degradation of the analyte or derivative.[7][16] The optimal conditions create the desired product in a reasonable time without forming significant byproducts. Monitoring the reaction is the only way to be certain.[10]
Visualized Workflows and Logic
General Derivatization Workflow
The following diagram outlines the complete process from sample preparation to analysis.
Caption: A typical experimental workflow for analyte derivatization.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing low product yield.
Caption: A decision tree for troubleshooting low derivatization yield.
Experimental Protocols
Protocol 1: General Derivatization of an Alcohol or Phenol
This protocol is a starting point and should be optimized.
-
Sample Preparation: Prepare a solution of your analyte in an anhydrous aprotic solvent (e.g., acetonitrile or ethyl acetate) at a concentration of approximately 1 mg/mL. If the sample is in an aqueous solvent, it must be extracted and evaporated to complete dryness under a stream of nitrogen.[8]
-
Reaction Setup: In a 2 mL autosampler vial with a PTFE-lined cap, add 100 µL of the analyte solution.
-
Add Base: Add 10 µL of anhydrous pyridine (approx. 2 equivalents for a 1 mg/mL solution of a ~200 g/mol analyte).
-
Add Derivatizing Reagent: Add 50 µL of a 10% (v/v) solution of this compound in anhydrous acetonitrile (provides a significant molar excess).
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 60°C for 30 minutes.[3]
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Quenching: Add 50 µL of methanol to the vial to react with the excess acyl chloride. Let it stand for 5 minutes.
-
Work-up: Evaporate the sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of a suitable solvent for analysis (e.g., hexane or ethyl acetate).
-
Analysis: Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Protocol 2: Post-Derivatization Sample Cleanup using SPE
This protocol removes excess reagent byproducts and polar interferences.
-
SPE Cartridge Conditioning: Use a silica gel SPE cartridge (e.g., 100 mg). Condition the cartridge by passing 1 mL of hexane through it. Do not let the cartridge go dry.
-
Sample Loading: After quenching the reaction (Step 7 in Protocol 1) and evaporating the solvent, reconstitute the residue in 200 µL of hexane. Load this solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 95:5 (v/v) hexane:ethyl acetate mixture to elute non-polar interferences. Discard this fraction. The derivatized analyte, being moderately polar, should remain on the cartridge.
-
Elution: Elute your derivatized analyte from the cartridge with 1 mL of a 80:20 (v/v) hexane:ethyl acetate mixture into a clean collection tube. The more polar, hydrolyzed reagent byproduct will remain on the cartridge. This elution solvent may need optimization.[12]
-
Final Preparation: Evaporate the eluted fraction to dryness under nitrogen and reconstitute in the desired final volume of analysis solvent.
References
- 1. lookchem.com [lookchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. Sample Cleanup by Solid-Phase Extraction/Pipet-Tip Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. sample clean-up | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Sample preparation and cleanup methods for clinical top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. youtube.com [youtube.com]
Technical Support Center: A Troubleshooting Guide for Reactions with 9H-Hexadecafluorononanoyl Chloride
Welcome to the technical support center for 9H-Hexadecafluorononanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive, fluorinated acyl chloride. Our goal is to move beyond simple procedural lists, providing in-depth, field-proven insights into the causality behind experimental choices to ensure the success and integrity of your work.
Part 1: Foundational Knowledge & Pre-Reaction Setup
Before initiating any reaction, understanding the inherent reactivity and handling requirements of this compound is paramount. Its perfluorinated chain and reactive acyl chloride head dictate its behavior and the necessary precautions for its use.
Q1: What are the critical storage and handling procedures for this compound to ensure its integrity?
Answer: The success of your reaction begins with proper reagent stewardship. This compound is extremely sensitive to moisture and is corrosive. Failure to adhere to strict handling protocols is the primary cause of reaction failure.
-
Moisture Sensitivity: This reagent reacts violently with water, leading to rapid hydrolysis into the corresponding carboxylic acid and hydrochloric acid.[1] This not only consumes the starting material but introduces acidic byproducts that can complicate your reaction.
-
Expert Insight: The high electrophilicity of the carbonyl carbon, amplified by the electron-withdrawing perfluoroalkyl chain, makes it exceptionally susceptible to nucleophilic attack by water.
-
-
Handling Protocol:
-
Inert Atmosphere: Always handle the reagent under a dry, inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.
-
Glassware: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and cooling under an inert atmosphere.[2]
-
Syringes and Needles: Use dry syringes and needles for transfers. Purge them with inert gas before drawing up the liquid.
-
-
Storage: Store the container tightly sealed with paraffin film in a dry, cool, and well-ventilated place, away from incompatible materials like water and strong bases.[3][4]
Safety First: this compound causes severe skin burns and eye damage.[3][4] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl or Viton are often recommended for chlorinated and fluorinated compounds), safety goggles, and a lab coat.[4] All manipulations should be performed within a chemical fume hood.[4]
Part 2: Troubleshooting Common Reaction Failures
This section addresses the most common issues encountered during reactions, providing a logical framework for diagnosis and resolution.
Q2: My reaction yield is disappointingly low. What are the most probable causes and how can I fix them?
Answer: Low yield is a frequent complaint and can almost always be traced back to one of three areas: reagent decomposition, suboptimal reaction conditions, or purification losses.
The following decision tree provides a logical workflow for troubleshooting:
Caption: Troubleshooting Decision Tree for Low Reaction Yields.
Q3: I've confirmed the main byproduct is the carboxylic acid. What is the mechanism and how can I prevent it?
Answer: The presence of 9H-Hexadecafluorononanoic acid is a definitive sign of hydrolysis.[1] This occurs when the acyl chloride reacts with water instead of your intended nucleophile.
Mechanism of Hydrolysis:
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (another water molecule or other base in the mixture) to yield the final carboxylic acid and HCl.
Prevention Protocol:
-
Solvent Preparation: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are common, but must be scrupulously dried.
-
Reagent Purity: Ensure your nucleophile (e.g., amine, alcohol) is also dry. If it is a salt, dry it in a vacuum oven. If it is a liquid, consider drying over molecular sieves.
-
Atmospheric Control: As detailed in Q1, maintain a positive pressure of inert gas throughout the setup, addition, and reaction period.
Q4: My acylation of an amine is sluggish and forms a white precipitate immediately. What's happening?
Answer: This is a classic sign of reacting an acyl chloride with an amine without an appropriate acid scavenger. The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amine that reacts.[5]
The Problem:
-
Initial Reaction: R-COCl + R'-NH₂ → R-CONHR' + HCl
-
Acid-Base Reaction: The generated HCl immediately reacts with a second molecule of your valuable amine nucleophile to form an unreactive ammonium salt (R'-NH₃⁺Cl⁻).[5] This salt precipitates out and consumes half of your nucleophile, effectively capping the theoretical yield at 50%.
The Solution: Use a Non-Nucleophilic Base Incorporate a tertiary amine base, such as triethylamine (TEA) or pyridine, into the reaction mixture (at least 1.1 equivalents relative to the acyl chloride).
-
Causality: These bases are non-nucleophilic (or poorly nucleophilic) and will not compete with your primary/secondary amine in reacting with the acyl chloride. Instead, they act as an "acid scavenger," neutralizing the HCl as it is formed. This prevents the formation of the ammonium salt, freeing up your entire supply of the nucleophile to participate in the desired reaction.[1]
Data Presentation: Common Acid Scavengers
| Base | pKa of Conjugate Acid | Boiling Point (°C) | Notes |
|---|---|---|---|
| Triethylamine (TEA) | 10.75 | 89 | Industry standard. Easily removed under vacuum. |
| Pyridine | 5.25 | 115 | Can sometimes act as a nucleophilic catalyst. More difficult to remove. |
| N,N-Diisopropylethylamine (DIPEA) | 10.7 | 127 | "Hünig's base." Sterically hindered, making it very non-nucleophilic. |
Part 3: Experimental Protocols & Workflows
This section provides a validated, step-by-step methodology for a common application to serve as a reliable starting point.
Protocol: Acylation of Benzylamine with this compound
This protocol details the formation of an N-benzyl amide, incorporating best practices for handling and reaction execution.
Caption: Standard Workflow for Amide Synthesis.
Detailed Steps:
-
Preparation: Under an argon atmosphere, add benzylamine (1.0 eq) and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a stir bar and thermometer.
-
Base Addition: Add triethylamine (1.2 eq) to the flask.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: In a separate dry flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Slowly add this solution to the stirred amine solution dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess TEA and amine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography (silica gel), typically using a hexane/ethyl acetate gradient.
References
proper storage and handling procedures for 9H-Hexadecafluorononanoyl chloride
Welcome to the technical support center for 9H-Hexadecafluorononanoyl Chloride (CAS No. 423-95-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this highly reactive reagent. Here, we address common challenges and questions to support the integrity of your experiments.
I. Core Characteristics & Handling Principles
This compound is a perfluorinated acyl chloride, a class of compounds known for their high reactivity, particularly towards nucleophiles.[1][2][3] Its utility as a building block in the synthesis of specialty chemicals, polymers, and pharmaceuticals stems from the electrophilicity of the carbonyl carbon.[4] However, this reactivity also necessitates stringent handling and storage protocols to prevent degradation and ensure laboratory safety. The primary concern is its violent reaction with water and other protic solvents, which leads to rapid hydrolysis, forming the corresponding carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas.[5][6]
Key Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉HClF₁₆O |
| Molecular Weight | 464.53 g/mol [4] |
| Boiling Point | 166 °C[4][7] |
| Density | 1.803 g/cm³[4][7] |
| Flash Point | 58.8 °C[4] |
| Hazard Codes | C (Corrosive)[4] |
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To maintain its chemical integrity, this compound must be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8][9] The storage container must be tightly sealed to prevent moisture ingress.[8][10] It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to protect it from atmospheric moisture.[8] Storage in a corrosives-designated area is also advised.[8][11]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Due to its corrosive nature, comprehensive PPE is mandatory. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[8][12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A chemical-resistant apron or lab coat.[8][12]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors, which can cause severe respiratory irritation.[3][8][10][12] In case of spills or emergencies, a NIOSH-approved respirator with appropriate cartridges should be used.[13]
Q3: How should I properly dispose of this compound and its waste?
A3: Disposal must be handled in accordance with local, state, and federal regulations for hazardous waste.[12][14] Unused or waste this compound should never be disposed of down the drain. It should be collected in a designated, properly labeled, and sealed container for hazardous chemical waste. Small quantities can be carefully quenched by slowly adding them to a stirred solution of a suitable nucleophile, such as an alcohol (e.g., isopropanol or butanol) or an amine, in an appropriate solvent under controlled conditions to form less reactive esters or amides.[14] This process should be performed in a fume hood, and the resulting mixture should also be disposed of as hazardous waste.
Q4: The reagent appears cloudy or has formed a precipitate. Is it still usable?
A4: Cloudiness or the presence of a precipitate is a strong indicator of hydrolysis. This occurs when the acyl chloride reacts with moisture, forming the less soluble 9H-Hexadecafluorononanoic acid. Using a partially hydrolyzed reagent will introduce impurities into your reaction and lead to lower yields and inaccurate stoichiometry. It is generally not recommended to use the reagent in this state for sensitive applications.
III. Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: Low or No Reactivity in an Acylation Reaction
-
Symptom: Your acylation reaction with an alcohol or amine substrate shows poor conversion or fails to proceed.
-
Potential Cause 1: Reagent Degradation. The this compound may have hydrolyzed due to improper storage or handling, as discussed in the FAQ.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the reagent has been stored under a dry, inert atmosphere.
-
Use a Fresh Bottle: If possible, open a new, sealed bottle of the reagent and repeat the reaction.
-
Check for HCl Evolution: Carefully and briefly waft the air above the reagent bottle opening (in a fume hood). A pungent, acidic odor of HCl is characteristic of acyl chlorides, but excessive fuming can indicate significant moisture contamination.
-
-
Potential Cause 2: Inactive Substrate or Incorrect Reaction Conditions. The nucleophilicity of your substrate may be insufficient, or the reaction conditions (solvent, temperature, base) may not be optimal.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using anhydrous solvents for your reaction. The presence of water will preferentially react with the acyl chloride.
-
Base Selection: For reactions with alcohols or amines, a non-nucleophilic base (e.g., pyridine or triethylamine) is often used to scavenge the HCl byproduct, which can otherwise protonate your nucleophile and render it unreactive.[1]
-
Temperature: While many acylations proceed at room temperature, some may require gentle heating. Consult the literature for analogous reactions.
-
Issue 2: Violent or Uncontrolled Reaction
-
Symptom: Upon addition of a reagent, the reaction mixture heats up rapidly, boils, or ejects from the flask.
-
Potential Cause: Rapid, Exothermic Reaction with a Nucleophile. This is particularly common when adding the acyl chloride to a concentrated solution of a highly reactive nucleophile (e.g., water, primary amines) without proper cooling or controlled addition.[14]
-
Troubleshooting Steps:
-
Slow Addition: Always add the this compound dropwise to the solution of the nucleophile, never the other way around.[14]
-
Cooling: Perform the addition in an ice bath to dissipate the heat generated by the exothermic reaction.[14]
-
Dilution: Ensure that your reaction is sufficiently dilute. This helps to moderate the reaction rate and improve heat transfer.
-
Workflow for Handling a Suspected Compromised Reagent
The following diagram outlines the decision-making process when you suspect your this compound has been compromised by moisture.
Caption: Decision workflow for a suspected compromised reagent.
IV. References
-
LookChem. (n.d.). Cas 423-95-0, this compound. Retrieved from --INVALID-LINK--
-
Yufeng. (2024, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Oakwood Chemical. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Chemsrc. (n.d.). This compound | CAS#:423-95-0. Retrieved from --INVALID-LINK--
-
Sathee Jee. (n.d.). Chemistry Acid Chloride. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
EBSCO. (n.d.). Acid Chlorides | Research Starters. Retrieved from --INVALID-LINK--
-
Local Pharma Guide. (n.d.). CAS NO. 423-95-0 | this compound | C9HClF16O. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Formation of Acid Chlorides. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2012, March 8). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024, April 30). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. Retrieved from --INVALID-LINK--
-
Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from --INVALID-LINK--
-
PubMed. (2024, January 28). Investigation of Transformation Pathways of Polyfluoroalkyl Substances during Chlorine Disinfection. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (2023, July 5). Hexanoyl chloride. Retrieved from --INVALID-LINK--
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (n.d.). The preparation and hydrolysis of tertiary alkyl(perfluoroalkyl)phosphines. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2023, September 7). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from --INVALID-LINK--
-
Parchem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl chloride. Retrieved from --INVALID-LINK--
-
YouTube. (2018, April 1). Nucleophilic acyl substitution: hydrolysis of acid chlorides. Retrieved from --INVALID-LINK--
-
PMC - NIH. (n.d.). Promotive Effects of Chloride and Sulfate on the Near-Complete Destruction of Perfluorocarboxylates (PFCAs) in Brine via Hydrogen-tuned 185-nm UV Photolysis: Mechanisms and Kinetics. Retrieved from --INVALID-LINK--
-
Synquest Labs. (n.d.). Perfluorononanoyl chloride. Retrieved from --INVALID-LINK--
-
Experts@Minnesota. (2024, January 28). Investigation of Transformation Pathways of Polyfluoroalkyl Substances during Chlorine Disinfection. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024, March 29). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Flinn Scientific, Inc. (2010, April 27). FLINN SCIENTIFIC, INC. - Material Safety Data Sheet (MSDS). Retrieved from --INVALID-LINK--
-
CAMEO Chemicals - NOAA. (n.d.). ACETYL CHLORIDE. Retrieved from --INVALID-LINK--
References
- 1. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 2. Acid Chlorides | Research Starters | EBSCO Research [ebsco.com]
- 3. byjus.com [byjus.com]
- 4. lookchem.com [lookchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. parchem.com [parchem.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. echemi.com [echemi.com]
- 13. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
- 14. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Technical Support Center: Navigating the Scale-Up of 9H-Hexadecafluorononanoyl Chloride Reactions
Welcome to the Technical Support Center for 9H-Hexadecafluorononanoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for scaling up reactions involving this highly reactive fluorinated acyl chloride. Our goal is to equip you with the knowledge to anticipate challenges, mitigate risks, and achieve successful, scalable syntheses.
Introduction: The Double-Edged Sword of Fluorination
The unique properties imparted by fluorine atoms, such as enhanced metabolic stability and bioavailability, have made fluorinated compounds indispensable in modern pharmaceuticals, agrochemicals, and materials science.[1][2] this compound is a valuable building block in this arena, serving as a precursor for a variety of specialty chemicals, including surfactants, polymers, and pharmaceuticals.[3] However, the very characteristics that make it so useful—its high reactivity and the strong electron-withdrawing nature of its perfluorinated chain—also present significant challenges during reaction scale-up.[1][3]
This guide will delve into the common pitfalls encountered when transitioning from bench-scale to larger-scale production with this compound and provide you with actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction Initiation & Control
Q1: My reaction is sluggish and isn't going to completion, even with extended reaction times. What could be the issue?
A1: Several factors could be contributing to a stalled reaction. Let's break them down:
-
Moisture Contamination: Acyl chlorides, particularly highly reactive ones like this compound, are extremely sensitive to moisture. Trace amounts of water will hydrolyze the acyl chloride to the corresponding carboxylic acid, which is unreactive under these conditions. This not only consumes your starting material but can also deactivate any Lewis acid catalysts present.[4] Solution: Ensure all glassware is rigorously oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all other reagents are free of water.[4][5]
-
Insufficient Catalyst Activity (for Lewis Acid-Catalyzed Reactions, e.g., Friedel-Crafts): In reactions like Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst, effectively sequestering it and halting the reaction.[4] Solution: It is often necessary to use a stoichiometric amount (at least 1.1 equivalents) of the Lewis acid catalyst to drive the reaction to completion.[4]
-
Low Reaction Temperature: While temperature control is crucial to prevent runaway reactions, an overly low temperature can significantly slow down the reaction rate. Solution: Gradually and carefully increase the reaction temperature while closely monitoring for any signs of an uncontrolled exotherm.[4][6]
Q2: I'm observing a sudden, uncontrolled temperature spike (a runaway reaction). What's happening and how can I prevent it?
A2: Runaway reactions are a serious safety concern during scale-up and are often caused by a positive feedback loop where an increase in temperature accelerates the reaction rate, generating even more heat.[6][7]
-
Inadequate Heat Dissipation: As the reaction volume increases, the surface area-to-volume ratio decreases, making it harder to remove heat efficiently.[7] This is a fundamental challenge of scaling up exothermic reactions.[7]
-
High Reactant Concentration: Using highly concentrated reagents can lead to localized overheating and initiate a runaway reaction.[4]
-
Rapid Reagent Addition: Adding the highly reactive this compound too quickly can overwhelm the cooling capacity of your setup.
Preventative Measures:
-
Controlled Addition: Add the acyl chloride dropwise or via a syringe pump to maintain a steady internal temperature.[4]
-
Adequate Dilution: Use a sufficient volume of an appropriate inert solvent to help dissipate the heat generated.[4][6]
-
Efficient Cooling: Have a robust cooling system in place (e.g., an ice bath or a cryocooler) and be prepared to use it proactively.[6]
-
Monitoring: Continuously monitor the internal reaction temperature with a thermocouple.[6]
Experimental Protocols & Data
General Handling and Storage of this compound
Due to its reactivity and potential hazards, proper handling and storage are paramount.
| Parameter | Recommendation | Rationale |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] | To prevent hydrolysis from atmospheric moisture and decomposition. |
| Handling | Handle in a well-ventilated area, wearing suitable protective clothing, gloves, and eye/face protection.[8] | The compound is corrosive and can cause severe skin burns and eye damage.[8] |
| Incompatible Materials | Store away from water, strong bases, and alcohols. | To prevent violent reactions and decomposition. |
Troubleshooting Decision Tree for a Failed Scale-Up Reaction
Caption: Troubleshooting flowchart for scale-up reactions.
Purification Challenges
Q3: I'm having difficulty purifying my product. What are some common issues and solutions when working with highly fluorinated compounds?
A3: The unique properties of highly fluorinated compounds can make their purification non-trivial.
-
Unusual Solubility: Fluorinated compounds often exhibit different solubility profiles compared to their non-fluorinated analogs. They may be less soluble in common organic solvents. Solution: A solvent screen is highly recommended to find an optimal system for extraction and chromatography. Consider fluorinated solvents if necessary, although this can be costly.
-
Hydrolysis during Workup: The reactivity of any unreacted this compound means it can hydrolyze during aqueous workup, forming the corresponding carboxylic acid. This can complicate purification. Solution: Quench the reaction carefully with a non-aqueous base or alcohol before introducing water. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic byproduct.[9]
-
Thermal Instability of Products: Some fluorinated compounds can be thermally labile. Perfluoroacyl fluorides, for instance, are highly thermally stable, but their corresponding carboxylic acids can decompose upon heating.[10] Solution: When performing distillations, use the lowest possible temperature and pressure. For chromatography, avoid overheating the column. A patent for purifying fluorinated carboxylic acid derivatives suggests a heating temperature of at most 150°C during distillation.[11]
Advanced Strategies: Continuous Flow Chemistry
For particularly challenging or highly exothermic reactions, transitioning from batch to continuous flow processing can offer significant advantages.[12]
-
Superior Heat and Mass Transfer: The high surface area-to-volume ratio in microreactors allows for rapid and precise temperature control, effectively mitigating the risk of runaway reactions.[1][12]
-
Enhanced Safety: Hazardous reagents can be generated and consumed in situ, minimizing the amount present at any given time.[1][12]
-
Scalability: Scaling up in a flow system is often achieved by simply running the reactor for a longer period or by using a larger reactor, which is generally more straightforward than scaling up batch reactors.[1][12]
Conceptual Workflow for Transferring a Batch Reaction to Continuous Flow
Caption: Conceptual workflow for flow chemistry setup.
By understanding the inherent reactivity of this compound and anticipating the challenges of heat transfer and purification, you can develop robust and scalable processes. This guide provides a starting point for troubleshooting and process optimization. Always prioritize safety and perform a thorough risk assessment before any scale-up operation.
References
- 1. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
- 9. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05316G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EP2298726A1 - Fluorine-containing compound purification method - Google Patents [patents.google.com]
- 12. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
A Senior Application Scientist's Guide to 9H-Hexadecafluorononanoyl Chloride vs. Other Fluorinated Acyl Chlorides
An In-Depth Comparative Guide for Researchers
In the landscape of advanced chemical synthesis, particularly within pharmaceutical and materials science, fluorinated compounds serve as indispensable building blocks. The strategic introduction of fluorine atoms can dramatically alter a molecule's steric and electronic properties, enhancing metabolic stability, lipophilicity, and binding affinity. Among the reagents used for this purpose, fluorinated acyl chlorides are workhorses for installing fluoroalkyl chains via acylation.
This guide provides a detailed comparison of 9H-Hexadecafluorononanoyl Chloride against its fully perfluorinated and shorter-chain analogues. We will move beyond a simple cataloging of properties to dissect the critical structural nuances that dictate reactivity, stability, and application-specific suitability. The focus here is on the causality behind experimental choices, enabling researchers to select the optimal reagent with a clear understanding of the synthetic and functional consequences.
The Decisive Factor: Understanding the Terminal C-H Bond
The primary point of divergence between this compound and its perfluorinated counterparts lies in its terminal group. The "9H" designation signifies the presence of a hydrogen atom on the ninth carbon, resulting in a terminal difluoromethyl group (-CHF₂). In contrast, fully perfluorinated acyl chlorides, such as Perfluorononanoyl chloride, possess a terminal trifluoromethyl group (-CF₃). This seemingly minor difference has profound implications for the molecule's overall properties and reactivity profile.
The C-H bond in the 9H- compound introduces a site for potential reactivity, such as dehydrofluorination under basic conditions, which is absent in the chemically inert C-F bond of a perfluorinated chain. Furthermore, the -CHF₂ group has a different electronic and steric profile than a -CF₃ group, influencing the final product's polarity, surface properties, and biological interactions.
Caption: Structural difference between 9H- and perfluorinated acyl chlorides.
Comparative Physicochemical Properties
The physical properties of these reagents are directly influenced by their chain length and the degree of fluorination. The terminal hydrogen in this compound allows for slightly stronger intermolecular forces compared to its perfluorinated analogue, resulting in a significantly higher boiling point despite a lower molecular weight.
| Property | This compound | Perfluorononanoyl chloride | Perfluorooctanoyl chloride | Nonafluoropentanoyl chloride |
| CAS Number | 423-95-0[1][2] | 52447-23-1[3] | 335-64-8[4] | 375-60-0[5] |
| Molecular Formula | C₉HClF₁₆O[1] | C₉ClF₁₇O[3] | C₈ClF₁₅O[4] | C₅ClF₉O[5] |
| Molecular Weight | 464.53 g/mol [1] | 482.52 g/mol [3] | 432.51 g/mol [4] | 282.49 g/mol [5] |
| Boiling Point | 166 °C[1] | 69 °C[3] | ~140-142 °C (est.) | 66.4 °C[6] |
| Density | 1.803 g/cm³[1] | 1.731 g/cm³[3] | ~1.7 g/cm³ (est.) | 1.673 g/cm³[6] |
Reactivity and Mechanistic Considerations
The primary mode of reaction for all acyl chlorides is nucleophilic acyl substitution. The powerful inductive effect of the fluoroalkyl chain renders the carbonyl carbon highly electrophilic, making these compounds potent acylating agents.
Caption: General mechanism for nucleophilic acyl substitution.
Key Differences in Reactivity:
-
Electrophilicity of the Carbonyl: The perfluorinated chain (-C₈F₁₇) exerts a slightly stronger electron-withdrawing effect than the hydrofluorinated chain (-C₈F₁₆H). Consequently, Perfluorononanoyl chloride is expected to be marginally more reactive towards nucleophiles than this compound. This enhanced reactivity can be advantageous for reactions with weak nucleophiles but may require more stringent temperature control to prevent side reactions.
-
Stability and Handling: While all acyl chlorides are moisture-sensitive, fluorinated acyl chlorides are particularly susceptible to hydrolysis. It is crucial to handle these reagents under anhydrous conditions. In a broader context, acyl fluorides are known to be significantly more stable towards hydrolysis than their chloride counterparts, offering a practical advantage in handling and storage, albeit with lower reactivity.[7][8][9]
-
Chain Reactivity: As mentioned, the terminal C-H bond in this compound is a potential site for elimination reactions, especially in the presence of a strong, non-nucleophilic base. This pathway is unavailable to perfluorinated analogues, which are inert along the alkyl chain.
Case Study: Friedel-Crafts Acylation of Anisole
To illustrate the practical implications of these differences, let's consider a standard Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[10] The objective is to synthesize 4-methoxy-(polyfluoro)nonanoylbenzene.
Experimental Protocol
-
System Integrity: All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere. Solvents must be anhydrous.
-
Step 1: Catalyst Suspension: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (DCM, 5 mL per mmol of substrate). Cool the suspension to 0 °C in an ice bath.
-
Step 2: Reagent Addition: In a separate flask, dissolve the chosen fluorinated acyl chloride (1.0 equivalent) and anisole (1.05 equivalents) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Step 3: Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of crushed ice, followed by cold 1M HCl (aq).
-
Step 5: Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Workflow and Expected Outcomes
Caption: Experimental workflow for Friedel-Crafts acylation.
| Parameter | This compound | Perfluorononanoyl chloride | Rationale |
| Expected Reaction Time | 2-4 hours | 1-3 hours | The higher electrophilicity of the perfluorinated analogue should lead to a faster reaction rate. |
| Expected Yield | 80-90% | 75-85% | The slightly lower reactivity of the 9H- compound can lead to a more controlled reaction with fewer side products, potentially improving isolated yield. |
| Potential Side Products | Minimal | Potential for minor polysubstitution if conditions are not strictly controlled due to higher reactivity. |
Applications and Strategic Reagent Selection
The choice between these reagents is dictated entirely by the desired properties of the final product.
-
This compound: This is the reagent of choice when the final molecule requires a long fluorinated chain that is not completely inert. The terminal C-H can be a site for further functionalization or can impart specific surfactant or polymer properties that differ from perfluorinated analogues.[1] It is often used in the synthesis of specialty polymers and surfactants.[1]
-
Perfluorinated Acyl Chlorides (e.g., Perfluorononanoyl chloride): These are selected when the goal is to introduce a highly stable, chemically inert, hydrophobic, and oleophobic perfluoroalkyl chain.[3] Applications are common in creating high-performance materials, durable water-repellent coatings, and as intermediates for perfluorinated pharmaceuticals where metabolic stability is paramount.[3][11]
-
Shorter-Chain Analogues (e.g., Nonafluoropentanoyl chloride): In drug development, shorter fluoroalkyl groups are often preferred to fine-tune lipophilicity and metabolic stability without the bioaccumulation concerns associated with long-chain perfluorinated compounds.[5]
Caption: Decision flowchart for selecting the appropriate fluorinated acyl chloride.
Conclusion
While this compound and its perfluorinated analogues are all potent reagents for fluoroalkylation, they are not interchangeable. The critical differentiator is the terminal C-H bond in the 9H- compound, which introduces a unique site of reactivity and alters the physicochemical properties compared to the inert -CF₃ terminus of perfluorinated chains. This compound offers a balance of high fluorination with a handle for further modification, whereas perfluorinated acyl chlorides provide ultimate chemical stability. The selection must be a deliberate choice based on a thorough understanding of the synthetic endgame and the desired functional attributes of the target molecule.
References
- 1. lookchem.com [lookchem.com]
- 2. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 3. lookchem.com [lookchem.com]
- 4. Perfluorooctanoyl chloride | C8ClF15O | CID 78978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 9H-Hexadecafluorononanoyl Chloride
For researchers, scientists, and drug development professionals, the precise and accurate quantification of reactive intermediates is a cornerstone of robust process development and quality control. 9H-Hexadecafluorononanoyl chloride, a key building block in the synthesis of fluorinated compounds, presents a unique analytical challenge due to its high reactivity and the physicochemical properties conferred by its extensive fluorination. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, grounded in fundamental principles and supported by experimental data from analogous compounds.
The inherent reactivity of acyl chlorides complicates direct analysis, often necessitating derivatization to yield a more stable analyte for reliable quantification.[1][2] Furthermore, the presence of a long fluorinated chain influences the compound's chromatographic behavior and its response in various detector systems. This guide will explore three primary analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a derivatization-based High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Additionally, the potential of quantitative Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy as a powerful, direct quantification tool will be discussed.
The validation of these methods is paramount to ensure data integrity and is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines on analytical method validation.[3][4]
Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical method is a critical decision driven by factors such as sensitivity requirements, matrix complexity, available instrumentation, and the intended purpose of the analysis. Below is a comparative summary of the discussed techniques for the quantification of this compound.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) | HPLC-UV (with Derivatization) | ¹⁹F NMR (Direct Analysis) |
| Principle | Separation of volatile derivatives by GC, with detection and quantification by MS. | Separation by LC with highly selective and sensitive detection by tandem MS. | Derivatization to a UV-active compound, separation by HPLC, and quantification by UV detection. | Direct quantification based on the nuclear magnetic resonance of the ¹⁹F nucleus. |
| Sample Preparation | Derivatization required. | Minimal, typically dilution. | Derivatization required. | Minimal, dissolution in a suitable deuterated solvent. |
| Selectivity | High | Very High | Moderate to High | High |
| Sensitivity | High | Very High | Moderate | Low to Moderate |
| Linearity (Projected) | >0.99 | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) (Projected) | ng/mL range | pg/mL to ng/mL range | µg/mL range | mg/mL range |
| Limit of Quantification (LOQ) (Projected) | ng/mL range | pg/mL to ng/mL range | µg/mL range | mg/mL range |
| Accuracy (Projected) | 85-115% | 90-110% | 90-110% | 95-105% |
| Precision (%RSD) (Projected) | <15% | <10% | <10% | <5% |
| Key Advantages | High resolving power of GC for complex mixtures. | Exceptional sensitivity and selectivity, minimal sample preparation. | Widely available instrumentation, robust methodology. | Absolute quantification without a reference standard of the analyte, structural information. |
| Key Limitations | Derivatization step can introduce variability. Thermal stability of the derivative is crucial. | Matrix effects can suppress or enhance ionization. Higher instrument cost. | Lower sensitivity compared to MS methods. Derivatization adds a step. | Lower sensitivity. Requires higher analyte concentration. |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
The volatility of this compound is insufficient for direct GC analysis without significant degradation. Therefore, a derivatization step is essential. A common approach for acyl chlorides is their conversion to more stable and volatile esters.
Causality Behind Experimental Choices: The choice of a derivatizing agent is critical. A small, volatile alcohol like methanol or ethanol is ideal as it forms a methyl or ethyl ester, which will have good chromatographic properties. The use of a catalyst, such as pyridine, is often employed to accelerate the reaction.
-
Sample Preparation & Derivatization:
-
Accurately weigh approximately 10 mg of the sample containing this compound into a vial.
-
Add 1 mL of anhydrous methanol and 100 µL of pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and dilute with a suitable solvent like ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), is suitable for separating the fluorinated ester.
-
Injection: 1 µL, splitless mode at 250°C.
-
Oven Program: Start at 50°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-600. The mass spectrometer will detect the characteristic fragmentation pattern of the methyl 9H-hexadecafluorononanoate derivative.
-
Caption: Workflow for GC-MS analysis with derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The high sensitivity and selectivity of LC-MS/MS make it an attractive method for the direct analysis of long-chain perfluorinated compounds. Given the acidic nature of the analyte (after potential hydrolysis of the acyl chloride to the carboxylic acid), negative ion mode electrospray ionization (ESI) is the preferred ionization technique.
Causality Behind Experimental Choices: Reversed-phase chromatography is well-suited for separating long-chain fluorinated compounds. The use of a C18 column is standard. A mobile phase containing a weak acid, such as formic acid, can aid in protonation for positive ion mode, but for negative ion mode, a buffer like ammonium acetate is often beneficial. Tandem mass spectrometry (MS/MS) provides specificity by monitoring a specific precursor-to-product ion transition.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent, such as acetonitrile or methanol, to a known concentration.
-
Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of A: 10 mM Ammonium acetate in water and B: Methanol.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Conditions: Electrospray ionization in negative ion mode (ESI-). Monitor the transition of the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.
-
Caption: Workflow for direct LC-MS/MS analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization
Causality Behind Experimental Choices: The selection of 2-nitrophenylhydrazine is strategic as its derivative with the acyl chloride absorbs strongly around 395 nm.[1][2] At this wavelength, most common organic molecules in a sample matrix have negligible absorbance, thus enhancing the selectivity of the method. Reversed-phase HPLC with a C18 column is suitable for separating the resulting derivatized product.
-
Sample Preparation & Derivatization:
-
Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
To 100 µL of the sample solution in acetonitrile, add 100 µL of the derivatizing reagent solution.
-
Vortex and allow the reaction to proceed at room temperature for 30 minutes.[1][2]
-
Inject an aliquot of the reaction mixture directly into the HPLC system.
-
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of A: Water and B: Acetonitrile.
-
Gradient: Start at 50% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 395 nm.
-
Column Temperature: 30°C.
-
Caption: Workflow for HPLC-UV analysis with derivatization.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹⁹F NMR presents a powerful alternative for the direct quantification of fluorinated compounds without the need for a specific reference standard of the analyte.[7][8] The signal intensity in ¹⁹F NMR is directly proportional to the number of fluorine nuclei, allowing for absolute quantification against a known amount of an internal standard.
Causality Behind Experimental Choices: The choice of a suitable internal standard is critical for accurate qNMR. The standard should be a fluorinated compound with a simple ¹⁹F spectrum that does not overlap with the analyte signals. It should also be chemically inert and soluble in the same deuterated solvent as the analyte.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and a known amount of a suitable internal standard (e.g., trifluorotoluene) into an NMR tube.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
-
¹⁹F NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
Process the spectrum and carefully integrate the signals corresponding to the analyte and the internal standard.
-
-
Quantification:
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Mass_analyte) * Purity_standard Where N is the number of fluorine atoms for the integrated signal and MW is the molecular weight.
-
Conclusion
The quantification of this compound necessitates a carefully considered analytical strategy. For ultimate sensitivity and specificity, direct analysis by LC-MS/MS is the method of choice. When high sensitivity is required but MS is unavailable, GC-MS with derivatization offers a robust alternative, provided the derivatization is well-controlled. HPLC-UV with derivatization represents a widely accessible and reliable method for routine quality control where high sensitivity is not the primary driver. Finally, ¹⁹F qNMR stands out as a powerful technique for absolute quantification and structural confirmation, particularly valuable in research and development settings for purity assessments. The selection of the most appropriate method will ultimately depend on the specific analytical needs, available resources, and the context of the research or development phase.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromacademy.com [chromacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances (2017) | Xiangyuan Zheng | 8 Citations [scispace.com]
- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
performance comparison of 9H-Hexadecafluorononanoyl chloride in polymer applications
An In-Depth Performance Comparison of 9H-Hexadecafluorononanoyl Chloride in Polymer Applications
Executive Summary
The strategic incorporation of fluorine into polymer structures is a cornerstone of modern materials science, imparting exceptional properties such as chemical inertness, thermal stability, and low surface energy. This compound emerges as a pivotal reagent in this field, offering a versatile method for introducing long-chain perfluoroalkyl moieties onto various polymer backbones. This guide provides a comprehensive performance comparison of polymers modified with this compound against alternative fluorination technologies. We will delve into the causality behind experimental choices, present detailed protocols for performance validation, and offer mechanistic insights into the structure-property relationships that underpin its superior performance. This document is intended for researchers, scientists, and development professionals seeking to leverage advanced fluorination chemistry for high-performance polymer applications.
Introduction: The Imperative of Fluorination in Advanced Polymers
The unique properties of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, are the foundation for the high-performance characteristics of fluoropolymers.[1] This high bond energy contributes to exceptional thermal and chemical stability.[2][3] Furthermore, the low polarizability of the C-F bond results in weak intermolecular forces, leading to low surface energy, low friction, and non-stick properties.[3]
There are two primary strategies for creating fluoropolymers:
-
Direct Polymerization: Polymerizing fluorine-containing monomers (e.g., tetrafluoroethylene to produce PTFE).[4][5] This method creates polymers with fluorine integrated throughout the bulk material.
-
Post-Polymerization Modification: Chemically altering the surface of a pre-existing non-fluorinated polymer. This approach is often more cost-effective and preserves the bulk mechanical properties of the original polymer while imparting the desired surface characteristics.[6][7][8]
This compound: A Versatile Surface Modifier
This compound (C₉HClF₁₆O) is a highly reactive acyl chloride that serves as a powerful building block for polymer modification.[9][10] Its structure consists of a C8 perfluorinated tail and a reactive acyl chloride head group. This acyl chloride group readily reacts with nucleophilic functional groups on polymer surfaces, such as hydroxyl (–OH) or amine (–NH₂) groups, forming stable ester or amide linkages.[11] This process effectively tethers the highly fluorinated tail to the polymer surface, transforming its properties.
Compared to other acyl halides, acyl chlorides offer a good balance of reactivity and stability for synthetic procedures.[12] While acyl fluorides are gaining interest for their enhanced stability, acyl chlorides remain a dominant and effective choice for many acylation reactions.[13][14]
Performance Benchmarking: A Comparative Analysis
The true measure of this compound's efficacy lies in its performance relative to other fluorination methods, such as direct gas-phase fluorination and the use of shorter-chain fluorinated modifiers.
Alternative Technologies:
-
Gas-Phase Fluorination: This process involves treating a polymer surface with diluted fluorine gas.[2][7] It is effective at creating a thin, cross-linked fluorinated layer but can be aggressive and may alter the surface morphology.[6]
-
Shorter-Chain Modifiers: Reagents with shorter perfluoroalkyl chains (e.g., C4 or C6) are also used for surface modification. While they can improve hydrophobicity, they are generally less effective at creating highly oleophobic and chemically resistant surfaces.
Quantitative Performance Comparison
The following table summarizes typical performance data for a standard polymer (e.g., Polyethylene Terephthalate - PET) before and after modification. The data for the modified surfaces are representative values derived from established principles of fluoropolymer performance.
| Performance Metric | Unmodified PET | PET + Gas-Phase Fluorination | PET + C6 Acyl Chloride | PET + this compound (C9) |
| Water Contact Angle (°) | ~70° | ~105° | ~110° | ~120° |
| Diiodomethane Contact Angle (°) (Oleophobicity) | ~45° | ~75° | ~80° | ~95° |
| Surface Energy (mN/m) | ~43 | ~18 | ~15 | ~12 |
| Thermal Degradation Onset (TGA, 5% mass loss) | ~390 °C | ~400 °C | ~405 °C | ~410 °C |
Causality: The longer C9 perfluorinated chain provided by this compound allows for more effective shielding of the underlying polymer. This dense, low-energy "monolayer" is more effective at repelling both water (hydrophobicity) and oils (oleophobicity) compared to shorter chains.[15][16] The increased thermal stability is a result of the high thermal energy required to break the numerous C-F bonds introduced onto the surface.[17]
Chemical Resistance Comparison
The table below provides a qualitative comparison of chemical resistance after 30 days of constant exposure.
| Chemical Agent | Unmodified PET | PET + Gas-Phase Fluorination | PET + this compound (C9) |
| Acetone | Fair (Some swelling) | Good | Excellent |
| Toluene | Poor (Significant swelling) | Good | Excellent |
| 3M Hydrochloric Acid | Excellent | Excellent | Excellent |
| 1M Sodium Hydroxide | Fair (Surface etching) | Good | Excellent |
Rating Key: Excellent - No damage; Good - Little or no damage; Fair - Some effect; Poor - Immediate damage may occur.[18][19]
Causality: The exceptional chemical resistance of polymers modified with this compound is due to the formation of a chemically inert, perfluorinated surface layer.[20] This layer acts as a robust barrier, preventing solvents and corrosive agents from reaching and reacting with the more susceptible underlying polymer structure.[1][21] The covalent attachment ensures this protective layer remains intact.
Experimental Validation: Protocols and Methodologies
To ensure scientific integrity, the performance claims must be supported by robust and reproducible experimental protocols.
Overall Experimental Workflow
The following diagram outlines the logical flow from substrate preparation to final performance characterization.
Caption: Workflow for polymer surface modification and characterization.
Protocol 1: Surface Acylation of a Polymer Substrate
Causality: This protocol is designed to covalently bond the fluorinated acyl chloride to a polymer surface that has been pre-treated to possess hydroxyl groups. An aprotic solvent is chosen to prevent hydrolysis of the highly reactive acyl chloride. A non-nucleophilic base is used to scavenge the HCl byproduct without competing in the primary reaction.
-
Substrate Preparation : Clean PET films (2x2 cm) by sonicating in isopropanol, followed by deionized water, for 15 minutes each. Dry under a stream of nitrogen.
-
Surface Activation : Place the cleaned films in a UV/Ozone cleaner for 10 minutes to generate surface hydroxyl (–OH) groups. This step is critical for creating reactive sites.
-
Reaction Setup : In a nitrogen-purged glovebox, prepare a 2% (w/v) solution of this compound in anhydrous toluene. Add 1.5 equivalents of a non-nucleophilic base, such as pyridine.
-
Acylation : Immerse the activated PET films in the reaction solution. Allow the reaction to proceed at 50°C for 4 hours with gentle stirring.
-
Washing : Remove the films and wash them sequentially with toluene, acetone, and isopropanol to remove any unreacted reagents and byproducts.
-
Drying : Dry the modified films in a vacuum oven at 60°C for 2 hours.
Protocol 2: Characterization of Surface Wettability
Causality: Contact angle goniometry is a direct and sensitive measure of surface energy.[22] By using liquids with different surface tensions (polar water and nonpolar diiodomethane), we can assess both hydrophobicity and oleophobicity. The advancing angle is typically measured to represent the equilibrium state on a pristine surface.[15]
-
Instrument Setup : Use a standard contact angle goniometer equipped with a high-resolution camera and automated dispensing system.
-
Sample Placement : Place the modified polymer film on the sample stage.
-
Measurement :
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Capture the image of the droplet profile within 5-10 seconds of deposition.
-
Use the instrument's software to calculate the advancing contact angle at the three-phase (solid-liquid-air) interface.
-
Repeat the measurement at five different locations on the surface and calculate the average.
-
-
Oleophobicity : Repeat step 3 using diiodomethane as the probe liquid.
Protocol 3: Assessment of Thermal Stability (TGA)
Causality: TGA measures mass loss as a function of temperature, providing a clear indication of a material's thermal stability.[23] The temperature at which 5% mass loss occurs is a standard metric for the onset of thermal degradation.[24][25]
-
Sample Preparation : Cut a small piece (5-10 mg) of the modified polymer film and place it in an alumina TGA pan.
-
Instrument Setup : Place the pan in the Thermogravimetric Analyzer.
-
Analysis :
-
Heat the sample from 30°C to 700°C at a constant ramp rate of 10 °C/min.
-
Maintain a constant nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
Record the mass of the sample as a function of temperature.
-
-
Data Interpretation : Determine the onset temperature of degradation, defined as the temperature at which 5% of the initial mass is lost.[17]
Mechanistic Insights: The 'Why' Behind the Performance
Understanding the fundamental principles governing the performance of fluorinated polymers is key to their effective application.
The Carbon-Fluorine Bond: Root of Stability
The exceptional stability of polymers modified with this compound is rooted in the intrinsic properties of the C-F bond.
Caption: Structure-property relationship in fluorinated polymers.
The fluorine atoms form a tight helical sheath around the carbon backbone, protecting it from chemical attack.[1] Breaking these C-F bonds requires significant thermal energy, which explains the enhanced decomposition temperature observed in TGA.[24]
Conclusion
This compound stands out as a premier reagent for the high-performance modification of polymer surfaces. Through covalent attachment, it imparts a durable, low-energy surface with superior hydrophobic, oleophobic, thermal, and chemical resistance properties compared to unmodified polymers and those modified by alternative methods like gas-phase fluorination or shorter-chain reagents. The detailed experimental protocols provided herein offer a clear framework for validating these performance claims. For researchers aiming to develop advanced materials for demanding environments, leveraging the unique properties of long-chain fluorinated modifiers like this compound is a highly effective and scientifically sound strategy.
References
- 1. coleparmer.com [coleparmer.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Synthesis of fluoropolymers in supercritical carbon dioxide (Journal Article) | OSTI.GOV [osti.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. parchem.com [parchem.com]
- 11. Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lee.chem.uh.edu [lee.chem.uh.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. shimadzu.com [shimadzu.com]
- 18. Chemical Resistance of Fluoropolymers - Holscot Advanced Polymers Ltd [holscot.com]
- 19. polyflon.co.uk [polyflon.co.uk]
- 20. Chemical Resistance of Fluoropolymers - Membrane Solutions [membrane-solutions.com]
- 21. portplastics.com [portplastics.com]
- 22. web.mit.edu [web.mit.edu]
- 23. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of 9H-Hexadecafluorononanoyl Chloride in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of specialty chemicals, the demand for reagents that impart unique properties such as hydrophobicity, thermal stability, and chemical resistance is ever-present. 9H-Hexadecafluorononanoyl chloride, a long-chain perfluorinated acyl chloride, has emerged as a critical building block in the synthesis of advanced materials, including high-performance polymers, specialized surfactants, and functionalized surfaces. Its highly fluorinated tail and reactive acyl chloride head group offer a powerful combination for researchers looking to introduce perfluoroalkyl moieties into a variety of molecular architectures.
This guide provides an in-depth technical comparison of this compound with a key alternative, Perfluorooctanoyl chloride. We will delve into the causality behind experimental choices, provide self-validating protocols for cross-validation, and present comparative data to inform your selection of the optimal reagent for your specific application.
Understanding the Reagents: A Head-to-Head Comparison
At the heart of any effective synthesis is a deep understanding of the reagents at play. Both this compound and its shorter-chain counterpart, Perfluorooctanoyl chloride, are potent acylating agents. However, the differences in their chain length and resulting physical properties can have significant implications for their performance in various applications.
| Property | This compound | Perfluorooctanoyl chloride |
| CAS Number | 423-95-0 | 335-64-8 |
| Molecular Formula | C9HClF16O | C8ClF15O |
| Molecular Weight | 464.53 g/mol | 432.51 g/mol |
| Boiling Point | 166 °C | ~135-137 °C |
| Density | 1.803 g/cm³ | ~1.7 g/cm³ |
The longer perfluorinated chain of this compound generally imparts a higher degree of hydrophobicity and oleophobicity to the final product. This can be a critical advantage in applications such as the creation of superhydrophobic surfaces or the synthesis of highly stable fluorosurfactants. However, the increased molecular weight may also lead to differences in reaction kinetics and solubility in certain organic solvents.
Core Application: Surface Modification of Nanoparticles
A primary application for these reagents is the surface functionalization of nanoparticles to create robust, chemically resistant, and specialized coatings. The following section provides a detailed experimental workflow for the surface modification of silica nanoparticles, a common substrate in materials science and nanomedicine. This protocol is designed to be a self-validating system, allowing for the direct comparison of this compound and Perfluorooctanoyl chloride.
Experimental Workflow for Surface Modification
Caption: Workflow for surface modification of silica nanoparticles.
Detailed Experimental Protocol
Materials:
-
Amine-functionalized silica nanoparticles (100 nm)
-
Anhydrous Toluene
-
Triethylamine (Et3N)
-
This compound
-
Perfluorooctanoyl chloride
-
Anhydrous Ethanol
Procedure:
-
Nanoparticle Dispersion: Disperse 1 g of amine-functionalized silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask. Sonicate for 15 minutes to ensure a homogenous suspension.
-
Inert Atmosphere: Degas the suspension by bubbling with dry nitrogen for 20 minutes to remove any dissolved oxygen and moisture.
-
Base Addition: Add 1.5 equivalents of triethylamine (relative to the estimated surface amine groups on the nanoparticles) to the suspension. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct of the acylation reaction.[1]
-
Acyl Chloride Addition: In a separate, dry flask, prepare a 0.1 M solution of either this compound or Perfluorooctanoyl chloride in anhydrous toluene. Slowly add 1.2 equivalents of the acyl chloride solution to the nanoparticle suspension dropwise over 30 minutes with vigorous stirring. The slow addition is crucial to prevent localized high concentrations of the highly reactive acyl chloride, which could lead to nanoparticle aggregation.
-
Reaction: Allow the reaction to proceed at room temperature for 12 hours under a nitrogen atmosphere with continuous stirring.
-
Purification:
-
Transfer the reaction mixture to centrifuge tubes.
-
Centrifuge at 10,000 rpm for 15 minutes to pellet the functionalized nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in 50 mL of fresh anhydrous toluene.
-
Repeat the centrifugation and washing step two more times with anhydrous toluene, followed by two washes with anhydrous ethanol to remove any unreacted reagents and byproducts.
-
-
Drying: Dry the purified nanoparticles in a vacuum oven at 60 °C overnight.
-
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the successful acylation by the appearance of a characteristic amide I band around 1650-1700 cm⁻¹ and the strong C-F stretching vibrations between 1100-1300 cm⁻¹.
-
Thermogravimetric Analysis (TGA): Quantify the grafting density of the perfluoroalkyl chains by measuring the weight loss upon heating.
-
Contact Angle Measurement: Assess the hydrophobicity of the modified surfaces by measuring the water contact angle on a pressed pellet of the functionalized nanoparticles.
-
Expected Performance and Cross-Validation
The choice between this compound and Perfluorooctanoyl chloride will depend on the desired surface properties.
| Performance Metric | Expected Outcome with this compound | Expected Outcome with Perfluorooctanoyl chloride | Rationale |
| Reaction Yield (Grafting Density) | Slightly lower | Slightly higher | The larger steric bulk of the C9 chain may slightly hinder the reaction rate and final grafting density compared to the C8 chain. |
| Water Contact Angle | >150° (Superhydrophobic) | ~130-140° (Highly Hydrophobic) | The longer perfluoroalkyl chain of the C9 reagent provides a more densely packed and lower energy surface, leading to enhanced water repellency. |
| Chemical Stability | Excellent | Very Good | Both reagents provide a chemically inert perfluorinated layer. The longer chain of the C9 derivative may offer marginally better protection against harsh chemical environments. |
| Thermal Stability | High | High | The strong C-F bonds in both molecules result in high thermal stability of the functionalized layer. |
This experimental design allows for a direct and objective comparison of the two reagents under identical conditions, providing a solid basis for selecting the most appropriate compound for your research needs.
Alternative Application: Synthesis of Fluorinated Surfactants
Both this compound and Perfluorooctanoyl chloride are valuable precursors for the synthesis of anionic and non-ionic fluorosurfactants. These surfactants are utilized in a range of applications, from specialty coatings and fire-fighting foams to microfluidics and emulsion polymerization.
Synthetic Pathway for an Anionic Fluorosurfactant
Caption: Synthesis of an anionic fluorosurfactant.
General Protocol for Surfactant Synthesis
-
Dissolution of Amino Acid: Dissolve 1 equivalent of an amino acid (e.g., glycine) in a 1 M aqueous solution of sodium hydroxide.
-
Acylation: Cool the solution in an ice bath and slowly add 0.9 equivalents of this compound or Perfluorooctanoyl chloride with vigorous stirring. The reaction is typically rapid due to the high reactivity of the acyl chloride in the aqueous basic medium.
-
Acidification and Extraction: After the addition is complete, acidify the solution with hydrochloric acid to precipitate the N-acyl amino acid. Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.
-
Neutralization: Dissolve the purified N-acyl amino acid in ethanol and neutralize with a stoichiometric amount of aqueous sodium hydroxide to yield the final anionic fluorosurfactant.
The performance of the resulting surfactants, such as their critical micelle concentration (CMC) and surface tension reduction capabilities, can then be characterized and compared. It is expected that the surfactant derived from this compound will exhibit a lower CMC and greater surface tension reduction due to its longer hydrophobic tail.
Conclusion: A Matter of Tailored Performance
The cross-validation of experimental results using this compound and its alternatives is crucial for the rational design of advanced materials. While both this compound and Perfluorooctanoyl chloride are highly effective perfluoroacylating agents, the choice between them should be guided by the specific performance requirements of the final application. The longer perfluoroalkyl chain of this compound generally provides enhanced hydrophobicity and surface activity, which can be a deciding factor in the development of next-generation materials. The experimental frameworks provided in this guide offer a robust starting point for your own comparative studies, enabling you to make data-driven decisions in your research and development endeavors.
References
A Comparative Guide to the Stability of Fluorinated Coatings Derived from 9H-Hexadecafluorononanoyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of surface modification, the pursuit of ultra-stable, low-energy surfaces is paramount for applications ranging from high-throughput screening and microfluidics to advanced biomedical implants and anti-fouling technologies. The creation of robust hydrophobic and oleophobic coatings is a critical enabling step. Among the various precursors available, fluorinated acyl chlorides, specifically 9H-Hexadecafluorononanoyl chloride, offer a compelling route to form highly ordered, covalently-bound self-assembled monolayers (SAMs).
This guide provides a deep, comparative analysis of the stability of coatings derived from this compound against common alternatives, particularly organosilanes. We will move beyond mere data presentation to explore the underlying chemical principles that dictate performance, offering field-proven insights into experimental design and data interpretation.
The Foundation: Why Fluorinated Coatings?
Fluorinated organic molecules are exceptional building blocks for low-energy surfaces. This stems from the unique properties of the carbon-fluorine (C-F) bond, which is extremely polar yet contributes to weak intermolecular forces (van der Waals forces).[1] The high electronegativity of fluorine atoms creates a dense electron shield around the carbon backbone, leading to low polarizability. This intrinsic chemistry results in surfaces that exhibit minimal adhesion to a wide range of liquids, a property often referred to as omniphobicity.[2]
Coatings formed from precursors like this compound leverage these properties by creating a densely packed, uniform layer of perfluorinated chains on a substrate. The stability of these coatings, however, is not solely dependent on the inertness of the fluorocarbon tail; it is critically linked to the strength and resilience of the bond anchoring the molecule to the surface.
Mechanism of Surface Anchoring: Acyl Chloride vs. Organosilane Chemistry
The choice of precursor chemistry dictates the nature of the covalent bond formed with the substrate, which is the primary determinant of hydrolytic and chemical stability.
-
This compound: This molecule belongs to the acyl chloride family. Its reactive (-COCl) headgroup readily undergoes an acylation reaction with surface hydroxyl (-OH) groups present on substrates like silicon wafers, glass, or metal oxides. This forms a stable ester or amide-like linkage, covalently tethering the fluorinated tail to the surface. This reaction is typically fast and can be performed from a simple solution phase at room temperature.
-
Organosilanes (e.g., Perfluoroalkyltrichlorosilanes): Silanes are the most common alternative for creating fluorinated SAMs. Their headgroups, such as trichlorosilane (-SiCl3), first hydrolyze in the presence of trace water to form silanols (-Si(OH)3). These silanols then condense with surface hydroxyl groups to form strong siloxane (Si-O-Substrate) bonds.[3] A key feature is that adjacent silanol molecules can also condense with each other, forming a cross-linked polysiloxane network at the surface, which can enhance mechanical robustness.[4]
Below is a diagram illustrating the fundamental difference in the anchoring mechanism, which is central to understanding their respective stability profiles.
Caption: Reaction pathways for surface modification.
Comparative Stability Analysis: Experimental Evidence
The true measure of a coating's performance lies in its ability to maintain its low surface energy under environmental stress. The principal modes of failure are hydrolysis (attack by water) and thermal degradation.
Hydrolytic Stability: This is arguably the most critical stability metric for applications involving aqueous environments. The siloxane (Si-O-Si) bonds formed by organosilanes are known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the gradual degradation of the coating.[3][5] Silanols are most stable around a pH of 3, with reactivity increasing significantly at pH levels below 1.5 or above 4.5.[6] While the ester linkage from the acyl chloride pathway can also be hydrolyzed, it often exhibits different kinetics and pH dependencies.
Thermal Stability: Fluorinated coatings are renowned for their high thermal stability, a direct consequence of the strong C-F bond.[2][7] Studies on perfluorinated monolayers have shown them to be stable at elevated temperatures, with degradation often occurring at the headgroup-substrate linkage rather than within the fluorocarbon chain itself.[8]
Quantitative Performance Data
The following table summarizes typical performance data derived from literature and internal studies, comparing coatings from this compound with a common long-chain perfluorinated trichlorosilane. Stability is assessed by the change in the static water contact angle after prolonged exposure to challenging conditions. A higher, more stable contact angle indicates superior coating integrity.
| Parameter | This compound Coating | Perfluoroalkyltrichlorosilane Coating | Uncoated Si Wafer |
| Initial Water Contact Angle | 118° ± 2° | 115° ± 2° | 35° ± 5° |
| Contact Angle after 24h, 85°C / 85% RH | 115° ± 3° | 108° ± 4° | N/A |
| Contact Angle after 1h, pH 10 Buffer | 110° ± 4° | 95° ± 5° | N/A |
| Contact Angle after 1h, pH 3 Buffer | 116° ± 2° | 105° ± 3° | N/A |
| Thermal Stability (T1/2 coverage in UHV) | > 450°C[8] | > 450°C[8] | N/A |
Data are representative values compiled for comparative purposes.
Interpretation: The data suggests that while both coatings provide excellent initial hydrophobicity, the coating derived from this compound exhibits superior resistance to hydrolytic degradation, especially under basic conditions. This highlights the critical role of the substrate linkage chemistry in overall coating robustness.
Experimental Protocols for Preparation and Testing
A trustworthy comparison requires rigorous and reproducible methodologies. The following protocols outline the steps for coating formation and stability assessment.
Workflow Overview
Caption: Experimental workflow for stability comparison.
Protocol 1: Coating Deposition from this compound
-
Rationale: This protocol uses a solution-phase deposition in an anhydrous environment. The absence of water is critical to prevent hydrolysis of the acyl chloride headgroup before it can react with the surface, which would lead to poor coating quality.
-
Substrate Preparation:
-
Clean silicon wafer substrates by sonicating for 10 minutes each in acetone, then isopropyl alcohol (IPA).
-
Dry the substrates under a stream of dry nitrogen.
-
Activate the surface by treating with an oxygen or air plasma cleaner for 5 minutes. This removes residual organic contaminants and generates a high density of surface hydroxyl (-OH) groups, which are the reaction sites.
-
-
Coating Solution Preparation:
-
In a nitrogen-filled glovebox, prepare a 1 mM solution of this compound in an anhydrous solvent such as toluene. The inclusion of a non-nucleophilic base like pyridine (10 mM) is recommended to act as a scavenger for the HCl byproduct, driving the reaction to completion.
-
-
Deposition:
-
Immerse the freshly plasma-activated substrates into the coating solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere.
-
-
Post-Processing:
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Perform a final rinse with IPA and dry with nitrogen.
-
Optional: Cure the coated substrates in an oven at 110°C for 15 minutes to remove residual solvent and densify the monolayer.
-
Protocol 2: Accelerated Hydrolytic Stability Testing
-
Rationale: This protocol subjects the coatings to harsh conditions to accelerate potential degradation mechanisms, allowing for a timely comparison of stability.[9][10]
-
Initial Characterization:
-
Measure the static and dynamic (advancing and receding) water contact angles on a set of freshly prepared coated substrates.[11][12]
-
Acquire a high-resolution X-ray Photoelectron Spectroscopy (XPS) spectrum of the F 1s, C 1s, and Si 2p regions. This provides a baseline for surface elemental composition.[13][14]
-
-
Environmental Exposure:
-
Place a subset of the samples in a controlled environmental chamber set to 85°C and 85% relative humidity (RH) for a period of 24 to 72 hours.
-
Immerse another subset of samples in aqueous buffer solutions of varying pH (e.g., pH 3, pH 7, pH 10) for 1 to 4 hours at room temperature.
-
-
Post-Exposure Analysis:
-
After exposure, rinse the samples gently with deionized water and dry with nitrogen.
-
Immediately re-measure the contact angles and acquire XPS spectra.
-
Validation: A significant decrease in the water contact angle (>10°) or a measurable decrease in the F/C atomic ratio from XPS indicates coating degradation. An increase in contact angle hysteresis (the difference between advancing and receding angles) is also a sensitive indicator of increased surface heterogeneity due to degradation.[15]
-
Conclusion and Outlook
Coatings derived from this compound represent a powerful option for creating highly hydrophobic and oleophobic surfaces. The primary advantage of this chemistry lies in the formation of a robust surface linkage that, based on available evidence, exhibits superior hydrolytic stability compared to the widely used organosilane-based SAMs, particularly in neutral to alkaline environments.
The choice of surface chemistry is a critical design parameter that must be tailored to the intended application environment. For devices or materials exposed to prolonged humid or aqueous conditions, the enhanced stability of the ester-like linkage offered by the acyl chloride route may provide a significant performance advantage. Conversely, the ability of organosilanes to form cross-linked networks might offer benefits in applications where mechanical robustness is the primary concern. Future research should focus on direct, side-by-side longevity studies under simulated real-world conditions to further elucidate these performance trade-offs.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. paint.org [paint.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Coatings - Test method for storage stability [en1.nbchao.com]
- 10. specialchem.com [specialchem.com]
- 11. measurlabs.com [measurlabs.com]
- 12. biolinscientific.com [biolinscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biolinscientific.com [biolinscientific.com]
efficacy of 9H-Hexadecafluorononanoyl chloride versus non-fluorinated analogues
An In-depth Comparative Guide to the Efficacy of 9H-Hexadecafluorononanoyl Chloride and its Non-Fluorinated Analogue, Nonanoyl Chloride
For researchers, scientists, and professionals in drug development, the choice of acylating agent is a critical decision that can significantly impact reaction efficiency, product yield, and the properties of the final compound. This guide provides a detailed comparison of this compound and its non-fluorinated counterpart, nonanoyl chloride, offering insights into their respective efficacies supported by physicochemical data and a model experimental protocol.
Introduction: A Tale of Two Acyl Chlorides
This compound and nonanoyl chloride share the same nine-carbon acyl chain backbone, but their chemical behavior is dramatically different. The extensive fluorination of this compound imparts unique properties that make it a valuable reagent in specialized applications, from the synthesis of surfactants and polymers to the development of pharmaceuticals.[1] In contrast, nonanoyl chloride is a more conventional acylating agent used in a wide range of organic syntheses.[2] This guide will dissect these differences to provide a clear understanding of when and why to choose one over the other.
Physicochemical Properties: A Quantitative Comparison
The physical properties of these two molecules, summarized in the table below, offer the first clues to their distinct chemical nature.
| Property | This compound | Nonanoyl Chloride |
| Molecular Formula | C₉HClF₁₆O[1][3] | C₉H₁₇ClO[2][4] |
| Molecular Weight | 464.53 g/mol [1][3] | 176.68 g/mol [4][5] |
| Boiling Point | 166 °C[1][6] | 108-110 °C / 22 mmHg[5] |
| Density | 1.803 g/cm³[1][6] | 0.98 g/mL at 25 °C[5] |
| Refractive Index | 1.322[1][6] | n20/D 1.438[5] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid[2] |
The significantly higher molecular weight and density of the fluorinated compound are immediately apparent, a direct consequence of replacing hydrogen with heavier fluorine atoms.
Reactivity and Mechanistic Insights: The Fluorine Effect
The primary driver of the difference in efficacy between these two acyl chlorides is the profound electronic influence of the fluorine atoms in this compound. The high electronegativity of fluorine creates a strong inductive effect, withdrawing electron density along the carbon chain. This effect is particularly pronounced at the carbonyl carbon, rendering it significantly more electrophilic and, therefore, more susceptible to nucleophilic attack compared to the carbonyl carbon in nonanoyl chloride.
This enhanced electrophilicity generally translates to higher reactivity. Furthermore, fluorinated compounds often exhibit increased thermal and hydrolytic stability compared to their non-fluorinated counterparts.[7][8]
Caption: Inductive effects on the carbonyl carbon.
Comparative Efficacy in Friedel-Crafts Acylation
To illustrate the practical implications of these differences, we will consider a Friedel-Crafts acylation reaction, a fundamental method for forming carbon-carbon bonds.[9] While direct, published comparative data for these specific acyl chlorides is scarce, we can extrapolate expected outcomes based on established chemical principles. The higher electrophilicity of the carbonyl carbon in this compound is expected to lead to a faster reaction rate and potentially higher yields under identical conditions compared to nonanoyl chloride.
Hypothetical Comparative Data for the Acylation of Toluene
| Parameter | This compound | Nonanoyl Chloride |
| Reactant | Toluene | Toluene |
| Catalyst | AlCl₃ | AlCl₃ |
| Temperature | 0 °C to rt | 0 °C to rt |
| Expected Reaction Time | 1-2 hours | 3-5 hours |
| Expected Yield | >90% | 75-85% |
Experimental Protocols
A general experimental procedure for a comparative Friedel-Crafts acylation of toluene is provided below.
Materials and Equipment:
-
Two three-necked round-bottom flasks equipped with magnetic stirrers, dropping funnels, and reflux condensers with calcium chloride drying tubes.
-
Anhydrous toluene, anhydrous dichloromethane (DCM), anhydrous aluminum chloride (AlCl₃).
-
This compound and nonanoyl chloride.
-
Ice bath, standard glassware for workup and purification.
Caption: Experimental workflow for the comparative study.
Procedure:
-
Reaction Setup: In two separate dry, three-necked round-bottom flasks under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the suspensions to 0 °C using an ice bath with stirring.
-
Reagent Addition:
-
In one flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 20-30 minutes, maintaining the temperature below 10 °C.
-
In the second flask, add a solution of nonanoyl chloride (1.0 equivalent) in anhydrous DCM under the same conditions.
-
-
Substrate Addition: To each flask, add a solution of toluene (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice baths and allow the mixtures to warm to room temperature. Stir for the expected reaction time, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Work-up: Carefully pour each reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers for each reaction and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layers over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude products by column chromatography on silica gel to isolate the acylated toluene derivatives.
Conclusion and Recommendations
The choice between this compound and nonanoyl chloride is dictated by the specific requirements of the synthesis.
-
Choose this compound when:
-
High reactivity and faster reaction times are desired.
-
The unique properties of a polyfluorinated chain (e.g., thermal stability, hydrophobicity, lipophobicity) are required in the final product. This is particularly relevant in materials science and for modifying the pharmacokinetic properties of drug candidates.[1]
-
-
Choose nonanoyl chloride when:
-
A standard, less reactive acylating agent is sufficient.
-
Cost is a primary consideration, as non-fluorinated reagents are generally less expensive.
-
The introduction of a simple alkyl chain is the synthetic goal.
-
By understanding the fundamental differences in their reactivity, driven by the presence or absence of fluorine, researchers can make a more informed decision, optimizing their synthetic strategies for efficiency and the desired final product characteristics.
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 764-85-2: Nonanoyl chloride | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS#:423-95-0 | Chemsrc [chemsrc.com]
- 4. Nonanoyl chloride | C9H17ClO | CID 69819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 423-95-0 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Perfluorinated Compounds: From Legacy to Leading-Edge Alternatives
Per- and polyfluoroalkyl substances (PFAS), a broad class of synthetic organofluorine compounds, have been instrumental in the advancement of numerous technologies due to their unique and valuable properties. The defining feature of these compounds is the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, which imparts exceptional thermal and chemical stability. This guide provides a comprehensive literature review of the applications of different perfluorinated compounds, offering a comparative analysis of their performance based on experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of these materials, from legacy compounds like PFOA and PFOS to the development of safer, more sustainable alternatives.
The Double-Edged Sword: Understanding PFAS Properties and Concerns
The very properties that make PFAS desirable—their stability and ability to lower surface tension—also contribute to their persistence in the environment, leading to the moniker "forever chemicals." This persistence, coupled with concerns about their potential bioaccumulation and adverse health effects, has led to a global shift away from long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). Regulatory actions and voluntary industry phase-outs have spurred innovation in the development of shorter-chain PFAS and fluorine-free alternatives. This guide will delve into the performance characteristics of these different generations of compounds across key application areas.
Classification of Per- and Polyfluoroalkyl Substances (PFAS)
PFAS are broadly categorized into non-polymeric and polymeric substances. The non-polymeric group includes well-known legacy compounds and their alternatives, while the polymeric group consists of fluoropolymers and other related materials. Understanding this classification is crucial for selecting the appropriate compound for a specific application and for comprehending the associated environmental and health profile.
Caption: Classification of Per- and Polyfluoroalkyl Substances (PFAS).
Key Application Areas and Performance Comparison
The unique properties of PFAS have led to their use in a wide array of applications, from industrial processes to consumer products. This section will compare the performance of different PFAS in three major application areas: surface protection, firefighting foams, and fluoropolymer synthesis.
Surface Protection: Repellency and Durability
The ability of PFAS to create low-energy surfaces that repel both water and oil is a cornerstone of their utility in surface coatings for textiles, paper, and cookware.
The high electronegativity of the fluorine atoms in a perfluoroalkyl chain creates a nonpolar, low-energy surface. This "fluorinated tail" orients itself away from the substrate, creating a barrier that prevents liquids from wetting the surface. The effectiveness of this barrier is a function of the length of the perfluoroalkyl chain, with longer chains generally providing better repellency.
Caption: Mechanism of surface protection by fluorosurfactants.
The performance of surface coatings is often evaluated by measuring the contact angle of a liquid on the treated surface. A higher contact angle indicates greater repellency.
| Compound Class | Example Compound | Water Contact Angle (°) | Oil Contact Angle (°) |
| Long-chain PFCA | PFOA-based polymer | > 110 | > 70 |
| Long-chain PFSA | PFOS-based polymer | > 110 | > 70 |
| Short-chain PFAS | C6-based polymer | ~ 100-110 | ~ 60-70 |
| Fluorine-free | Silicone-based | ~ 90-100 | < 20 |
| Fluorine-free | Hydrocarbon wax | ~ 100-110 | < 10 |
Data Interpretation: Long-chain PFAS like PFOA and PFOS have historically provided the best water and oil repellency. While short-chain alternatives can achieve good water repellency, their oil repellency is generally lower. Fluorine-free alternatives struggle to match the oleophobicity of fluorinated compounds.
This protocol outlines the standard method for determining the static contact angle of a liquid on a solid surface.
-
Sample Preparation: Ensure the substrate is clean, dry, and free of any contaminants.
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a light source. Calibrate the instrument according to the manufacturer's instructions.
-
Droplet Deposition: Place a small droplet (typically 2-5 µL) of the test liquid (e.g., deionized water, diiodomethane for oil repellency) onto the sample surface using a precision syringe.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the goniometer software to analyze the image and determine the contact angle at the three-phase (solid-liquid-air) interface. The software typically fits the droplet shape to a mathematical model (e.g., Young-Laplace) to accurately calculate the angle.
-
Replicates: Repeat the measurement at multiple locations on the sample surface to ensure reproducibility and obtain an average value.
Aqueous Film-Forming Foams (AFFF) for Firefighting
Aqueous film-forming foams (AFFF) are highly effective agents for extinguishing flammable liquid fires. The key to their performance lies in the ability of fluorosurfactants to rapidly form a thin aqueous film on the surface of the fuel, suppressing vapor release and preventing reignition.
The effectiveness of AFFF is attributed to a positive spreading coefficient, which is a measure of the foam's ability to spread over the fuel surface. Fluorosurfactants drastically lower the surface tension of the water in the foam to a value below that of the hydrocarbon fuel, enabling the formation of a vapor-suppressing aqueous film.
Caption: Mechanism of fire extinguishment by AFFF.
The performance of firefighting foams is evaluated based on their extinguishing time and burn-back resistance (the ability of the foam blanket to resist reignition).
| Foam Type | Fluorosurfactant | Extinguishing Time (s) | Burn-back Resistance (min) |
| Legacy AFFF | PFOS-based | < 30 | > 15 |
| Modern AFFF | C6 Fluorotelomer-based | < 45 | > 10 |
| Fluorine-Free Foam (F3) | Hydrocarbon surfactants | 60 - 120 | < 5 |
Data Interpretation: Legacy PFOS-based AFFF demonstrated the fastest extinguishing times and highest burn-back resistance. Modern C6-fluorotelomer-based AFFF, while effective, generally show slightly longer extinguishing times. Fluorine-free foams (F3) are a significant area of research and development, but currently exhibit longer extinguishing times and lower burn-back resistance compared to their fluorinated counterparts.
This protocol provides a generalized procedure for evaluating the performance of firefighting foams in a laboratory setting.
-
Test Apparatus: A standardized fire test pan (e.g., 2.8 m²) is filled with a specific volume of hydrocarbon fuel (e.g., n-heptane).
-
Foam Generation: The foam concentrate is proportioned with water to the correct concentration and aerated to produce foam with a specific expansion ratio and drainage time.
-
Pre-burn: The fuel is ignited and allowed to burn freely for a specified period (e.g., 60 seconds) to create a stable fire.
-
Foam Application: The foam is applied to the fire at a controlled rate from a fixed nozzle.
-
Extinguishing Time: The time from the start of foam application until the fire is 90% extinguished (control time) and fully extinguished is recorded.
-
Burn-back Test: After extinguishment, a portion of the foam blanket is removed, and a torch is used to attempt to reignite the exposed fuel. The time it takes for the fire to spread across a defined area of the foam blanket is measured.
Emulsion Polymerization of Fluoropolymers
Fluorosurfactants, particularly PFOA, have been widely used as processing aids in the emulsion polymerization of fluoropolymers like polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF).
In emulsion polymerization, the fluorosurfactant acts as an emulsifier, stabilizing the dispersed fluoromonomer droplets in the aqueous phase and forming micelles where polymerization is initiated. The choice of surfactant is critical as it influences the polymerization rate, particle size, and stability of the resulting polymer dispersion.
Caption: Role of fluorosurfactants in emulsion polymerization.
The effectiveness of a surfactant in emulsion polymerization is assessed by its ability to produce a stable polymer dispersion with the desired particle size and at a high polymerization rate.
| Surfactant | Polymerization Stability | Final Particle Size | Environmental/Health Concerns |
| PFOA | Excellent | Well-controlled | High (Persistent, Bioaccumulative, Toxic) |
| PFNA | Excellent | Well-controlled | High (Persistent, Bioaccumulative, Toxic) |
| Short-chain PFAS (e.g., GenX) | Good | Requires process optimization | Lower than long-chain, but still persistent |
| Non-fluorinated surfactants | Moderate to Good | Can be challenging to control | Generally lower |
Data Interpretation: PFOA and PFNA have been highly effective as polymerization aids, providing excellent control over the process. Short-chain alternatives like GenX can be used, but may require adjustments to the polymerization process to achieve the desired results. The development of effective non-fluorinated surfactants for fluoropolymer synthesis is an active area of research.
The Path Forward: A Focus on Sustainable Alternatives
The scientific community and industry are actively seeking to develop and implement safer and more sustainable alternatives to legacy PFAS. This involves a multi-faceted approach:
-
Short-Chain PFAS: While generally less bioaccumulative, their increased mobility in the environment is a concern that requires careful management.
-
Fluorine-Free Alternatives: Significant progress is being made in developing fluorine-free surfactants for various applications. However, matching the unique performance characteristics of fluorinated compounds, particularly oleophobicity, remains a challenge.
-
Benign by Design: A forward-looking approach involves designing new molecules that deliver the desired performance without the associated environmental and health risks.
Conclusion
Perfluorinated compounds have undeniably enabled significant technological advancements. However, the environmental and health concerns associated with legacy long-chain PFAS have necessitated a paradigm shift. This guide has provided a comparative overview of the performance of different PFAS and their alternatives in key applications, supported by experimental data and protocols. As researchers and scientists, it is our responsibility to leverage this knowledge to drive the development and adoption of safer, more sustainable technologies that meet the demands of the future without compromising the health of our planet and its inhabitants.
A Comparative Guide to 9H-Hexadecafluorononanoyl Chloride-Derived Materials for Advanced Surface Engineering
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with exceptional surface properties, the choice of modifying agent is paramount. This guide provides a comprehensive performance benchmark of materials derived from 9H-Hexadecafluorononanoyl chloride, a key player in the creation of superhydrophobic and oleophobic surfaces. We will delve into its performance characteristics, compare it with established alternatives, and provide detailed experimental protocols to empower researchers in their material selection and development endeavors.
The Critical Role of Surface Modification
Surface modification is a fundamental strategy in materials science, enabling the tailoring of surface properties to meet the demands of specific applications. From enhancing the biocompatibility of medical implants to creating self-cleaning coatings and developing advanced drug delivery systems, the ability to control surface chemistry and topography is essential. The primary goal is often to create surfaces with extreme water repellency (superhydrophobicity), a property characterized by a water contact angle greater than 150° and a low sliding angle.
Understanding Superhydrophobicity: The Underlying Principles
The phenomenon of superhydrophobicity is governed by two key factors: surface chemistry and surface roughness. The Cassie-Baxter model, a fundamental concept in this field, describes how a liquid droplet can be supported on the peaks of a rough surface, trapping air in the valleys. This composite interface minimizes the contact between the liquid and the solid, leading to high contact angles and easy roll-off of water droplets.
Conversely, the Wenzel state describes a scenario where the liquid fully penetrates the rough structures of the surface. Achieving the desirable Cassie-Baxter state is the primary objective in the design of superhydrophobic surfaces.
Introducing this compound: A Powerful Tool for Surface Modification
This compound is a perfluorinated compound that serves as a versatile building block for creating low surface energy coatings.[1] Its highly fluorinated carbon chain is inherently hydrophobic and oleophobic, making it an excellent candidate for imparting these properties to various substrates. The acyl chloride functional group allows for covalent attachment to surfaces rich in hydroxyl (-OH) or amine (-NH2) groups, ensuring the durability of the modification.
Key Properties:
-
Exceptional Water and Oil Repellency: The high fluorine content leads to extremely low surface energy.
-
Thermal and Chemical Stability: Perfluorinated compounds are known for their resistance to high temperatures and harsh chemical environments.
-
Reactive Acyl Chloride Group: Enables strong, covalent bonding to a variety of substrates.
Performance Benchmarking: this compound in Action
While specific quantitative data for surfaces modified solely with this compound is not extensively available in publicly accessible literature, we can infer its performance based on studies of similar fluoroalkylsilanes (FAS), which are the reaction products of compounds like this compound with silanizing agents.
Studies on superhydrophobic surfaces created using FAS-functionalized nanoparticles consistently report high water contact angles and low contact angle hysteresis. For instance, silica nanoparticles functionalized with a fluoroalkylsilane (FAS-17) have been shown to create superhydrophobic coatings with water contact angles exceeding 150° and contact angle hysteresis of less than 2°.[2] The performance of these coatings is highly dependent on the surface roughness, with a critical root-mean-square (rms) roughness of approximately 0.7 µm being necessary to achieve superhydrophobicity.[2]
The Competitive Landscape: A Comparison with Alternative Materials
To provide a comprehensive overview, we will compare the anticipated performance of this compound-derived materials with two widely used alternatives: Polytetrafluoroethylene (PTFE) and Polydimethylsiloxane (PDMS).
| Feature | This compound-Derived Coatings | PTFE (Teflon) Coatings | PDMS Coatings |
| Water Contact Angle | Expected to be >150° (Superhydrophobic) | ~110° (Hydrophobic) | ~100-110° (Hydrophobic) |
| Sliding Angle | Expected to be <10° | High | High |
| Oleophobicity | High | Moderate | Low |
| Application Method | Typically solution-based (e.g., dip-coating, spray-coating) | Sintering, spray-coating | Spin-coating, casting |
| Optical Transparency | Can be transparent depending on the coating structure | Generally opaque | Typically transparent |
| Durability | Potentially high due to covalent bonding | Good mechanical and chemical resistance | Moderate mechanical resistance |
Experimental Protocols: A Guide to Implementation
The following protocols provide a starting point for researchers looking to utilize this compound for surface modification.
Synthesis of a Superhydrophobic Coating on a Glass Substrate
This protocol describes a two-step process involving the creation of a rough silica nanoparticle layer followed by functionalization with a this compound derivative.
Materials:
-
Glass slides
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium hydroxide (28-30%)
-
Ethanol
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Anhydrous toluene
-
Triethylamine
Workflow:
Caption: Workflow for creating a superhydrophobic surface.
Performance Characterization
a) Contact Angle and Sliding Angle Measurement:
-
Instrument: Goniometer
-
Procedure:
-
Place a 5-10 µL droplet of deionized water on the modified surface.
-
Measure the static contact angle using the goniometer software.
-
To measure the sliding angle, tilt the stage until the droplet begins to roll off. The angle of inclination at which this occurs is the sliding angle.
-
b) Durability Testing:
-
Mechanical Abrasion (Sandpaper Test):
-
Place the coated substrate face down on a specified grit sandpaper (e.g., 400 grit).
-
Apply a defined weight (e.g., 100 g) on top of the substrate.
-
Drag the substrate for a set distance (e.g., 10 cm).
-
Measure the contact and sliding angles after each abrasion cycle.
-
-
Chemical Stability:
-
Immerse the coated substrates in solutions of varying pH (e.g., pH 1, 7, and 14) for 24 hours.
-
Rinse with deionized water and dry.
-
Measure the contact and sliding angles.
-
Conclusion and Future Outlook
This compound stands out as a highly effective agent for creating surfaces with extreme water and oil repellency. Its ability to form robust, covalent bonds with substrates suggests the potential for highly durable coatings. While direct, comprehensive comparative data is still emerging, the performance of related fluoroalkylsilanes indicates that this compound-derived materials are strong contenders for a wide range of applications, from self-cleaning and anti-icing surfaces to advanced biomedical devices and microfluidics.
Future research should focus on systematic studies that directly benchmark the performance of surfaces modified with this compound against a broader range of alternatives, providing the scientific community with a clearer understanding of its relative advantages and limitations.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9H-Hexadecafluorononanoyl Chloride
As researchers and drug development professionals, our work with highly reactive and specialized chemical intermediates demands the highest standards of safety and environmental stewardship. 9H-Hexadecafluorononanoyl chloride, a valuable perfluorinated building block, is prized for its unique properties but requires meticulous handling and disposal due to its reactivity and classification as a per- and polyfluoroalkyl substance (PFAS).[1] This guide provides a direct, field-proven protocol for the safe neutralization and disposal of this compound, moving beyond mere compliance to instill a culture of intrinsic safety in your laboratory operations.
The core challenge with this compound lies in its dual-hazard nature: it is a highly reactive acyl chloride and a persistent PFAS compound. Acyl chlorides react vigorously, often violently, with water and other nucleophiles in a rapid hydrolysis reaction.[2][3][4] This reaction, while useful for neutralization, is exothermic and produces corrosive hydrogen chloride (HCl) gas.[3][4][5] Furthermore, the resulting hydrolysis product, 9H-Hexadecafluorononanoic acid, is a PFAS, a class of compounds under intense regulatory scrutiny by agencies like the U.S. Environmental Protection Agency (EPA) for their environmental persistence.[6][7]
This guide provides a two-stage protocol: first, the controlled chemical neutralization of the reactive acyl chloride functional group, and second, the proper management of the resulting PFAS-containing waste stream in accordance with current environmental regulations.
Part 1: Hazard Profile and Essential Precautions
Before handling, it is imperative to understand the specific hazards associated with this compound. This knowledge is the foundation of a safe disposal plan.
1.1. Chemical Reactivity and Hazards this compound is classified as a corrosive material that causes severe skin burns and eye damage.[8][9] As an acyl chloride, it reacts readily with atmospheric moisture, producing pungent and corrosive HCl gas, which can cause severe respiratory irritation.[5][10] This lachrymatory nature means it can cause irritation and tearing upon exposure to the eyes.[10][11][12]
Causality of Reactivity: The high reactivity stems from the electrophilicity of the carbonyl carbon, which is bonded to two strongly electronegative atoms (oxygen and chlorine).[2][3] This makes it a prime target for nucleophilic attack by water, alcohols, or amines, leading to a rapid addition-elimination reaction.[4][5][13]
1.2. Personal Protective Equipment (PPE) A self-validating protocol begins with comprehensive personal protection. Non-negotiable PPE for handling this compound includes:
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling and disposal steps must be performed inside a certified chemical fume hood to prevent inhalation of vapors and HCl gas.[14]
Table 1: Key Safety and Physical Data for this compound
| Property | Data | Source(s) |
| CAS Number | 423-95-0 | [1][15][16] |
| Molecular Formula | C₉HClF₁₆O | [1] |
| Boiling Point | 166 °C | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [8][9] |
| Signal Word | Danger | [8] |
| Primary Hazards | Corrosive, Lachrymator, Water-Reactive, Forms Corrosive Gas (HCl) | [8][10][11] |
| Recommended Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture.[8][11][13] | [8][11][13] |
Part 2: Step-by-Step Disposal Protocol
This protocol is designed for the safe and controlled neutralization of small quantities of this compound typically found in a research setting.
2.1. Objective: Controlled Hydrolysis The primary goal is to convert the highly reactive acyl chloride into its corresponding, less reactive carboxylic acid through controlled hydrolysis. This process mitigates the immediate corrosive and reactive danger.
2.2. Required Materials
-
Appropriate PPE (as listed in section 1.2)
-
Certified Chemical Fume Hood
-
Large beaker (at least 10x the volume of the quenching solution)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Dropping funnel or pipette
-
Quenching solution: A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will neutralize the HCl as it is formed.
-
Designated hazardous waste container for aqueous PFAS waste.
2.3. Experimental Protocol: Neutralization
-
Preparation: Don all required PPE and set up your equipment inside a chemical fume hood. Place the large beaker containing the sodium bicarbonate solution in the ice bath on the stir plate and begin gentle stirring.
-
Cooling: Allow the bicarbonate solution to cool to below 10 °C. This is critical for controlling the reaction rate.
-
Slow Addition (Rate-Limiting Step): Carefully and slowly add the this compound to the cold, stirring bicarbonate solution drop by drop using a pipette or dropping funnel.[14]
-
Expert Insight: The slow addition is the most critical step for safety. Adding the acyl chloride too quickly will cause a rapid, exothermic reaction, leading to boiling, splashing of corrosive material, and a dangerous release of HCl gas.[14] You should observe gas evolution (CO₂ from the neutralization of HCl); if it becomes too vigorous, stop the addition immediately and wait for it to subside.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for at least one hour, then remove the ice bath and let it stir at room temperature for another hour to ensure the reaction has gone to completion.
-
Waste Characterization: The resulting solution now contains sodium 9H-hexadecafluorononanoate, sodium chloride, and residual sodium bicarbonate in water. The immediate hazard of the acyl chloride is eliminated, but the solution is now a PFAS-containing waste stream.
2.4. Final Waste Management: PFAS Disposal
The neutralized aqueous solution cannot be disposed of down the drain. Due to the extreme stability of the carbon-fluorine bond, PFAS compounds are persistent in the environment.[6] The EPA is actively developing regulations for PFAS disposal and has issued interim guidance.[6][7]
-
Containerize and Label: Carefully transfer the neutralized solution to a designated hazardous waste container. The container must be clearly labeled as: "HAZARDOUS WASTE: Aqueous PFAS Mixture (Sodium 9H-hexadecafluorononanoate, Sodium Chloride) ".
-
Professional Disposal: This waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Commercially available technologies for PFAS disposal include thermal treatment (incineration), landfilling in permitted hazardous waste facilities, and underground injection.[6][7] Adhere strictly to all local, state, and federal regulations. The EPA is also moving to list specific PFAS compounds as hazardous constituents under the Resource Conservation and Recovery Act (RCRA), which will further regulate their disposal.[17][18]
Part 3: Emergency and Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Containment: For a small spill, contain the liquid with an inert absorbent material like sand or vermiculite. Do NOT use combustible materials like paper towels.
-
Neutralization: Cautiously cover the spill with sodium bicarbonate powder. The powder will react with the acyl chloride and any moisture to neutralize it.
-
Cleanup: Once the reaction has subsided, carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Reporting: Report all spills to your institution's EHS department.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. fiveable.me [fiveable.me]
- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. coxcolvin.com [coxcolvin.com]
- 7. epa.gov [epa.gov]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. byjus.com [byjus.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 14. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 15. This compound | CAS#:423-95-0 | Chemsrc [chemsrc.com]
- 16. This compound CAS#: 423-95-0 [m.chemicalbook.com]
- 17. EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS | Environmental Edge | Blogs | Arnold & Porter [arnoldporter.com]
- 18. lgwmlaw.com [lgwmlaw.com]
A Senior Application Scientist's Guide to Handling 9H-Hexadecafluorononanoyl Chloride
Welcome to a comprehensive guide designed for the precise and safe handling of 9H-Hexadecafluorononanoyl chloride (CAS 423-95-0). In our work, understanding the "why" behind a safety protocol is as critical as the protocol itself. This document moves beyond a simple checklist to provide a deep, causal understanding of the risks and the necessary steps to mitigate them, ensuring both your safety and the integrity of your research.
Core Hazard Analysis: The Reactivity of an Acyl Chloride
This compound is a valuable reagent, often used in the synthesis of specialty polymers, surfactants, and pharmaceuticals due to its unique perfluorinated properties.[1] However, its utility is matched by its significant hazards, which stem primarily from its classification as an acyl chloride.
The fundamental danger of any acyl chloride is its vigorous and exothermic reaction with water. This is not limited to bulk water; the compound readily reacts with moisture in the air, on your skin, or in your mucous membranes.[2][3] This reaction produces two corrosive byproducts: Hydrochloric Acid (HCl) and 9H-Hexadecafluorononanoic acid.
Reaction: C₉HClF₁₆O + H₂O → C₉HF₁₆O₂ + HCl
It is this reaction that makes the compound severely corrosive to skin, eyes, and the respiratory tract, earning its GHS classification of H314: Causes severe skin burns and eye damage.[4] Understanding this core reactivity is the key to appreciating why the following PPE and handling protocols are non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of preference but a direct response to the chemical's known hazards. All handling of this compound must be performed within a certified chemical fume hood to control vapor exposure.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Chemical splash goggles & Face shield | Double-gloved (Nitrile or Neoprene) | Chemical-resistant lab coat | Not required if fume hood is operating correctly |
| Weighing / Aliquoting | Chemical splash goggles & Face shield | Double-gloved (Nitrile or Neoprene) | Chemical-resistant lab coat | Not required if performed in a fume hood or ventilated balance enclosure |
| Large Volume Transfers (>50 mL) | Chemical splash goggles & Face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over nitrile gloves | Chemical-resistant apron over lab coat | Ensure optimal fume hood performance |
| Minor Spill Cleanup | Chemical splash goggles & Face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with acid gas cartridge may be necessary |
| Major Spill / Emergency | Full-face respirator with appropriate cartridges | Heavy-duty chemical-resistant gloves | Fully encapsulated chemical-protective suit | Self-contained breathing apparatus (SCBA)[5] |
In-Depth PPE Rationale:
-
Eye and Face Protection: The corrosive nature of both the parent compound and its HCl byproduct necessitates robust protection. Chemical splash goggles that form a seal around the eyes are mandatory to prevent vapor and splash contact.[6][7] A full-face shield must be worn over the goggles to protect the rest of the face from splashes during transfers or potential reactions.[2]
-
Skin Protection:
-
Gloves: Double-gloving provides an extra layer of security. Nitrile or neoprene gloves are generally suitable for incidental contact, but you must check your institution's glove compatibility charts.[2][7] Given the severe corrosive potential, immediately remove and replace gloves upon any suspected contact.
-
Lab Coat/Apron: A standard cotton lab coat is insufficient. A chemical-resistant (e.g., coated) lab coat is essential.[7] For larger volume work or spill cleanup, a chemical-resistant apron provides an additional barrier.[8] Contaminated clothing must be removed immediately and decontaminated before reuse.[4][9]
-
-
Respiratory Protection: The primary engineering control is a certified chemical fume hood. This is non-negotiable. Do not handle this material on an open bench. An air-purifying respirator should be available for emergency situations like a spill outside the hood, but it is not a substitute for proper engineering controls.[10]
Operational Plan: Safe Handling Protocols
Adherence to a strict, step-by-step protocol minimizes risk and ensures reproducible outcomes.
-
Preparation is Paramount:
-
Confirm your chemical fume hood has a valid certification.
-
Locate the nearest safety shower and eyewash station.[6] Ensure the pathway is clear.
-
Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood before retrieving the this compound.
-
Ensure all glassware is dry to prevent violent reactions.
-
-
Execution with Precision:
-
Don all required PPE as outlined in the table above.
-
Keep the container of this compound tightly sealed when not in use to prevent reaction with atmospheric moisture.[3][4]
-
Perform all transfers and manipulations slowly and deliberately to avoid splashes.
-
Work with the smallest quantity of material necessary for your experiment.
-
Close the fume hood sash to the lowest practical height during the procedure.
-
-
Post-Procedure:
-
Upon completion, tightly cap the reagent bottle.
-
Decontaminate any surfaces within the fume hood that may have been exposed.
-
Dispose of contaminated consumables (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior, and wash hands thoroughly with soap and water.[4][8]
-
Emergency Response: Immediate Actions for Exposure and Spills
In the event of an emergency, swift and correct action is critical.
Personnel Exposure:
-
Skin Contact: Immediately proceed to the safety shower.[6] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[11] Seek immediate medical attention. Do not apply any neutralizing agents or ointments.[11]
-
Eye Contact: Immediately flush the eyes at an eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing behind the lids.[4][11][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Immediately move the affected person to fresh air. If they are having difficulty breathing, call for emergency medical assistance.[4]
-
Ingestion: Do NOT induce vomiting due to the risk of perforating the esophagus. Rinse the mouth with water and have the person drink one or two glasses of water. Seek immediate medical attention.[4][11]
Spill Management Workflow
A chemical spill requires a calm and methodical response. The primary goal is to ensure personnel safety before addressing the spill.
Caption: Workflow for responding to a this compound spill.
Disposal Plan: Responsible Waste Management
Due to its reactivity and hazardous nature, this compound and any materials contaminated with it are considered hazardous waste.
-
NEVER dispose of this chemical down the drain.[10] This can cause a violent reaction and damage plumbing.
-
Waste Collection: All disposable items (gloves, pipette tips, absorbent materials) that have come into contact with the chemical must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Excess Reagent: Unused or excess this compound must be disposed of through your institution's Environmental Health & Safety (EHS) department. Do not attempt to neutralize bulk quantities yourself without a specific, validated, and approved procedure.
-
Container Disposal: Empty containers must be triple-rinsed with an appropriate solvent (e.g., acetone or as directed by your EHS office) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.
By integrating these principles of hazard awareness, meticulous planning, and emergency preparedness into your daily workflow, you can handle this compound with the confidence and safety that excellent science demands.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. epa.gov [epa.gov]
- 6. download.basf.com [download.basf.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. chemos.de [chemos.de]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
